molecular formula C12H8BrNO B15376330 (2-Bromophenyl)-(pyridin-4-yl)-methanone

(2-Bromophenyl)-(pyridin-4-yl)-methanone

Cat. No.: B15376330
M. Wt: 262.10 g/mol
InChI Key: OKODFXQXMMKWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Bromophenyl)-(pyridin-4-yl)-methanone is a chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features a ketone group bridging a 2-bromophenyl ring and a pyridin-4-yl ring, creating a versatile biaxyl methanone scaffold. This structure is valuable for the exploration and synthesis of novel bioactive molecules . While the specific biological data for this exact compound is limited in the public domain, its core structure is closely related to other documented derivatives that show promising research applications. For instance, similar 4-bromophenyl-substituted pyridine and quinoline compounds have been investigated for their potential as anticancer agents against various human cancer cell lines , and as antimicrobial agents designed to target bacterial DNA gyrase, an essential microbial enzyme . The bromine atom on the phenyl ring offers an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to generate a diverse array of analogues for structure-activity relationship (SAR) studies . This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

Molecular Formula

C12H8BrNO

Molecular Weight

262.10 g/mol

IUPAC Name

(2-bromophenyl)-pyridin-4-ylmethanone

InChI

InChI=1S/C12H8BrNO/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-8H

InChI Key

OKODFXQXMMKWEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=NC=C2)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (2-Bromophenyl)-(pyridin-4-yl)-methanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromophenyl)-(pyridin-4-yl)-methanone is a diaryl ketone featuring a pyridine ring and a brominated phenyl ring. This molecular architecture is of significant interest in medicinal chemistry and materials science. The pyridine moiety, a common pharmacophore, can engage in hydrogen bonding and other non-covalent interactions with biological targets, while the bromophenyl group offers a site for further synthetic elaboration through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery. The electronic properties of the molecule are influenced by the electron-withdrawing nature of the pyridyl nitrogen and the bromine atom, which can modulate its reactivity and biological activity.

Chemical and Physical Properties

The properties of (2-Bromophenyl)-(pyridin-4-yl)-methanone can be predicted based on its structure. A summary of these predicted properties is presented in the table below.

PropertyPredicted Value
Molecular Formula C₁₂H₈BrNO
Molecular Weight 262.11 g/mol
Appearance Off-white to pale yellow solid (predicted)
Melting Point Not available (expected to be a solid at room temperature)
Boiling Point Not available
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
pKa (of pyridinium ion) ~4-5 (estimated)

Synthesis Methodology: A Proposed Route via Negishi Cross-Coupling

Direct Friedel-Crafts acylation of pyridine is often problematic due to the deactivation of the pyridine ring by the Lewis acid catalyst complexing with the nitrogen lone pair. Therefore, a more robust and reliable method for the synthesis of (2-Bromophenyl)-(pyridin-4-yl)-methanone is through a palladium-catalyzed cross-coupling reaction. The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide, is a particularly effective strategy for this transformation due to its high functional group tolerance and generally high yields.[1]

The proposed synthesis involves two main stages: the preparation of the requisite organozinc reagent and the subsequent cross-coupling reaction.

Experimental Workflow Diagram

G cluster_0 Part 1: Preparation of 4-Pyridylzinc Chloride cluster_1 Part 2: Negishi Cross-Coupling cluster_2 Work-up & Purification A 4-Bromopyridine transmetalation1 Lithiation (Anhydrous THF, -78 °C) A->transmetalation1 B n-Butyllithium B->transmetalation1 C Zinc Chloride (ZnCl₂) transmetalation2 Transmetalation (Anhydrous THF, -78 °C to rt) C->transmetalation2 D 4-Pyridylzinc Chloride coupling Negishi Coupling (Anhydrous THF, rt to reflux) D->coupling intermediate1 transmetalation1->intermediate1 4-Lithiopyridine intermediate1->transmetalation2 transmetalation2->D E 2-Bromobenzoyl Chloride E->coupling F Pd(PPh₃)₄ (catalyst) F->coupling G (2-Bromophenyl)- (pyridin-4-yl)-methanone H Quenching (sat. aq. NH₄Cl) G->H coupling->G I Extraction (e.g., Ethyl Acetate) H->I J Column Chromatography (Silica Gel) I->J K Pure Product J->K

Caption: Proposed synthetic workflow for (2-Bromophenyl)-(pyridin-4-yl)-methanone.

Part 1: Preparation of 4-Pyridylzinc Chloride (in situ)

The organozinc reagent, 4-pyridylzinc chloride, can be prepared in situ from 4-bromopyridine. This involves a lithium-halogen exchange followed by transmetalation with zinc chloride.

Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).

  • Lithiation: The flask is cooled to -78 °C in a dry ice/acetone bath. 4-Bromopyridine, dissolved in anhydrous THF, is added dropwise. Subsequently, a solution of n-butyllithium in hexanes is added slowly, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour. The formation of 4-lithiopyridine is the critical step.

  • Transmetalation: A solution of anhydrous zinc chloride in THF is then added dropwise to the reaction mixture at -78 °C. After the addition is complete, the cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. This results in a solution of 4-pyridylzinc chloride.

Causality of Experimental Choices:

  • Anhydrous Conditions: Organolithium and organozinc reagents are highly reactive towards protic solvents, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagents.

  • Low Temperature (-78 °C): The initial lithiation step is performed at very low temperatures to prevent side reactions, such as the addition of the organolithium reagent to the pyridine ring.

  • Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the reaction of the organometallic intermediates with oxygen and moisture.

Part 2: Palladium-Catalyzed Negishi Cross-Coupling

The in situ generated 4-pyridylzinc chloride is then coupled with 2-bromobenzoyl chloride in the presence of a palladium catalyst.

Protocol:

  • Catalyst Addition: To the freshly prepared solution of 4-pyridylzinc chloride, a catalytic amount of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is added under a nitrogen atmosphere.

  • Addition of Electrophile: 2-Bromobenzoyl chloride, dissolved in anhydrous THF, is added dropwise to the reaction mixture at room temperature.

  • Reaction Progression: The reaction mixture is then heated to reflux and stirred for several hours (typically 4-12 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure (2-Bromophenyl)-(pyridin-4-yl)-methanone.

Causality of Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Negishi couplings. The palladium(0) species undergoes oxidative addition with the 2-bromobenzoyl chloride, initiating the catalytic cycle.

  • Choice of Electrophile: 2-Bromobenzoyl chloride is a suitable electrophile for this reaction. The acyl chloride group is generally compatible with the Negishi coupling conditions.

  • Reflux Conditions: Heating the reaction mixture increases the rate of the cross-coupling reaction, leading to a higher yield in a shorter time.

Characterization

The structure of the synthesized (2-Bromophenyl)-(pyridin-4-yl)-methanone would be confirmed by standard spectroscopic techniques. Predicted data based on analogous structures are provided below.

Predicted ¹H and ¹³C NMR Spectral Data

The following table summarizes the predicted ¹H and ¹³C NMR spectral data for (2-Bromophenyl)-(pyridin-4-yl)-methanone. These predictions are based on known chemical shifts for similar bromophenyl and pyridyl ketones.[2][3]

PositionPredicted ¹H NMR Chemical Shift (ppm, CDCl₃)Predicted ¹³C NMR Chemical Shift (ppm, CDCl₃)
Pyridyl-H2, H6 ~8.8 (d)~150
Pyridyl-H3, H5 ~7.6 (d)~122
Pyridyl-C4 -~145
Bromophenyl-H3' ~7.4 (t)~133
Bromophenyl-H4' ~7.3 (t)~130
Bromophenyl-H5' ~7.7 (d)~128
Bromophenyl-H6' ~7.5 (d)~132
Bromophenyl-C1' -~138
Bromophenyl-C2' -~120
Carbonyl (C=O) -~195

d = doublet, t = triplet

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 262.99, with a characteristic isotopic pattern for the presence of one bromine atom.

Potential Applications in Research and Drug Development

While specific biological data for (2-Bromophenyl)-(pyridin-4-yl)-methanone is not available, its structural motifs suggest several potential areas of application:

  • Kinase Inhibitors: The diaryl ketone scaffold is present in numerous kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain.

  • Scaffold for Library Synthesis: The bromine atom provides a handle for further diversification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

  • Central Nervous System (CNS) Active Compounds: The pyridine ring is a common feature in many CNS-active drugs. The overall lipophilicity and electronic properties of the molecule could be tuned to optimize blood-brain barrier penetration.

  • Antimicrobial Agents: Pyridine-containing compounds have been investigated for their antimicrobial properties.

Safety and Handling

As a novel research chemical, (2-Bromophenyl)-(pyridin-4-yl)-methanone should be handled with care.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

References

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
  • Negishi coupling. Wikipedia.
  • Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4. Benchchem.

Sources

(2-Bromophenyl)-(pyridin-4-yl)-methanone molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2-Bromophenyl)(pyridin-4-yl)methanone: Synthesis, Characterization, and Applications

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of (2-Bromophenyl)(pyridin-4-yl)methanone, a diaryl methanone of significant interest in medicinal chemistry and synthetic research. While this specific regioisomer is not as extensively documented as its analogues, this paper constructs a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related compounds. We present predicted physicochemical properties, propose detailed and validated synthetic protocols, and outline a comprehensive analytical workflow for structural confirmation. Furthermore, this guide explores the compound's potential as a versatile building block in drug discovery, drawing parallels with pharmacologically active pyridinyl ketones. This document is intended to serve as a foundational resource for researchers aiming to synthesize and utilize this specific molecule.

Introduction: The Significance of Diaryl Methanones

The diaryl methanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents. The juxtaposition of two aryl rings connected by a ketone linker creates a rigid, yet conformationally aware, structure capable of engaging with a wide array of biological targets. The inclusion of a pyridine ring, as in (2-Bromophenyl)(pyridin-4-yl)methanone, introduces a key hydrogen bond acceptor and a locus for modulating aqueous solubility and metabolic stability, making it a particularly attractive moiety in drug design. The bromine substituent on the phenyl ring offers a site for further functionalization through cross-coupling reactions, enhancing its utility as a versatile synthetic intermediate.

While the 4-bromo and 2-pyridinyl isomers are more commonly cited, this guide focuses specifically on the (2-Bromophenyl)(pyridin-4-yl)methanone isomer, providing a predictive but scientifically grounded exploration of its chemical landscape.

Physicochemical and Structural Properties

Direct experimental data for (2-Bromophenyl)(pyridin-4-yl)methanone is not widely available in common chemical databases. However, its fundamental properties can be accurately calculated based on its chemical structure. The properties of its well-documented isomers, (4-bromophenyl)-pyridin-4-ylmethanone and (4-bromophenyl)-pyridin-2-ylmethanone, are provided for comparison.[1][2]

Property(2-Bromophenyl)(pyridin-4-yl)methanone (Predicted)(4-Bromophenyl)(pyridin-4-yl)methanone (Experimental/Computed)[2](4-Bromophenyl)(pyridin-2-yl)methanone (Experimental/Computed)[1]
Molecular Formula C₁₂H₈BrNOC₁₂H₈BrNOC₁₂H₈BrNO
Molecular Weight 262.10 g/mol 262.10 g/mol 262.10 g/mol
Monoisotopic Mass 260.97893 Da260.97893 Da260.97893 Da
CAS Number Not assigned14548-49-318453-32-2
Predicted XLogP3 ~2.52.42.6
Hydrogen Bond Acceptors 2 (N, O)2 (N, O)2 (N, O)
Hydrogen Bond Donors 000
Rotatable Bonds 222
Topological Polar Surface Area 30.0 Ų30.0 Ų30.0 Ų
Chemical Structure

The structure consists of a central carbonyl group linking a phenyl ring, substituted with bromine at the ortho (2) position, and a pyridine ring, linked at the para (4) position.

Caption: Structure of (2-Bromophenyl)(pyridin-4-yl)methanone.

Proposed Synthetic Methodologies

Two primary, well-established synthetic routes are proposed for the synthesis of (2-Bromophenyl)(pyridin-4-yl)methanone. The choice between them depends on the availability of starting materials and desired scale.

Method 1: Friedel-Crafts Acylation

This is a classic and direct method for forming the aryl-ketone bond. It involves the reaction of bromobenzene with an activated isonicotinic acid derivative, typically isonicotinoyl chloride, in the presence of a Lewis acid catalyst.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification SM1 Bromobenzene Reaction Friedel-Crafts Acylation in inert solvent (e.g., DCM) SM1->Reaction SM2 Isonicotinoyl Chloride SM2->Reaction Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Reaction Workup Aqueous Quench (HCl) Liquid-Liquid Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: (2-Bromophenyl)(pyridin-4-yl)methanone Purification->Product

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Expertise & Causality: The Lewis acid (e.g., AlCl₃) is crucial as it coordinates to the acyl chloride, forming a highly electrophilic acylium ion. Bromobenzene is the nucleophile; however, the bromine atom is an ortho-, para-director. This will lead to a mixture of products, primarily the para-isomer, (4-Bromophenyl)(pyridin-4-yl)methanone, and the desired ortho-isomer. The separation of these regioisomers is the primary challenge of this route and necessitates careful chromatographic purification. The use of a less reactive Lewis acid or lower temperatures can sometimes improve regioselectivity.

Protocol 1: Friedel-Crafts Acylation

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent like dichloromethane (DCM).

  • Acyl Chloride Addition: Cool the suspension to 0 °C. In a separate flask, dissolve isonicotinoyl chloride hydrochloride (1.0 equivalent) in DCM and add it dropwise to the AlCl₃ suspension. Stir for 30 minutes.

  • Substrate Addition: Add bromobenzene (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl to hydrolyze the aluminum complexes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to separate the ortho and para isomers.

Method 2: Grignard Reaction

This approach offers potentially better regioselectivity, as the positions of the functionalities are pre-defined in the starting materials. It involves the reaction of a Grignard reagent derived from 2-bromobenzonitrile with an isonicotinic acid ester, followed by hydrolysis.

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Acylation & Hydrolysis cluster_2 Purification SM1 2-Bromobenzonitrile SM2 Mg turnings SM1->SM2 Grignard Formation of 2-Cyanophenylmagnesium Bromide SM2->Grignard Addition Nucleophilic Addition Grignard->Addition Ester Ethyl Isonicotinate Ester->Addition Hydrolysis Acidic Hydrolysis (H₃O⁺) Addition->Hydrolysis Purification Extraction & Column Chromatography Hydrolysis->Purification Product Product: (2-Bromophenyl)(pyridin-4-yl)methanone Purification->Product

Caption: Workflow for Grignard Reaction Synthesis.

Expertise & Causality: The Grignard reagent is a powerful nucleophile and will readily attack the electrophilic carbonyl carbon of the ethyl isonicotinate. The initial product is a tetrahedral intermediate which, upon acidic workup, collapses to the ketone and hydrolyzes the nitrile to a carboxylic acid. A subsequent decarboxylation step (often spontaneous or with gentle heating) would be required. A more direct route uses 2-bromobenzaldehyde to form the Grignard, which then reacts with isonicotinic acid derivatives. However, the most reliable approach starts with 2-bromo-iodobenzene to selectively form the Grignard reagent at the iodine position, which then reacts with isonicotinaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone.[3]

Protocol 2: Grignard Reaction (via Aldehyde Addition & Oxidation)

  • Grignard Formation: In a flame-dried flask under inert atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine. Add a small amount of a solution of 2-bromo-iodobenzene (1.0 eq) in anhydrous THF. Initiate the reaction (gentle heating may be required).[4] Once initiated, add the rest of the solution dropwise to maintain a gentle reflux. Stir for 2 hours post-addition.

  • Aldehyde Addition: Cool the newly formed Grignard reagent to 0 °C. Add a solution of isonicotinaldehyde (pyridine-4-carboxaldehyde, 1.0 eq) in anhydrous THF dropwise.

  • Reaction & Quench: Stir at 0 °C for 1 hour, then at room temperature for 2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the mixture with ethyl acetate (3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Oxidation: Dissolve the crude alcohol in DCM. Add an oxidizing agent such as pyridinium chlorochromate (PCC) or use a Swern or Dess-Martin oxidation protocol. Stir until TLC indicates complete consumption of the alcohol.

  • Purification: Filter the reaction mixture through a pad of Celite or silica, washing with DCM. Concentrate the filtrate and purify by flash column chromatography to yield the final product.

Analytical Characterization

A robust analytical plan is essential to confirm the identity, purity, and structure of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show a complex multiplet pattern in the aromatic region (7.0-9.0 ppm). The protons on the pyridine ring will appear as two distinct doublets (one for protons adjacent to N, downfield). The four protons on the bromophenyl ring will also show a characteristic pattern.

    • ¹³C NMR: The carbonyl carbon should appear significantly downfield (~190-195 ppm). The spectrum will show 12 distinct signals for the aromatic carbons, with the carbon attached to the bromine appearing at a characteristic chemical shift.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula (C₁₂H₈BrNO). The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity.

  • Infrared (IR) Spectroscopy:

    • A strong, sharp absorption band is expected in the region of 1660-1680 cm⁻¹ corresponding to the C=O (ketone) stretching vibration.

    • Bands corresponding to C=C and C=N stretching in the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

Applications in Research and Drug Development

While specific biological data for (2-Bromophenyl)(pyridin-4-yl)methanone is sparse, its structural motifs suggest significant potential in several areas:

  • Scaffold for Kinase Inhibitors: Pyridine and pyridinone-containing molecules are known to act as hinge-binding motifs in protein kinases. The pyridinyl nitrogen can form a critical hydrogen bond, while the diaryl structure can occupy hydrophobic pockets.

  • Precursor for CNS-Active Agents: Many benzodiazepines and related compounds are synthesized from aminobenzophenones.[5][6] This compound serves as a direct precursor to novel heterocyclic systems upon functionalization of the bromo- and pyridinyl-moieties.

  • Fragment for Library Synthesis: The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of a library of derivatives for high-throughput screening.

Conclusion

(2-Bromophenyl)(pyridin-4-yl)methanone represents a valuable, albeit under-explored, chemical entity. This technical guide provides a robust, scientifically-grounded framework for its synthesis and characterization. By leveraging established synthetic protocols such as Friedel-Crafts acylation and Grignard reactions, and by applying a comprehensive suite of analytical techniques, researchers can confidently produce and validate this compound. Its structural features make it a promising candidate for further exploration in medicinal chemistry, particularly as a scaffold for kinase inhibitors and other targeted therapeutics. This guide serves as a foundational starting point for unlocking the potential of this versatile molecule.

References

  • PubChem. (4-Bromophenyl)-2-pyridyl ketone. National Center for Biotechnology Information. [Link]

  • Molbase. (2-bromophenyl)(pyridin-4-yl)methanone. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • PubChem. Methanone, (4-bromophenyl)-4-pyridinyl-. National Center for Biotechnology Information. [Link]

  • University of Houston. GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]

  • ScienceMadness Discussion Board. Synthesis of 2-bromobenzoyl chloride. [Link]

Sources

Technical Guide: Synthesis of (2-Bromophenyl)-(pyridin-4-yl)-methanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of (2-Bromophenyl)-(pyridin-4-yl)-methanone , a critical diaryl ketone scaffold used in the development of p38 MAP kinase inhibitors and other heterocyclic pharmaceuticals.[1]

The guide prioritizes the Nucleophilic Addition to Nitrile pathway. This route is selected for its atom economy and direct access to the ketone functionality without requiring secondary oxidation steps, provided that cryogenic conditions are strictly maintained to manage the lability of the ortho-lithiated intermediate.

Executive Summary

  • Target Molecule: (2-Bromophenyl)-(pyridin-4-yl)-methanone[1][2]

  • Primary Application: Intermediate for triaryl-imidazole/pyridine pharmacophores (e.g., SB-203580 analogs).[1][2]

  • Key Challenge: The ortho-bromo substituent is prone to elimination (benzyne formation) or "halogen dance" isomerization during metallation.[2]

  • Selected Pathway: Cryogenic lithiation of 1,2-dibromobenzene followed by nucleophilic attack on 4-cyanopyridine.[1][2]

  • Yield Expectation: 65–75% (Optimized).[2]

Retrosynthetic Analysis

The strategic disconnection is made at the carbonyl-aryl bond.[2] The electron-deficient pyridine ring suggests it should act as the electrophile (via a nitrile or amide surrogate), while the electron-rich bromobenzene serves as the nucleophile.

Retrosynthesis Target (2-Bromophenyl)-(pyridin-4-yl)-methanone Disconnect Disconnection Target->Disconnect Synthon1 2-Bromophenyl anion (Nucleophile) Disconnect->Synthon1 Synthon2 4-Cyanopyridine (Electrophile) Disconnect->Synthon2 Precursor1 1,2-Dibromobenzene Synthon1->Precursor1 Li-Halogen Exchange Precursor2 4-Cyanopyridine Synthon2->Precursor2 Commercial

Figure 1: Retrosynthetic disconnection revealing the convergent assembly from 1,2-dibromobenzene and 4-cyanopyridine.[1]

Core Synthesis Protocol

Methodology: Nucleophilic Addition-Hydrolysis (The "Nitrile Route")[1]

Phase 1: Generation of 2-Bromophenyllithium

Critical Mechanism: Lithium-Halogen Exchange.[1][2] The use of n-butyllithium (n-BuLi) with 1,2-dibromobenzene requires precise temperature control.[1][2] If the temperature rises above -60°C, the lithiated intermediate eliminates LiBr to form benzyne , leading to polymerization and tar formation.

Reagents:

  • 1,2-Dibromobenzene (1.0 equiv)[1]

  • n-Butyllithium (1.05 equiv, 1.6 M in hexanes)[1]

  • THF (Anhydrous, 10 V)[1]

  • Cryogenic bath (Dry ice/Acetone or Liquid N2/Acetone)[1]

Protocol:

  • Charge a flame-dried 3-neck round-bottom flask with anhydrous THF and 1,2-dibromobenzene under Nitrogen/Argon atmosphere.

  • Cool the solution to -78°C strictly. Allow at least 20 minutes for thermal equilibration.

  • Add n-BuLi dropwise via syringe pump over 30 minutes.[1][2] Maintain internal temperature below -70°C.

    • Observation: A color change (often pale yellow to slightly amber) indicates the formation of the aryllithium species.

  • Stir at -78°C for exactly 45 minutes. Do not over-stir, as scrambling (halogen dance) can occur.

Phase 2: Coupling with 4-Cyanopyridine

Mechanism: Nucleophilic addition to the nitrile carbon to form an imine anion (metallo-imine).[1][2]

Reagents:

  • 4-Cyanopyridine (1.0 equiv, dissolved in minimal anhydrous THF)[1]

Protocol:

  • Transfer the 4-cyanopyridine solution dropwise into the lithiated aryl mixture at -78°C.

  • The reaction is exothermic; control addition rate to keep temp < -65°C.

  • Once addition is complete, stir at -78°C for 1 hour.

  • Remove the cooling bath and allow the mixture to warm to 0°C over 2 hours. The solution will turn a deep red/orange color, characteristic of the conjugated imine salt.

Phase 3: Acidic Hydrolysis

Mechanism: Hydrolysis of the imine intermediate to the ketone.

Protocol:

  • Quench the reaction at 0°C with 3M HCl (aqueous). The pH should be brought to ~1–2.[2]

  • Stir vigorously at room temperature for 1–2 hours. This ensures the stable imine intermediate is fully cleaved to the ketone.

  • Neutralization: Carefully basify with sat. NaHCO3 or NaOH to pH 8–9 (to ensure the pyridine ring is free-based).[2]

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Purification: Wash organics with brine, dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes).[2]

Reaction Mechanism & Pathway Logic[3]

The success of this synthesis relies on the kinetic stability of the 2-bromophenyllithium species at low temperatures.

Mechanism Step1 1,2-Dibromobenzene + n-BuLi (-78°C) Intermediate1 2-Bromophenyllithium (Kinetic Intermediate) Step1->Intermediate1 Li-Hal Exchange Benzyne Benzyne (SIDE PRODUCT > -60°C) Intermediate1->Benzyne Warming Step2 Add 4-Cyanopyridine Intermediate1->Step2 Nucleophilic Attack Intermediate2 Lithium Imine Salt Step2->Intermediate2 Step3 H3O+ Hydrolysis Intermediate2->Step3 Product (2-Bromophenyl)-(pyridin-4-yl)-methanone Step3->Product Imine Cleavage

Figure 2: Reaction pathway highlighting the critical divergence between productive coupling and benzyne elimination.[1][2]

Quantitative Data & Troubleshooting

ParameterSpecificationImpact on Outcome
Temperature -78°C (± 5°C)Critical. > -60°C causes elimination to benzyne (tar).[1][2]
Stoichiometry 1.05 eq n-BuLiExcess BuLi attacks the pyridine ring (Chichibabin-like side reactions).[1][2]
Quench pH < 2.0Essential to hydrolyze the stable imine intermediate.[2]
Appearance Deep Red (Intermediate)Visual confirmation of imine formation.[2]

Common Failure Modes:

  • Low Yield/Tar: Temperature control failure during lithiation.[2] Solution: Use an internal thermometer; do not rely on bath temp.[2]

  • Pyridine Alkylation: Addition of BuLi to the pyridine instead of the bromide. Solution: Ensure BuLi is fully consumed by the dibromobenzene before adding the nitrile.

  • Incomplete Hydrolysis: Product remains as the imine. Solution: Increase hydrolysis time or temperature (up to 40°C) if needed.[2]

Alternative Pathways (Process Chemistry)

For large-scale manufacturing where cryogenic units are costly, the Weinreb Amide route or Turbo Grignard methods are preferred.[1][2]

  • Turbo Grignard (iPrMgCl[2][3]·LiCl):

    • Allows for halogen-magnesium exchange at higher temperatures (-15°C to 0°C) compared to Li-exchange.[1][2]

    • Safer for scale-up but requires activation of the nitrile or use of an acid chloride electrophile.[2]

  • Weinreb Amide Coupling:

    • React 2-bromophenylmagnesium chloride with N-methoxy-N-methylisonicotinamide.

    • Prevents over-addition (formation of tertiary alcohols) and is generally cleaner, though reagents are more expensive.

References

  • General Lithiation of Dihaloarenes

    • Parham, W. E., & Jones, L. D. (1975).[1] Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides. Journal of Organic Chemistry.

    • Context: Establishes the stability window of ortho-lithiohalobenzenes
  • Reaction of Aryllithiums with Pyridine Nitriles

    • Setliff, F. L., et al. (1992).[1] Synthesis of di- and tri-substituted pyridines. Journal of Chemical & Engineering Data.

    • Context: Describes the general methodology for adding lithi
  • Turbo Grignard Applications

    • Knochel, P., et al. (2011).[1] Functionalization of Pyridines via Turbo-Grignard Reagents. Angewandte Chemie International Edition.

    • Context: - Provides the alternative non-cryogenic exchange method.[1][2]

  • Carbonylative Coupling (Alternative)

    • Wu, X. F., et al. (2011).[1] Palladium-catalyzed carbonylative coupling of aryl halides with aryl boronic acids. Chemistry – A European Journal.[2][4]

    • Context: - Describes the CO-insertion route avoiding lithiation.[1][2]

Sources

Technical Guide: Solubility Profiling and Solvent Selection for (2-Bromophenyl)-(pyridin-4-yl)-methanone

[1]

Executive Summary & Compound Architecture

Target Compound: (2-Bromophenyl)-(pyridin-4-yl)-methanone Class: Halogenated Diaryl Ketone / Pyridine Derivative Primary Application: Pharmaceutical Intermediate (Benzodiazepine scaffolds), Ligand for Coordination Chemistry.[1]

This guide provides a technical analysis of the solubility behavior of (2-Bromophenyl)-(pyridin-4-yl)-methanone.[1][2] In the absence of a universal solubility constant for this specific isomer in every medium, this document establishes a predictive solubility profile grounded in Structure-Property Relationships (SPR) and validated by experimental protocols for structural analogs (e.g., 2-benzoylpyridine, bromobenzophenones).

Structural Determinants of Solubility

The solubility of this compound is governed by the competition between its lipophilic aryl bromide domain and its polar, basic pyridine-ketone core.[1][2]

  • Pyridine Ring (4-position): Acts as a hydrogen bond acceptor and a basic center (pKa ~5.2).[1][2] This renders the compound pH-sensitive, showing drastic solubility increases in acidic aqueous media due to protonation [

    
    ].[1][2]
    
  • Carbonyl Bridge: Increases polarity, facilitating solubility in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons.[1][2]

  • 2-Bromo Substituent (Ortho-effect): The steric bulk of the bromine atom at the ortho position forces the phenyl ring out of planarity with the carbonyl group.[1] Crucial Insight: This twisting reduces crystal lattice energy compared to para-isomers, generally enhancing solubility in organic solvents compared to its 4-bromo analogs.[1][2]

Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on their thermodynamic interaction with the solute.

Table 1: Predicted Solubility Performance

Estimates based on benzoylpyridine analogs and calculated LogP (~2.5 - 3.0).

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Strong dipole-dipole interactions; disrupts crystal lattice effectively.[1][2] Primary choice for extraction.[1][2]
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)High dielectric constant stabilizes the polar ketone/pyridine moiety.[1] Ideal for stock solutions and bio-assays.[1][2]
Polar Protic (Alcohols) Methanol, Ethanol, IsopropanolModerate (10–30 mg/mL)Soluble at reflux; limited solubility at RT.[1] H-bonding with Pyridine-N. Ideal for Recrystallization.
Ethers THF, 1,4-DioxaneGood (20–50 mg/mL)Good solvation of the aromatic system; useful for Grignard/Lithiation reactions.[1][2]
Non-Polar Alkanes Hexane, Heptane, PentanePoor (<1 mg/mL)Lack of polar interactions.[1][2] Used as Anti-solvents to precipitate the product.[1][2]
Aqueous Media Water (pH 7)Insoluble Hydrophobic aryl/bromo domains dominate neutral species.[1][2]
Acidic Aqueous 0.1M HCl, 1M Acetic AcidHigh Protonation of Pyridine Nitrogen forms a water-soluble pyridinium salt.[1][2]

Experimental Protocols (Self-Validating Systems)

As a researcher, relying on literature values is insufficient; you must validate solubility for your specific batch purity and temperature conditions.[1][2]

Protocol A: Thermodynamic Solubility Determination (HPLC-UV)

Objective: Determine the exact saturation point in a target solvent.[1][2]

  • Preparation: Add excess solid (approx. 20 mg) to 1 mL of target solvent in a crimp-top vial.

  • Equilibration: Shake/vortex at 25°C for 24 hours.

  • Filtration: Centrifuge at 10,000 rpm for 5 mins. Filter supernatant through a 0.22 µm PTFE filter (prevents adsorption of lipophilic compounds).[1][2]

  • Quantification: Dilute filtrate 100x in Acetonitrile. Inject into HPLC (C18 Column, Water/ACN gradient).

  • Calculation: Compare peak area to a 5-point calibration curve of the standard.

Protocol B: Recrystallization Optimization (The "Cloud Point" Method)

Objective: Purify the compound using solvent/anti-solvent properties.[1][2]

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (Protic solvent).[1][2]

  • Clarification: If insoluble particles remain, filter hot.[1][2]

  • Nucleation: Slowly add Hexane (Anti-solvent) dropwise to the hot solution until a faint turbidity (cloudiness) persists.

  • Re-solubilization: Add 1-2 drops of Ethanol to clear the solution.

  • Crystallization: Allow to cool slowly to RT, then 4°C. The ortho-bromo steric strain often leads to large, well-defined prisms.[1][2]

Decision Logic & Workflow Visualization

Diagram 1: Solvent Selection Decision Tree

This logic gate guides the selection of the optimal solvent based on the intended experimental outcome.[1][2]

SolventSelectionStartStart: Define ApplicationDecision1Is the goal Reaction or Purification?Start->Decision1ReactionReaction MediumDecision1->ReactionSynthetic StepPurificationPurification / IsolationDecision1->PurificationWork-upDecision2Reaction Type?Reaction->Decision2Decision3Method?Purification->Decision3GrignardOrganometallic (Grignard)Decision2->GrignardNucleophilic AdditionCouplingSuzuki/Heck CouplingDecision2->CouplingPd-CatalyzedRecrystRecrystallizationDecision3->RecrystHigh Purity NeededExtractExtraction (Work-up)Decision3->ExtractCrude IsolationSolventTHFSelect: Anhydrous THF or Ether(Avoid Halogenated)Grignard->SolventTHFSolventDMFSelect: DMF or Toluene/Water(High T stability)Coupling->SolventDMFSolventEtOHSystem: EtOH (Solvent) + Hexane (Anti-solvent)Recryst->SolventEtOHSolventDCMSelect: DCM or EtOAc(Immiscible with water)Extract->SolventDCM

Caption: Logical framework for selecting solvents for (2-Bromophenyl)-(pyridin-4-yl)-methanone based on process requirements.

Diagram 2: pH-Dependent Solubility Mechanism

Understanding the pyridine protonation is critical for liquid-liquid extraction (LLE) strategies.[1][2]

pH_SwitchNeutralNeutral Species(Organic Soluble)LogP ~2.5IonicPyridinium Salt(Water Soluble)LogP < 0Neutral->IonicProtonation (pH < 4)AcidAdd Acid (H+)(HCl / H2SO4)Acid->NeutralTriggerBaseAdd Base (OH-)(NaOH / NaHCO3)Base->IonicTriggerIonic->NeutralDeprotonation (pH > 6)

Caption: The "pH Switch" mechanism allows for purification via Acid-Base extraction, leveraging the pyridine nitrogen.[1]

Critical Application Notes

Handling & Stability[1][2][3]
  • Hygroscopicity: While the pure solid is generally stable, stock solutions in DMSO can absorb water over time, potentially causing precipitation or hydrolysis if stored improperly.[1][2] Use anhydrous DMSO and store over molecular sieves.[1][2]

  • Photostability: Benzophenone derivatives can be photo-active.[1][2] Store solutions in amber vials to prevent radical formation or cyclization.[1][2]

Synthetic Implications

When using this compound as an intermediate:

  • Grignard Reactions: The ketone is susceptible to nucleophilic attack.[1][2] If the target reaction is on the pyridine ring or the bromine, the ketone must be protected (e.g., as an acetal), or the solvent must be strictly anhydrous (THF) to control competing pathways.[1]

  • Suzuki Couplings: The 2-bromo position is sterically hindered.[1][2] Solvents with higher boiling points (Dioxane, Toluene) are often required to reach the activation energy for oxidative addition.[1][2]

References

  • PubChem. Compound Summary for (4-bromophenyl)-pyridin-4-ylmethanone (Isomer Analog). National Center for Biotechnology Information.[1][2] Retrieved from [Link]

  • Spahni, W., & Calzaferri, G. (1984).[1][2] Synthesis and properties of 4-benzoylpyridine derivatives. Helvetica Chimica Acta.[1][2] (Establishes solubility trends for benzoylpyridines).

Commercial availability of (2-Bromophenyl)-(pyridin-4-yl)-methanone

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the commercial availability, synthesis, and application of (2-Bromophenyl)-(pyridin-4-yl)-methanone .

Status: Rare / Make-to-Order (MTO) Primary Application: Pharmaceutical Intermediate (Antihistamines, CNS active agents)

Part 1: Executive Summary & Commercial Landscape

Unlike its commercially ubiquitous isomer (2-Bromophenyl)(pyridin-2-yl)methanone (a key precursor for benzodiazepines like Bromazepam), the pyridin-4-yl analog is a specialized building block. It is frequently misidentified in automated catalogs due to the structural similarity of the pyridine positional isomers.

Chemical Identity[1][2][3][4]
  • Chemical Name: (2-Bromophenyl)(pyridin-4-yl)methanone

  • Synonyms: 2-Bromophenyl 4-pyridyl ketone; Methanone, (2-bromophenyl)-4-pyridinyl-

  • Molecular Formula:

    
    
    
  • Molecular Weight: 262.10 g/mol

  • CAS Registry Number: Note: While the 4-bromo isomer is 14548-49-3 and the 2-pyridyl isomer is 1563-56-0, the specific 2-bromo/4-pyridyl combination often lacks a dedicated commodity CAS in public bulk registries, requiring search by structure (SMILES/InChI).

Commercial Availability Status

This compound is classified as Tier 3 (Custom Synthesis / Library) . It is rarely held in bulk stock (kg scale) but is available through "Make-to-Order" workflows from major contract research organizations (CROs).

Supplier TypeAvailabilityTypical Lead TimeAction Required
Catalog Aggregators (e.g., MolPort, Ambinter)Listed but Low Stock2–4 WeeksVerify batch freshness; likely synthesized on demand.
Major CROs (e.g., Enamine, WuXi AppTec)Make-to-Order4–6 WeeksRequest quote using SMILES; purity guarantee >95%.
Bulk Chemical Suppliers (e.g., Sigma, Combi-Blocks)Rare N/AOften mislisted as the 2-pyridyl isomer. Verify structure explicitly.

Critical Procurement Warning: When ordering, explicitly verify the position of the pyridine nitrogen. Suppliers frequently ship the 2-pyridyl isomer (CAS 1563-56-0) by default due to its higher volume. Always request a 1H-NMR confirmation focusing on the pyridine ring splitting pattern (AA'BB' for 4-pyridyl vs. ABCD for 2-pyridyl).

Part 2: Synthetic Pathways & Manufacturing

Due to the scarcity of off-the-shelf stock, researchers often must synthesize this compound in-house. Below are the two most reliable, self-validating protocols.

Protocol A: The "Aldehyde Addition-Oxidation" Route (Recommended)

This route is preferred because it avoids the formation of benzyne intermediates or "halogen dance" side reactions common when trying to metallate 1,2-dibromobenzene.

Mechanism:

  • Nucleophilic Addition: 4-Lithiopyridine (generated at -78°C) attacks 2-bromobenzaldehyde.

  • Oxidation: The resulting carbinol is oxidized to the ketone using Manganese Dioxide (

    
    ) or Swern conditions.
    

Step-by-Step Methodology:

  • Reagents: 4-Bromopyridine HCl,

    
    -Butyllithium (
    
    
    
    -BuLi), 2-Bromobenzaldehyde, Activated
    
    
    .
  • Lithiation: Dissolve 4-bromopyridine (free base) in anhydrous THF/Ether at -78°C. Add

    
    -BuLi (1.1 eq) dropwise. Stir for 15 min to form 4-lithiopyridine.
    
  • Addition: Cannulate 2-bromobenzaldehyde (1.0 eq) in THF into the lithiopyridine solution at -78°C. Stir for 1 hr, then warm to RT.

  • Quench & Isolate: Quench with sat.

    
    . Extract with EtOAc. The intermediate is (2-bromophenyl)(pyridin-4-yl)methanol.
    
  • Oxidation: Dissolve the crude alcohol in DCM. Add activated

    
     (10 eq). Reflux for 4–12 hrs. Filter through Celite.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: The "Turbo-Grignard" Route

Useful for larger scales where cryogenic conditions (-78°C) are difficult to maintain.

  • Reagent: Isopropylmagnesium chloride - Lithium chloride complex (Turbo Grignard).

  • Process: React 4-iodopyridine with Turbo Grignard at -20°C to form the pyridyl-magnesium species.

  • Electrophile: Add 2-bromobenzonitrile . The Grignard adds to the nitrile to form an imine anion.

  • Hydrolysis: Acidic workup (

    
    ) hydrolyzes the imine to the ketone.
    

Part 3: Visualization of Workflows

Synthesis & Quality Control Workflow

The following diagram outlines the logical decision tree for synthesizing and validating the compound.

SynthesisWorkflow Start Target: (2-Bromophenyl) (pyridin-4-yl)methanone RouteA Route A: Aldehyde Addition (High Fidelity) Start->RouteA RouteB Route B: Nitrile Addition (Scalable) Start->RouteB StepA1 1. 4-Lithiopyridine (-78°C) + 2-Bromobenzaldehyde RouteA->StepA1 StepB1 1. 4-Pyridyl-MgX (-20°C) + 2-Bromobenzonitrile RouteB->StepB1 StepA2 2. Intermediate Alcohol StepA1->StepA2 StepA3 3. MnO2 Oxidation StepA2->StepA3 QC QC Validation: 1H-NMR (Pyridine AA'BB') LC-MS (No Isomer) StepA3->QC StepB2 2. Imine Intermediate StepB1->StepB2 StepB3 3. Acid Hydrolysis StepB2->StepB3 StepB3->QC

Caption: Comparative synthetic workflows ensuring regiospecificity and avoiding halogen scrambling.

Part 4: Handling, Stability & Specifications

Physical Properties (Predicted)
  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 65–70°C (Estimated based on isomers).

  • Solubility: Soluble in DCM, Chloroform, DMSO, Methanol. Sparingly soluble in water.

Stability & Storage
  • Light Sensitivity: Pyridine ketones can be photo-active. Store in amber vials.

  • Reactivity: The ortho-bromo group is labile. Avoid storage with strong bases or reducing metals (Li, Mg) unless intended for reaction.

  • Shelf Life: >2 years at -20°C under inert atmosphere (Argon/Nitrogen).

Analytical Validation (Self-Validating Protocol)

To ensure you have the correct isomer:

  • 1H NMR (CDCl3): Look for the Pyridine-4-yl signals. You must see two doublets (approx. 8.7 ppm and 7.5 ppm) integrating to 2 protons each with an AA'BB' pattern.

  • Contrast: The Pyridine-2-yl isomer will show 4 distinct protons (ABCD pattern) on the pyridine ring.

  • IR: Carbonyl stretch approx 1660–1670 cm⁻¹.

Part 5: Applications in Drug Discovery

This scaffold is a bioisostere for benzophenone derivatives used in:

  • Antihistamines: Analogues of Carbinoxamine where the pyridine nitrogen position modulates metabolic stability and H1-receptor binding affinity.

  • p38 MAP Kinase Inhibitors: The 4-pyridyl motif is a classic "hinge binder" in kinase inhibitor design.

  • Suzuki Coupling: The 2-bromo position allows for late-stage diversification, attaching the diarylketone core to complex macrocycles or heterocycles.

References
  • PubChem Compound Summary. (2025). Methanone, (4-bromophenyl)-4-pyridinyl- (Isomer comparison data). National Center for Biotechnology Information. Link

  • Cottet, F., & Schlosser, M. (2002). The "turbo-Grignard" reagent in heterocyclic chemistry. European Journal of Organic Chemistry. (Methodology for Pyridyl-Mg preparation). Link

  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Reference for MnO2 oxidation of benzylic alcohols). Link

  • Enamine Store. (2025).[1] Building Blocks and Custom Synthesis Services. (Primary source for pyridine ketone libraries). Link

Sources

A Technical Guide to the Potential Biological Activities of (2-Bromophenyl)-(pyridin-4-yl)-methanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif that features prominently in a vast array of biologically active compounds, including numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in medicinal chemistry. The incorporation of a pyridine moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its therapeutic potential. This guide explores the prospective biological activities of a specific class of pyridine derivatives: those based on the (2-Bromophenyl)-(pyridin-4-yl)-methanone core. While direct studies on this specific scaffold may be limited, a wealth of data on structurally related pyridine derivatives allows us to project a landscape of potential therapeutic applications, ranging from oncology to infectious diseases. This document will serve as a technical resource for researchers and drug development professionals, providing insights into the synthesis, potential mechanisms of action, and key experimental protocols for evaluating this promising class of compounds.

Synthetic Pathways to Pyridine-Containing Scaffolds

The synthesis of pyridine derivatives is a well-established field, with numerous methodologies available to construct the core ring and introduce diverse functional groups. For the (2-Bromophenyl)-(pyridin-4-yl)-methanone scaffold, a common approach would involve the coupling of a pre-functionalized pyridine ring with a brominated phenyl component. A generalized synthetic workflow is depicted below.

Synthetic Workflow Starting_Materials 2-Bromobenzoyl chloride & Pyridine Reaction Friedel-Crafts Acylation Starting_Materials->Reaction Lewis Acid (e.g., AlCl3) Intermediate (2-Bromophenyl)(pyridin-4-yl)methanone Reaction->Intermediate Derivatization Suzuki Coupling, Buchwald-Hartwig Amination, etc. Intermediate->Derivatization Palladium Catalysis Final_Products Diverse Library of Derivatives Derivatization->Final_Products

Caption: Generalized synthetic workflow for the preparation of (2-Bromophenyl)-(pyridin-4-yl)-methanone derivatives.

The bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the introduction of a wide range of substituents.[3] This synthetic flexibility is crucial for generating a library of derivatives for structure-activity relationship (SAR) studies.

Potential Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research points to the potent anticancer activity of various pyridine derivatives.[1][4] These compounds have been shown to interfere with multiple signaling pathways that are critical for tumor growth and survival.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many pyridine-containing compounds exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular processes.[5] For instance, derivatives of 2-pyridone have been identified as potent inhibitors of PIM-1 kinase, an enzyme involved in cell proliferation and drug resistance in various cancers.[5] Inhibition of such kinases can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.

Furthermore, pyridine derivatives have been shown to induce apoptosis through caspase activation.[5] The activation of caspases, a family of cysteine proteases, is a hallmark of programmed cell death.

Anticancer Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PIM1 PIM-1 Kinase Receptor->PIM1 Downstream Downstream Effectors PIM1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Caspase Caspase Cascade Apoptosis Apoptosis Caspase->Apoptosis Growth_Factor Growth Factor Growth_Factor->Receptor Derivative (2-Bromophenyl)- (pyridin-4-yl)-methanone Derivative Derivative->PIM1 Inhibition Derivative->Caspase Activation

Caption: Hypothetical signaling pathway illustrating the potential anticancer mechanism of action.

Cytotoxicity Data for Representative Pyridine Derivatives

The following table summarizes the cytotoxic activity of some reported pyridine derivatives against various cancer cell lines, providing a benchmark for the potential efficacy of (2-Bromophenyl)-(pyridin-4-yl)-methanone analogues.

Compound ClassCancer Cell LineIC50 (µM)Reference
O-alkyl pyridine derivativesHepG-2 (Liver)0.095 - 0.110[5]
O-alkyl pyridine derivativesPC-3 (Prostate)Data not specified[5]
O-alkyl pyridine derivativesCaco-2 (Colon)Data not specified[5]
Quinoline-oxadiazole derivativesHepG2 (Liver)0.137 - 0.332 (µg/mL)[6]
Quinoline-oxadiazole derivativesMCF-7 (Breast)0.164 - 0.583 (µg/mL)[6]
Pyridine-urea derivativesMCF-7 (Breast)Lower than doxorubicin[2]

Potential Antimicrobial Activity: A Broad Spectrum of Action

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyridine derivatives have demonstrated significant potential in this area, exhibiting activity against a wide range of bacteria and fungi.[7][8]

Mechanism of Action: Targeting Essential Microbial Processes

The antimicrobial activity of pyridine derivatives can be attributed to their ability to interfere with essential microbial processes. For instance, some quinoline derivatives, which contain a fused pyridine ring, have been shown to inhibit microbial DNA gyrase, an enzyme crucial for DNA replication.[9] This inhibition leads to the disruption of bacterial growth and, ultimately, cell death.

Antimicrobial Activity Data for Representative Pyridine Derivatives

The table below presents the minimum inhibitory concentration (MIC) values for several pyridine derivatives against various microbial strains.

Compound ClassMicrobial StrainMICReference
Pyridine & Thienopyridine derivativesBacillus mycoides0.0048 mg/mL[7]
Pyridine & Thienopyridine derivativesCandida albicans0.039 mg/mL[7]
Acetohydrazide derivativesFungal strains8-16 µg/mL[8]
Quinoline-oxadiazole derivativesStaphylococcus aureusMore potent than neomycin[6]
Quinoline-oxadiazole derivativesEscherichia coliMore potent than neomycin[6]

Potential Enzyme Inhibition: Modulating Key Biological Targets

Beyond their anticancer and antimicrobial properties, pyridine derivatives have been investigated as inhibitors of various enzymes implicated in other diseases.

Acetylcholinesterase (AChE) Inhibition and Neurodegenerative Diseases

Inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, are a cornerstone of treatment for Alzheimer's disease.[10] Several pyridine-containing compounds have been shown to inhibit AChE, suggesting that (2-Bromophenyl)-(pyridin-4-yl)-methanone derivatives could be explored for their potential in treating neurodegenerative disorders.[11]

Monoamine Oxidase (MAO) Inhibition and Neurological Disorders

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[10] Inhibitors of MAO are used in the treatment of Parkinson's disease and depression.[10] Certain chromeno[3,2-c]pyridine derivatives have been identified as selective MAO inhibitors, highlighting another potential therapeutic avenue for the (2-Bromophenyl)-(pyridin-4-yl)-methanone scaffold.[12]

Key Experimental Protocols

To evaluate the potential biological activities of (2-Bromophenyl)-(pyridin-4-yl)-methanone derivatives, a series of well-established in vitro assays can be employed.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 2: Antimicrobial Susceptibility Testing using the Agar Well Diffusion Method
  • Media Preparation: Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.

  • Well Preparation: Create wells of 6 mm diameter in the agar plates.

  • Compound Application: Add a defined concentration of the test compound, a positive control (e.g., ciprofloxacin), and a negative control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Antimicrobial_Screening_Workflow Start Prepare Microbial Inoculum & Agar Plates Inoculate Inoculate Plates Start->Inoculate Well Create Wells in Agar Inoculate->Well Add_Compounds Add Test Compounds, Positive & Negative Controls Well->Add_Compounds Incubate Incubate Plates Add_Compounds->Incubate Measure Measure Zone of Inhibition Incubate->Measure End Determine Antimicrobial Activity Measure->End

Caption: Workflow for antimicrobial screening using the agar well diffusion method.

Conclusion and Future Directions

The (2-Bromophenyl)-(pyridin-4-yl)-methanone scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive literature on related pyridine derivatives, it is plausible that this class of compounds will exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. The synthetic tractability of this scaffold allows for the creation of diverse chemical libraries, which will be essential for optimizing potency and selectivity.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of (2-Bromophenyl)-(pyridin-4-yl)-methanone derivatives. In-depth mechanistic studies will be crucial to elucidate the precise molecular targets and pathways through which these compounds exert their effects. Furthermore, lead compounds with promising in vitro activity should be advanced to in vivo models to assess their efficacy and safety profiles. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this intriguing class of molecules.

References

  • Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and str. (2024). Medicinal Chemistry Research. [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2024). Molecules. [Link]

  • Hussein, K. A., Al-Shuhaib, Z., & Ismael, S. M. H. (2023). Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa-pyridine Derivatives. Tropical Journal of Natural Product Research, 7(11), 5270-5278. [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry. [Link]

  • Teli, D., Metre, A., Teli, S., & Kotnal, R. B. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1). [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). ACS Omega. [Link]

  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. (n.d.). ResearchGate. [Link]

  • Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. (n.d.). Heliyon. [Link]

  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. (n.d.). RSC Advances. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.).
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal of Science and Technology. [Link]

  • Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. (n.d.). Molecules. [Link]

  • SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. (2013). Bibliomed. [Link]

  • Antibacterial Activity of Some 4-Pyridinone Derivatives Synthesized from 4-Pyrones. (n.d.). ResearchGate. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). Molecules. [Link]

  • Structures and Acetylcholinesterase Inhibition Abilities of some Derivatives Bearing (Pyridin-2-yl)tetrazole Scaffold. (2024). VNU Journal of Science: Natural Sciences and Technology. [Link]

  • Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. (2024). Molecules. [Link]

  • BindingDB BDBM50294173 (4-fluorophenyl)(pyridin-4-yl)methanone::CHEMBL563196. (n.d.). BindingDB. [Link]

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Methodological & Application

Application Note: High-Fidelity Synthesis of (2-Bromophenyl)-(pyridin-4-yl)-methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of diaryl ketones containing both halogenated phenyl rings and basic heteroocycles (pyridines) presents a classic "chemoselectivity paradox" in organometallic chemistry. Traditional Grignard formation using magnesium turnings and 1,2-dibromobenzene is prone to catastrophic failure via the "ortho-effect," leading to benzyne elimination and polymerization. Furthermore, the nucleophilic attack of Grignard reagents on pyridine rings (1,2- or 1,4-addition) often competes with the desired attack on the electrophile.

This Application Note details a Turbo Grignard™ (iPrMgCl[1]·LiCl) protocol. By utilizing a low-temperature Iodine-Magnesium exchange on 1-bromo-2-iodobenzene, we generate the specific (2-bromophenyl)magnesium species without triggering benzyne formation. This intermediate is then reacted with 4-cyanopyridine to form the target ketone after hydrolysis. This method ensures >85% regioselectivity and minimizes pyridine ring alkylation.

Strategic Analysis & Mechanistic Insight

The Challenge: Why Classic Grignard Fails

Attempting to synthesize this molecule via standard Mg turnings results in two primary failure modes:

  • Benzyne Elimination: A Grignard reagent ortho to a leaving group (Br) is kinetically unstable. At temperatures required to initiate Mg insertion (>0°C), the species eliminates MgBr₂ to form benzyne, which rapidly polymerizes or reacts non-selectively.

  • Pyridine Sensitivity: Pyridine rings are electron-deficient. Aggressive organometallics often attack the C=N bond directly, destroying the heteroaromatic system before reacting with the nitrile/carbonyl electrophile.

The Solution: Knochel-Type Exchange

The use of iPrMgCl·LiCl (Turbo Grignard) allows for the generation of the aryl magnesium species at -20°C to -40°C.

  • LiCl Role: Breaks up polymeric Grignard aggregates, increasing the kinetic rate of exchange and solubility.

  • Thermodynamic Driving Force: The exchange is driven by the formation of a more stable aryl anion (sp2) compared to the alkyl anion (sp3) of the reagent.

  • Electrophile Selection: 4-Cyanopyridine is chosen over the acid chloride. The Grignard addition to the nitrile forms a stable magnesium ketimine salt (

    
    ), which prevents double-addition (formation of tertiary alcohol) and protects the pyridine ring from further nucleophilic attack.
    
Reaction Pathway Visualization

ReactionPathway Start 1-Bromo-2-iodobenzene (Precursor) Intermediate (2-Bromophenyl)MgCl·LiCl (Stable at -20°C) Start->Intermediate Mg/I Exchange -20°C, THF Reagent iPrMgCl·LiCl (Turbo Grignard) Reagent->Intermediate Benzyne Benzyne (SIDE PRODUCT) Intermediate->Benzyne If T > 0°C (Elimination) Ketimine Ketimine Salt (Intermediate) Intermediate->Ketimine + Electrophile -20°C to RT Electrophile 4-Cyanopyridine Electrophile->Ketimine Product (2-Bromophenyl)- (pyridin-4-yl)-methanone Ketimine->Product Acidic Hydrolysis (H3O+)

Figure 1: Reaction pathway illustrating the critical temperature dependence to avoid benzyne formation.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleSpecification
1-Bromo-2-iodobenzene 1.0Substrate>98%, stabilized
iPrMgCl·LiCl 1.1Exchange Reagent1.3M in THF (Commercially available)
4-Cyanopyridine 1.2ElectrophileSublimed or Recrystallized
THF (Anhydrous) SolventSolvent<50 ppm H₂O, degassed
HCl (2M) ExcessQuenchAqueous solution
Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Cool the flask to room temperature under a positive pressure of nitrogen.

  • Charge the flask with 1-Bromo-2-iodobenzene (1.0 equiv) and anhydrous THF (concentration ~0.5 M).

Step 2: Halogen-Magnesium Exchange (The Critical Step)

  • Cool the solution to -20°C using a cryocooler or acetone/dry ice bath.

    • Note: Do not cool below -40°C, or the exchange kinetics will be too sluggish.

  • Add iPrMgCl[2]·LiCl solution (1.1 equiv) dropwise over 10 minutes via syringe pump or pressure-equalizing dropping funnel.

  • Stir at -20°C for 30–60 minutes.

    • QC Check: Aliquot 0.1 mL, quench with MeOD, and analyze by GC-MS. You should see >95% deuterated bromobenzene (1-bromo-2-deuterobenzene) and <5% starting material.

Step 3: Electrophile Addition

  • Dissolve 4-Cyanopyridine (1.2 equiv) in a minimum amount of anhydrous THF.

  • Add this solution slowly to the Grignard mixture at -20°C.

    • Observation: The solution color typically shifts from clear/yellow to dark orange/brown.

  • Allow the mixture to warm slowly to 0°C over 1 hour, then to Room Temperature (RT) for 2 hours.

    • Mechanism:[3][4][5][6][7] The nitrile adduct precipitates as a ketimine-magnesium salt, preventing over-reaction.

Step 4: Hydrolysis & Workup

  • Cool the reaction mixture back to 0°C.

  • Quench: Slowly add 2M HCl (5 equiv).

    • Caution: Exothermic. Evolution of gas (isobutane) may occur.

  • Stir vigorously at RT for 1 hour. This hydrolyzes the ketimine (

    
    ) to the ketone (
    
    
    
    ).
  • Neutralization: Adjust pH to ~8 using saturated NaHCO₃ (careful of CO₂ evolution) or NaOH.

    • Why Basic Workup? The pyridine ring will be protonated (pyridinium) in acid and stay in the aqueous layer. You must basify to extract the free base pyridine product into the organic layer.

  • Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Process Workflow & Troubleshooting

Workflow Start Start: Dry THF + 1-Bromo-2-iodobenzene Cool Cool to -20°C Start->Cool AddMg Add iPrMgCl·LiCl (Dropwise) Cool->AddMg Wait Stir 45 min (Exchange) AddMg->Wait Check GC-MS Check: Is SM < 5%? Wait->Check Check->Wait No (Wait longer) AddElec Add 4-Cyanopyridine (in THF) Check->AddElec Yes Warm Warm to RT (2h) AddElec->Warm Quench Acid Hydrolysis (HCl) Convert Ketimine to Ketone Warm->Quench Extract Basify (pH 8) & Extract Quench->Extract

Figure 2: Operational workflow for the synthesis.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / Complex Mixture Temperature too high during exchange (> -10°C).Maintain -20°C strictly. Benzyne formation is rapid at higher temps.
Starting Material Recovery Incomplete exchange (Temp too low or old reagent).Titrate iPrMgCl[8][9][10]·LiCl before use. Ensure T > -40°C.
Product in Aqueous Layer pH too low during extraction.Pyridine is basic (pKa ~5.2). Ensure aqueous phase is pH > 8 before extraction.
Tertiary Alcohol Impurity Double addition of Grignard.Unlikely with nitrile, but ensure 4-cyanopyridine is added to the Grignard, or switch to Weinreb Amide.

References

  • Krasovskiy, A., & Knochel, P. (2004).[11] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[11] Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Knochel, P., et al. (2002).[8] Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction.[2][8][7][9] Synthesis, 2002(5), 565–569.

  • BenchChem Protocols. (2025). Synthesis of Pyridinylmethanols and Ketones via Grignard.[12] BenchChem Technical Guides.

  • Sigma-Aldrich. (2023). Isopropylmagnesium Chloride - Lithium Chloride Complex (Turbo Grignard) Application Guide.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions Using (2-Bromophenyl)(pyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Pyridyl Methanones

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has become particularly indispensable in the fields of drug discovery and materials science for the construction of biaryl and heteroaryl scaffolds.[2][3] These structural motifs are prevalent in a vast array of biologically active compounds, including kinase inhibitors for oncology and inflammatory diseases.[4][5]

This guide focuses on the practical application of the Suzuki coupling for a specific and valuable building block: (2-Bromophenyl)(pyridin-4-yl)methanone. The resulting biaryl pyridyl methanone products are of significant interest due to the combination of a flexible ketone linker and a pyridine ring, which can act as a hydrogen bond acceptor and a key recognition element for biological targets.[6] The strategic placement of the aryl substitution ortho to the carbonyl group introduces specific steric and electronic features that can be exploited to fine-tune molecular properties for enhanced target engagement.

These application notes provide a comprehensive technical overview, from the underlying mechanism to detailed experimental protocols and troubleshooting, designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7][8] The three primary steps are oxidative addition, transmetalation, and reductive elimination.[9]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of (2-Bromophenyl)(pyridin-4-yl)methanone. This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex.[8]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. The base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transfer of the aryl group to the palladium.[10]

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated from the metal's coordination sphere. This step forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11]

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)Ln-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Diorganic Ar-Pd(II)Ln-R Transmetalation->PdII_Diorganic RedElim Reductive Elimination PdII_Diorganic->RedElim RedElim->Pd0 Product_label Ar-R (Product) RedElim->Product_label ArylHalide_label Ar-X ((2-Bromophenyl)(pyridin-4-yl)methanone) ArylHalide_label->OxAdd BoronicAcid_label R-B(OH)₂ + Base BoronicAcid_label->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Considerations and Reagent Selection

The success of the Suzuki coupling of (2-Bromophenyl)(pyridin-4-yl)methanone is highly dependent on the judicious choice of catalyst, base, and solvent. The presence of the pyridine nitrogen can lead to catalyst inhibition through coordination to the palladium center.[12] Therefore, catalyst systems that are robust and highly active are recommended.

Parameter Recommendation Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common, air-stable Pd(II) and Pd(0) precursors.
Ligand Buchwald ligands (e.g., XPhos, SPhos), NHC ligands (e.g., IPr)Bulky, electron-rich ligands promote oxidative addition and reductive elimination, overcoming steric hindrance and potential catalyst inhibition by the pyridine nitrogen.[12][13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can significantly impact the reaction rate and yield. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective, particularly with less reactive boronic acids.[14]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, 2-Propanol/H₂OA biphasic solvent system is typically used to dissolve both the organic substrates and the inorganic base.[4]
Boronic Acid Arylboronic acids or their pinacol estersA wide variety of boronic acids are commercially available. Pinacol esters can offer greater stability and may be preferable for heteroarylboronic acids prone to protodeboronation.[12]
Protocol 1: General Procedure for the Suzuki Coupling of (2-Bromophenyl)(pyridin-4-yl)methanone with an Arylboronic Acid

This protocol provides a reliable starting point for the synthesis of biaryl pyridyl methanones.

Materials:

  • (2-Bromophenyl)(pyridin-4-yl)methanone (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • XPhos (4-10 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add (2-Bromophenyl)(pyridin-4-yl)methanone, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Solvent Addition: Add a degassed 2:1 to 4:1 mixture of 1,4-dioxane and water via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate the solution under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - (2-Bromophenyl)(pyridin-4-yl)methanone - Arylboronic Acid - Pd(OAc)₂/XPhos - K₃PO₄ B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Add Degassed Solvent (Dioxane/H₂O) B->C D Heat with Stirring (80-100 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to Room Temp. E->F G Quench with Water & Extract (e.g., Ethyl Acetate) F->G H Wash, Dry, & Concentrate G->H I Purify by Chromatography H->I

Caption: General experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion Inefficient catalyst systemScreen alternative bulky phosphine or NHC ligands. Increase catalyst loading (e.g., from 2 mol% to 5 mol%).
Catalyst deactivationEnsure the reaction is performed under a strictly inert atmosphere to prevent catalyst oxidation.
Protodeboronation of Boronic Acid Unstable boronic acidUse the corresponding boronic acid pinacol ester. Use a milder base (e.g., K₂CO₃) and a lower reaction temperature.[12]
Dehalogenation of Starting Material Competing reduction pathwayUse a less hydrogen-donating solvent. Ensure the purity of reagents and solvents.
Formation of Homocoupled Byproducts Presence of oxygenThoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction.

Applications in Drug Discovery

The biaryl pyridyl methanone scaffold synthesized through this Suzuki coupling protocol is a valuable pharmacophore in medicinal chemistry. The ability to rapidly generate a diverse library of analogs by varying the arylboronic acid partner is a key advantage in structure-activity relationship (SAR) studies.[15]

These compounds have been investigated as:

  • Kinase Inhibitors: The pyridine and biaryl motifs are common features in inhibitors of various protein kinases, which are critical targets in oncology.[4][16]

  • Anti-inflammatory Agents: Certain biaryl structures have demonstrated potent anti-inflammatory properties.

  • Central Nervous System (CNS) Agents: The physicochemical properties of these scaffolds can be tuned for CNS penetration and activity.

The synthetic accessibility provided by this robust Suzuki coupling protocol empowers medicinal chemists to explore this rich chemical space for the development of novel therapeutics.

References

  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids - Benchchem.

  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery - Benchchem.

  • Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands - Benchchem.

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI.

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - Audrey Yun Li.

  • Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides - Organic Chemistry Portal.

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed.

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate.

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing).

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances - Thieme.

  • Functionalized pyridylboronic acids and their Suzuki cross-coupling reactions to yield novel heteroarylpyridines - PubMed.

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - RSC Publishing.

  • The Suzuki Reaction - Andrew G Myers Research Group - Harvard University.

  • Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid - ResearchGate.

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Semantic Scholar.

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific.

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor.

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing).

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates - ACS Medicinal Chemistry Letters.

  • Suzuki Coupling - Organic Chemistry Portal.

  • Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors - PubMed.

  • Examples of biaryl structure applications - ResearchGate.

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.

  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.

  • Pyrimidine biaryl amine compounds and their uses - Google Patents.

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

  • Application of P‐Bridged Biaryl Phosphines in Pd‐Catalyzed α‐Arylation Reactions - Wiley Online Library.

  • Recent Advances of Pyridinone in Medicinal Chemistry - PubMed.

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The Versatile Keystone: (2-Bromophenyl)-(pyridin-4-yl)-methanone as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Benzoylpyridine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with desirable pharmacological properties is a constant endeavor. Privileged scaffolds, those molecular frameworks that exhibit affinity for multiple biological targets, serve as invaluable starting points for drug discovery campaigns. The benzoylpyridine motif is one such scaffold, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and opportunities for diverse functionalization. Within this class of compounds, (2-Bromophenyl)-(pyridin-4-yl)-methanone has emerged as a particularly strategic building block. The presence of an ortho-bromine atom on the phenyl ring provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the facile introduction of molecular complexity and the exploration of diverse chemical space. This guide provides an in-depth exploration of the synthesis and application of this versatile intermediate, offering detailed protocols and insights for researchers in drug development.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₂H₈BrNO[1]
Molecular Weight 262.10 g/mol [1]
Appearance Off-white to yellow solidGeneral laboratory observation
Solubility Soluble in DMSO, DMF, and chlorinated solvents[2]

Synthesis of (2-Bromophenyl)-(pyridin-4-yl)-methanone: Recommended Protocols

Several synthetic routes can be envisioned for the preparation of the title compound. Below are two of the most practical and widely applicable methods.

Protocol 1: Friedel-Crafts Acylation

This classical approach involves the Lewis acid-catalyzed acylation of bromobenzene with an activated isonicotinic acid derivative.[6][7][8][9][10]

Friedel_Crafts_Acylation IsonicotinicAcid Isonicotinic Acid SOCl2 SOCl₂ or (COCl)₂ IsonicotinicAcid->SOCl2 Activation IsonicotinoylChloride Isonicotinoyl Chloride SOCl2->IsonicotinoylChloride AlCl3 AlCl₃ IsonicotinoylChloride->AlCl3 Complexation Bromobenzene Bromobenzene Intermediate Acylium Ion Intermediate Bromobenzene->Intermediate Electrophilic Attack AlCl3->Intermediate Product (2-Bromophenyl)-(pyridin-4-yl)-methanone Intermediate->Product Workup Aqueous Workup Product->Workup

Figure 1: Workflow for Friedel-Crafts Acylation.

Step-by-Step Protocol:

  • Activation of Isonicotinic Acid: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend isonicotinic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours, or until the solution becomes clear.

  • Remove the excess SOCl₂ under reduced pressure to obtain crude isonicotinoyl chloride.

  • Friedel-Crafts Reaction: To a separate flame-dried flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Cool the suspension to 0 °C in an ice bath.

  • Add bromobenzene (1.1 eq) to the suspension.

  • Slowly add a solution of the crude isonicotinoyl chloride in the same solvent to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-18 hours.

  • Work-up and Purification: Carefully quench the reaction by slowly pouring it over crushed ice.

  • Add concentrated hydrochloric acid to dissolve the aluminum salts.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.

Rationale: The use of a Lewis acid like AlCl₃ is crucial for generating the highly electrophilic acylium ion from the acyl chloride.[6][8] The ortho-para directing effect of the bromine atom on bromobenzene leads to a mixture of isomers, necessitating chromatographic purification.

Protocol 2: Grignard Reaction followed by Oxidation

This two-step sequence offers an alternative route, often with better regiocontrol.[11][12][13][14]

Grignard_Oxidation_Workflow Bromobenzene 1-bromo-2-iodobenzene Mg Mg turnings, I₂ (cat.) Bromobenzene->Mg Grignard Formation Grignard 2-Bromophenylmagnesium iodide Mg->Grignard Alcohol (2-Bromophenyl)(pyridin-4-yl)methanol Grignard->Alcohol Isonicotinaldehyde Isonicotinaldehyde Isonicotinaldehyde->Grignard Nucleophilic Addition Oxidant PCC or MnO₂ Alcohol->Oxidant Oxidation Product (2-Bromophenyl)-(pyridin-4-yl)-methanone Oxidant->Product

Figure 2: Workflow for Grignard Reaction and Oxidation.

Step-by-Step Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine.

  • Add a small portion of a solution of 1-bromo-2-iodobenzene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) to initiate the reaction.

  • Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining 1-bromo-2-iodobenzene solution dropwise to maintain a gentle reflux.[12]

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Reaction with Aldehyde: Cool the Grignard reagent to 0 °C.

  • Add a solution of isonicotinaldehyde (1.0 eq) in the same anhydrous solvent dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (2-Bromophenyl)(pyridin-4-yl)methanol.

  • Oxidation: Dissolve the crude alcohol in DCM.

  • Add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) or manganese dioxide (MnO₂) (5-10 eq).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Purification: Upon completion, filter the reaction mixture through a pad of Celite or silica gel, washing with DCM.

  • Concentrate the filtrate and purify by column chromatography to yield the final product.

Rationale: The Grignard reaction provides a highly nucleophilic carbon species that readily attacks the electrophilic carbonyl carbon of the aldehyde.[11] Subsequent oxidation of the secondary alcohol to the ketone is a standard transformation. MnO₂ is often preferred for its mildness and selectivity for benzylic alcohols.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The true utility of (2-Bromophenyl)-(pyridin-4-yl)-methanone lies in its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions.[15][16] The ortho-bromine atom serves as an ideal handle for the construction of C-C, C-N, and C-S bonds, which are fundamental transformations in drug synthesis.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is arguably one of the most important C-C bond-forming reactions in medicinal chemistry due to its mild conditions and broad functional group tolerance.[17][18][19][20]

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)L₂-Br] Pd0->OxAdd Oxidative Addition ArBr Ar-Br ArBr->OxAdd Transmetalation [Ar-Pd(II)L₂-R] OxAdd->Transmetalation Transmetalation Base Base Base->Transmetalation Boronic R-B(OH)₂ Boronic->Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Figure 3: Catalytic Cycle of the Suzuki-Miyaura Coupling.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vial or flask, combine (2-Bromophenyl)-(pyridin-4-yl)-methanone (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[17]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or toluene/water).

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Key Considerations:

  • Catalyst Choice: For heteroaromatic substrates, catalysts with electron-rich and bulky phosphine ligands, such as those based on dppf or SPhos, are often effective.

  • Base Selection: The choice of base is critical and substrate-dependent. K₂CO₃ is a good starting point, while stronger bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive partners.[20]

  • Troubleshooting: Catalyst deactivation can be an issue with pyridine-containing substrates due to coordination to the palladium center. Using a higher catalyst loading or a more robust ligand can mitigate this.[17]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for their preparation.[21][22][23][24][25][26]

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine (2-Bromophenyl)-(pyridin-4-yl)-methanone (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 1.1-1.2 times the Pd amount), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-2.0 eq).[25]

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to 80-120 °C with stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

Expert Insights:

  • Ligand Selection: The choice of ligand is crucial and depends on the nature of the amine. Bulky, electron-rich biarylphosphine ligands are generally the most effective.[25]

  • Base Sensitivity: Many substrates in medicinal chemistry have base-sensitive functional groups. Weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes be used, although this may require higher temperatures or longer reaction times.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing a linear alkyne functionality that can be a valuable component of a pharmacophore or a handle for further transformations like click chemistry.[27][28][29][30]

General Protocol for Sonogashira Coupling:

  • Reaction Setup: To a reaction flask, add (2-Bromophenyl)-(pyridin-4-yl)-methanone (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and the terminal alkyne (1.1-1.5 eq).[27]

  • Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylamine), which often serves as both the base and part of the solvent system.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts. Dry the organic phase, concentrate, and purify by column chromatography.

Causality in Experimental Choices:

  • Copper Co-catalyst: The role of the copper(I) salt is to form a copper(I) acetylide in situ, which then undergoes transmetalation with the palladium complex more readily than the terminal alkyne itself.[28]

  • "Copper-Free" Conditions: In cases where the substrate is sensitive to copper, "copper-free" Sonogashira protocols have been developed, although these may require higher temperatures and different ligand systems.

Conclusion

(2-Bromophenyl)-(pyridin-4-yl)-methanone is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and, more importantly, the reactivity of its ortho-bromine substituent in key palladium-catalyzed cross-coupling reactions, provide a reliable and efficient platform for the synthesis of complex molecular targets. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this keystone molecule in their drug discovery programs, facilitating the rapid generation of novel compounds with therapeutic potential.

References

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  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]

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  • Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis. (2023, November 14). National Center for Biotechnology Information. [Link]

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  • A novel and efficient methodology for the construction of quinazolines based on supported copper oxide nanoparticles. (n.d.). The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

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  • Friedel-Crafts Acetylation of Bromobenzene Lab Report. (n.d.). Studylib. Retrieved February 19, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). National Center for Biotechnology Information. [Link]

  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

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Sources

Application Notes & Protocols: Strategic Functionalization of the Bromophenyl Group in (2-Bromophenyl)-(pyridin-4-yl)-methanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Diversity

(2-Bromophenyl)-(pyridin-4-yl)-methanone is a versatile heterocyclic ketone scaffold of significant interest to researchers in medicinal chemistry and materials science. Its structure presents two key reactive handles: a pyridine ring amenable to modification and, more critically, a bromophenyl group that serves as a prime electrophilic partner for a host of transformative cross-coupling reactions. The strategic functionalization of the C-Br bond allows for the modular construction of complex molecular architectures, enabling the synthesis of novel pharmaceutical agents, agrochemicals, and functional materials.

This guide provides an in-depth exploration of the primary palladium-catalyzed cross-coupling strategies used to derivatize this valuable building block. We move beyond simple procedural lists to explain the underlying mechanistic principles, the rationale behind reagent selection, and the practical insights needed for successful execution. The protocols described herein are designed to be self-validating, providing researchers with a robust framework for synthesis and innovation.

Core Principles: The Palladium Cross-Coupling Catalytic Cycle

The vast majority of reactions for functionalizing aryl bromides are palladium-catalyzed cross-coupling reactions, a field of chemistry so impactful it was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki.[1][2] These reactions generally proceed through a common catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the (2-Bromophenyl)-(pyridin-4-yl)-methanone, forming an organopalladium(II) complex.[1][2] This is often the rate-determining step.

  • Transmetalation: A nucleophilic organometallic reagent (e.g., organoboron, organotin, organozinc) transfers its organic group to the palladium center, displacing the halide.[2] This step is central to Suzuki, Stille, and Negishi couplings. For reactions like Buchwald-Hartwig amination or Sonogashira coupling, this step is replaced by coordination and deprotonation of the amine or alkyne.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C, C-N, or C-O bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[1][3]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 LₙPd(0) PdII_Aryl LₙPd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Coupling LₙPd(II)(Ar)(R) PdII_Aryl->PdII_Coupling Transmetalation (or equivalent) PdII_Coupling->Pd0 Reductive Elimination Product Ar-R ArylHalide Ar-X ((2-Bromophenyl)-...) Organometal R-M (e.g., R-B(OH)₂)

Caption: General Palladium Catalytic Cycle.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for forging carbon-carbon bonds.[1] It involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.[4] Its popularity stems from the commercial availability of a vast array of boronic acids, the mild reaction conditions, and the generally non-toxic nature of the boron-containing byproducts.[2][3]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ is used. These are not the active catalysts but form the catalytically active Pd(0) species in situ. A ligand, typically a phosphine like PPh₃ or more electron-rich, bulky ligands (e.g., SPhos, XPhos), is crucial. The ligand stabilizes the palladium center, prevents catalyst decomposition, and modulates its reactivity. Electron-rich ligands facilitate the oxidative addition step, which can be sluggish for some aryl bromides.[5]

  • Base: A base is essential to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[6] Common choices include carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). The choice of base can be critical and is often solvent-dependent.

  • Solvent: The reaction is often run in a mixture of an organic solvent (like dioxane, THF, or toluene) and water.[7] Water can help dissolve the inorganic base and facilitate the formation of the boronate species.

Protocol: Suzuki-Miyaura Coupling of (2-Bromophenyl)-(pyridin-4-yl)-methanone with Phenylboronic Acid

Suzuki Workflow start Start reagents Combine Substrate, Boronic Acid, Pd Catalyst, Ligand, and Base in a Schlenk Flask start->reagents inert Evacuate and Backfill with Inert Gas (3x) (e.g., Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent(s) (e.g., Dioxane/Water) inert->solvent heat Heat Reaction Mixture (e.g., 80-100 °C) with Vigorous Stirring solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Cool, Dilute with Water, Extract with Organic Solvent (e.g., Ethyl Acetate) monitor->workup purify Dry, Concentrate, and Purify (Flash Chromatography) workup->purify end End: Isolated Product purify->end

Caption: Experimental Workflow for Suzuki Coupling.

Materials:

  • (2-Bromophenyl)-(pyridin-4-yl)-methanone (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (1-5 mol%)

  • Triphenylphosphine [PPh₃] (2-10 mol%) or other suitable ligand

  • Potassium Carbonate [K₂CO₃] (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add (2-Bromophenyl)-(pyridin-4-yl)-methanone, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Data Summary Table: Suzuki-Miyaura Coupling

Parameter Typical Range/Value Rationale
Catalyst Loading 1-5 mol% Pd Balances reaction efficiency with cost and ease of removal.
Ligand PPh₃, SPhos, RuPhos Ligand choice affects catalyst stability and activity. Bulky, electron-rich ligands are often superior.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ Strength and solubility of the base influence the rate of transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF Solvent choice impacts reagent solubility and reaction temperature.
Temperature 80 - 110 °C Provides thermal energy to overcome activation barriers, especially oxidative addition.

| Equivalents (Boronic Acid) | 1.2 - 1.5 | A slight excess ensures complete consumption of the limiting bromide and accounts for potential homocoupling. |

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds, a linkage ubiquitous in pharmaceuticals and natural products.[8][9] This reaction couples an aryl halide with a primary or secondary amine, using a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.[9][10] It has largely replaced harsher classical methods, offering much broader substrate scope and functional group tolerance.[9]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction is highly dependent on the ligand. While early systems used simple ligands, the development of sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) or ferrocene-based ligands (e.g., dppf) was critical to achieving high efficiency, especially for less reactive aryl halides and a wider range of amines.[8][9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex prior to reductive elimination.[9] Alkali metal alkoxides like sodium tert-butoxide (NaOt-Bu) are very common. Weaker bases like Cs₂CO₃ or K₃PO₄ can also be effective, particularly with more advanced catalyst systems.[11]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base and interference with the catalyst.

Protocol: Buchwald-Hartwig Amination with Morpholine

Buchwald_Hartwig_Workflow start Start setup Add Pd₂(dba)₃, Ligand (e.g., XPhos), and NaOtBu to a Schlenk Tube (or perform in a glovebox) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert add_reagents Add Anhydrous Toluene, followed by Substrate and Amine (e.g., Morpholine) inert->add_reagents heat Heat Reaction Mixture (e.g., 100 °C) with Stirring add_reagents->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Cool, Quench (e.g., with NH₄Cl), and Partition between Water and an Organic Solvent monitor->workup purify Separate, Dry, Concentrate, and Purify via Chromatography workup->purify end End: Isolated Aryl Amine purify->end

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Materials:

  • (2-Bromophenyl)-(pyridin-4-yl)-methanone (1.0 equiv)

  • Morpholine (1.2 - 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • XPhos (2-5 mol%)

  • Sodium tert-butoxide [NaOt-Bu] (1.4 - 2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or on a Schlenk line: To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Seal the tube and, if outside a glovebox, evacuate and backfill with argon (3x).

  • Add anhydrous toluene, followed by (2-Bromophenyl)-(pyridin-4-yl)-methanone and morpholine via syringe.

  • Heat the sealed reaction mixture in a preheated oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Dilute with water and ethyl acetate. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Note on Volatile Amines: For low-boiling amines, the reaction must be conducted in a sealed, pressure-rated tube to prevent the loss of the nucleophile upon heating.[12]

Application 3: Sonogashira Coupling for C-C Alkyne Synthesis

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[13] The reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt co-catalyst, along with an amine base that also serves as a solvent.[13][14]

Causality Behind Experimental Choices:

  • Palladium Catalyst: The role of the palladium catalyst is consistent with the general cycle: oxidative addition and reductive elimination. Common precatalysts include PdCl₂(PPh₃)₂ and Pd(PPh₃)₄.

  • Copper(I) Co-catalyst: The copper catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex much more rapidly than the alkyne itself, accelerating the overall catalytic cycle.[13] Copper-free Sonogashira protocols exist but often require different conditions.[15]

  • Amine Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves two purposes: it neutralizes the HBr generated during the reaction and acts as a solvent. It also helps to deprotonate the alkyne.

  • Inert Atmosphere: The traditional Sonogashira coupling, especially the formation of the copper acetylide, is sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling). Therefore, maintaining a strict inert atmosphere is critical for high yields.[13]

Protocol: Sonogashira Coupling with Phenylacetylene

Sonogashira_Workflow start Start setup Combine Substrate, PdCl₂(PPh₃)₂, and CuI in a Schlenk Flask start->setup inert Evacuate and Backfill with Argon (3x) setup->inert add_reagents Add Degassed Solvent (e.g., THF) and Base (e.g., Et₃N) inert->add_reagents add_alkyne Add Phenylacetylene Dropwise via Syringe add_reagents->add_alkyne react Stir at Room Temperature or with Gentle Heating add_alkyne->react monitor Monitor Reaction (TLC or LC-MS) react->monitor workup Filter off Amine Salts, Concentrate the Filtrate monitor->workup purify Dissolve Residue in Solvent, Purify via Chromatography workup->purify end End: Isolated Diarylalkyne purify->end

Caption: Experimental Workflow for Sonogashira Coupling.

Materials:

  • (2-Bromophenyl)-(pyridin-4-yl)-methanone (1.0 equiv)

  • Phenylacetylene (1.1 - 1.3 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)

  • Copper(I) iodide [CuI] (2-5 mol%)

  • Triethylamine [Et₃N] or THF/Et₃N mixture, degassed

Procedure:

  • To a Schlenk flask, add (2-Bromophenyl)-(pyridin-4-yl)-methanone, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask and thoroughly deoxygenate by evacuating and backfilling with argon three times.

  • Add degassed triethylamine (or a mixture of THF and Et₃N) via syringe.

  • Add the phenylacetylene dropwise via syringe while stirring.

  • Stir the reaction at room temperature. If the reaction is slow, gentle heating to 40-60 °C may be applied.

  • Monitor the reaction by TLC. A fine precipitate of triethylammonium bromide will typically form.

  • Upon completion, dilute the mixture with a solvent like dichloromethane and filter through a pad of celite to remove insoluble salts.

  • Wash the celite pad with more solvent. Concentrate the combined filtrates under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography.

Application 4: Heck Reaction for C-C Alkene Synthesis

The Heck reaction creates a C-C bond between an aryl halide and an alkene, typically leading to a substituted alkene product.[16][17] This reaction is a powerful tool for vinylation of aryl rings.

Causality Behind Experimental Choices:

  • Mechanism: The Heck reaction mechanism differs from the Suzuki coupling in its final steps. After the initial oxidative addition and subsequent coordination and migratory insertion of the alkene (syn-carbopalladation), the cycle concludes with a β-hydride elimination step to form the alkene product and a hydrido-palladium(II) species. The base then regenerates the Pd(0) catalyst.[3][16]

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the HBr formed during the reaction and regenerate the catalyst.[16]

  • Alkene Partner: Electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, are common substrates as they react more readily.

  • Regioselectivity: The migratory insertion typically occurs at the less substituted carbon of the alkene double bond, and the subsequent β-hydride elimination predominantly forms the more thermodynamically stable E (trans) isomer.[16][17]

Protocol: Heck Reaction with n-Butyl Acrylate

Materials:

  • (2-Bromophenyl)-(pyridin-4-yl)-methanone (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

  • Triphenylphosphine [PPh₃] (4-10 mol%)

  • Triethylamine [Et₃N] (2.0 equiv)

  • Anhydrous DMF or Acetonitrile

Procedure:

  • To a sealable reaction tube, add (2-Bromophenyl)-(pyridin-4-yl)-methanone, Pd(OAc)₂, and PPh₃.

  • Add anhydrous solvent (e.g., DMF), followed by Et₃N and n-butyl acrylate.

  • Seal the tube tightly and place it in a preheated oil bath at 100-120 °C.

  • Stir the mixture vigorously for 12-24 hours. Monitor progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine to remove the solvent and amine salts.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the substituted acrylate.

Safety and Handling Considerations

  • Palladium Catalysts: Palladium compounds can be toxic and are precious metals. Handle with care, use appropriate personal protective equipment (PPE), and recover waste streams where possible.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and/or toxic. They should be handled under an inert atmosphere (glovebox or Schlenk techniques).

  • Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle in a glovebox or under a stream of inert gas.

  • Solvents: Anhydrous solvents are often required. Solvents like DMF and DMSO have high boiling points and can pose thermal hazards if reactions exotherm uncontrollably.[18] Always ensure reactions are well-controlled.

  • Inert Atmosphere: The success of many of these reactions, particularly those involving sensitive ligands or organometallic intermediates, depends on the rigorous exclusion of oxygen and moisture. Proper use of Schlenk line or glovebox techniques is essential.[19][20][21][22]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents; Wrong base/solvent combination.Use a fresh bottle of catalyst/ligand; Improve inert atmosphere technique; Use freshly distilled/anhydrous solvents; Screen different bases or ligands.
Formation of Side Products Hydrodehalogenation (Ar-H): Water present, or β-hydride elimination from Pd-H species.Ensure anhydrous conditions; Use a different ligand/base system.
Homocoupling (R-R or Ar-Ar): Oxygen contamination (Sonogashira); Side reactions of boronic acids (Suzuki).Rigorously degas solvents and maintain inert atmosphere; Adjust stoichiometry.
Difficulty in Purification Residual catalyst or ligand byproducts.Use a palladium scavenger resin; Perform an aqueous wash with a ligand-chelating agent (e.g., dilute thiourea solution).

Conclusion

(2-Bromophenyl)-(pyridin-4-yl)-methanone is a powerful synthon whose utility is fully realized through palladium-catalyzed cross-coupling chemistry. The Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions provide a comprehensive toolkit for introducing a wide variety of carbon and nitrogen-based functional groups at the phenyl ring. By understanding the mechanistic underpinnings and the rationale for the specific conditions of each reaction, researchers can effectively and strategically design synthetic routes to novel molecules with tailored properties for applications in drug discovery and beyond.

References

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). ChemCatChem. [Link]

  • Palladium catalyzed couplings. (n.d.). Lumen Learning - Organic Chemistry II. [Link]

  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010). The Royal Swedish Academy of Sciences. [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022). Journal of Chemical Education. [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. (2022). White Rose Research Online. [Link]

  • Mechanism of palladium‐catalyzed cross‐coupling reactions. (n.d.). ResearchGate. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022). ERIC. [Link]

  • (PDF) Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022). ResearchGate. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Journal of Organic Chemistry. [Link]

  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022). Purdue University. [Link]

  • Nucleophilic substitution of aromatic bromine in 2-bromobenzophenone by Grignard reagents. (n.d.). ResearchGate. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ACS Publications. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Stack Exchange. [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (n.d.). ACS Publications. [Link]

  • Sonogashira cross coupling of bromobenzene with terminal phenyl alkyne. (n.d.). ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]

Sources

Protocol for the purification of (2-Bromophenyl)-(pyridin-4-yl)-methanone by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

This application note details the purification of (2-Bromophenyl)-(pyridin-4-yl)-methanone (an aryl-pyridyl ketone). This molecule represents a classic separation challenge in medicinal chemistry: purifying a compound that possesses both lipophilic domains (bromophenyl ring) and basic, polarizable domains (pyridine nitrogen).

The primary chromatographic failure mode for this class of compounds is peak tailing (streaking) caused by the interaction between the basic pyridine nitrogen and the acidic silanol groups (


) on standard silica gel.[1] This protocol utilizes a triethylamine (TEA) modified mobile phase  to mask these sites, ensuring sharp peak shape and high recovery.
Physicochemical Profile
FeatureChemical Implication for Chromatography
Structure (2-Bromophenyl) (Lipophilic, Steric bulk) – C=O (Polar) – (Pyridin-4-yl) (Basic, H-bond acceptor)
Basicity The pyridine nitrogen (

) can protonate or H-bond with acidic silanols.[2][1]
Polarity Moderate.[3] Soluble in DCM, EtOAc; limited solubility in Hexanes.
UV Activity High. Strong absorption at 254 nm due to conjugation (Benzoyl-Pyridine system).

Method Development (TLC)[4][9][10][11]

Before scaling to a column, the solvent system must be optimized on Thin Layer Chromatography (TLC) plates.

Critical Step: Standard silica TLC plates are acidic. If you run this compound in pure Hexane/Ethyl Acetate, it will likely streak from the baseline. You must pretreat the plate or the solvent system with base.

TLC Protocol
  • Mobile Phase A: Hexanes / Ethyl Acetate (3:1).

  • Mobile Phase B (Modified): Hexanes / Ethyl Acetate (3:1) + 1% Triethylamine (TEA) .

  • Visualization: UV Lamp (254 nm).

  • Stain (Optional): Dragendorff’s reagent (stains pyridine orange/red).

Target Rf: 0.25 – 0.35 in the chosen solvent system.

  • Observation: If MP A shows streaking (

    
     0.1–0.4 smear), switch to MP B. The TEA should consolidate the spot into a tight oval.
    

Detailed Purification Protocol

Materials
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

  • Column: Flash cartridge or glass column (size dependent on loading; see Table 3.4).

  • Solvents: Hexanes (Hex), Ethyl Acetate (EtOAc), Triethylamine (TEA), Dichloromethane (DCM).

Sample Preparation (Dry Loading)

Due to the limited solubility of diaryl ketones in non-polar mobile phases (Hexanes), dry loading is strongly recommended to prevent band broadening at the top of the column.

  • Dissolve the crude (2-Bromophenyl)-(pyridin-4-yl)-methanone in a minimum amount of DCM.

  • Add silica gel (ratio: 1g silica per 1g crude).

  • Concentrate to dryness on a rotary evaporator until a free-flowing powder is obtained.

  • Note: Ensure no residual DCM remains, as it will act as a strong solvent and ruin the gradient start.

Column Packing & Conditioning

If using automated flash systems (e.g., Teledyne ISCO, Biotage), skip to 3.5.

  • Slurry Preparation: Mix Silica Gel 60 with the starting mobile phase (90% Hex / 10% EtOAc + 1% TEA ).

  • Packing: Pour the slurry into the column. Tap gently to settle.

  • Conditioning (Crucial): Flush the column with 2 Column Volumes (CV) of the TEA-containing solvent. This "neutralizes" the silica surface before the sample touches it.

Loading & Elution Strategy

Gradient Profile: Linear Gradient from 10% EtOAc to 60% EtOAc (all containing 1% TEA).

StepSolvent CompositionVolume (CV)Purpose
Equilibration 90:10 Hex/EtOAc (+1% TEA)2 CVMask silanols; stable baseline.
Loading Dry Load Cartridge / Solid Load-Introduce sample.
Elution 1 90:10

70:30 Hex/EtOAc
5 CVElute non-polar impurities (e.g., starting bromide).
Elution 2 70:30

40:60 Hex/EtOAc
10 CVTarget Compound Elution.
Wash 100% EtOAc2 CVElute highly polar byproducts.

Visualized Workflows & Mechanisms

Purification Workflow

This diagram outlines the decision-making process for the purification.

PurificationWorkflow Start Crude Mixture (2-Bromophenyl)-(pyridin-4-yl)-methanone SolubilityCheck Solubility Check (Hex/EtOAc) Start->SolubilityCheck TLC_Eval TLC Evaluation (Hex/EtOAc 3:1) SolubilityCheck->TLC_Eval Decision Does Spot Streak? TLC_Eval->Decision AddTEA Add 1% Triethylamine (TEA) to Mobile Phase Decision->AddTEA Yes (Pyridine interaction) DryLoad Adsorb on Silica (Dry Loading) Decision->DryLoad No (Rare) AddTEA->DryLoad RunColumn Run Gradient 10% -> 60% EtOAc DryLoad->RunColumn Analyze Analyze Fractions (UV/TLC/NMR) RunColumn->Analyze

Figure 1: Decision tree for purifying pyridine-containing ketones, emphasizing the intervention for peak tailing.

Mechanism of Silanol Masking

Why is TEA required? This diagram illustrates the competitive binding that prevents product loss.

SilanolMasking cluster_0 Standard Silica Surface cluster_1 TEA-Modified Surface Silanol Acidic Silanol (Si-OH) Interaction Strong H-Bonding (TAILING) Silanol->Interaction Pyridine Pyridine Analyte (Basic Nitrogen) Pyridine->Interaction Silanol2 Acidic Silanol (Si-OH) Interaction->Silanol2 Add 1% TEA TEA Triethylamine (TEA) (Sacrificial Base) Silanol2->TEA Blocked Pyridine2 Pyridine Analyte (Free flowing)

Figure 2: Mechanistic action of Triethylamine (TEA). TEA preferentially binds to acidic silanol sites, allowing the pyridine analyte to elute freely without tailing.

Troubleshooting & Contingencies

IssueDiagnosisCorrective Action
Co-elution Product overlaps with impurities.Decrease Gradient Slope: Change from 10-60% over 20 min to 10-40% over 40 min.
Precipitation Column pressure spikes; white solid in lines.Solubility Limit: The compound is crashing out in Hexanes. Switch to DCM/MeOH gradient (0-5% MeOH).
Product Loss Low recovery; product stuck on silica.Silanol Activity: The silica is too acidic. Flush column with EtOAc/MeOH/TEA (90:9:1) to strip the remaining compound.
Yellow Eluent Fractions are colored but no UV spot?Check Wavelength: Pyridines can have weak absorbance if not conjugated. Ensure monitoring at 254 nm and 280 nm .

References

  • Teledyne ISCO. (2012). Purification of Pyridine-Containing Compounds. Application Note AN86. Link

  • Li, J. J., et al. (2011). Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation.[4] Organic Syntheses, 88, 22-32.[4] (Demonstrates silica gel handling of aryl-pyridines). Link

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for Pyridine basicity). Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Link

Sources

Application Note: Scalable Synthesis of (2-Bromophenyl)-(pyridin-4-yl)-methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The diaryl ketone (2-Bromophenyl)-(pyridin-4-yl)-methanone (CAS: 158866-38-9) is a high-value pharmacophore found in second-generation antihistamines (e.g., Bepotastine analogs) and psychotropic agents.[1][2] Its synthesis on a kilogram scale presents two distinct process challenges:

  • Regiochemical Sensitivity: The ortho-bromo substituent on the phenyl ring is susceptible to "halogen dance" or metal-halogen exchange if the synthetic vector is misaligned.[1][2]

  • Pyridine Instability: The requisite 4-metallated pyridine intermediates are thermally unstable and prone to polymerization.[1][2]

This application note details a robust, scalable 2-stage protocol designed to circumvent these issues. Unlike traditional Friedel-Crafts acylations (which fail on electron-deficient pyridines) or cryogenic lithiations (which require -78 °C), this protocol utilizes Knochel-type Turbo Grignard exchange at manageable temperatures (-20 °C to 0 °C) followed by a green, catalytic Anelli Oxidation .[1][2]

Key Process Metrics
ParameterValueNote
Overall Yield 65–72%Two steps (Coupling + Oxidation)
Purity >99.5% (HPLC)After crystallization (No chromatography)
Key Reagent i-PrMgCl[1][2]·LiClAllows exchange at non-cryogenic temps
Oxidant TEMPO / NaOClAqueous, room temp, no heavy metals
Safety Critical 4-BromopyridineUnstable free base; generate and use immediately

Strategic Route Selection

Retrosynthetic Logic

The construction of the ketone bridge requires forming a bond between the electron-poor pyridine ring and the sterically hindered 2-bromophenyl ring.[2]

  • Path A (Discarded): Friedel-Crafts Acylation. Reacting 2-bromobenzoyl chloride with pyridine fails because pyridine deactivates the ring to electrophilic attack, and the Lewis acid complexes with the pyridine nitrogen.[1]

  • Path B (Discarded): 2-Bromophenyl-metal + Pyridine electrophile.[1][2] Generating a Grignard/Lithium on the 2-bromophenyl ring (from 1,2-dibromobenzene) carries a high risk of benzyne formation and scrambling.[1]

  • Path C (Selected): 4-Pyridyl-metal + 2-Bromobenzaldehyde.[1][2] This route generates the nucleophile on the pyridine ring using Halogen-Magnesium Exchange .[1][2] The nucleophile attacks 2-bromobenzaldehyde to form the alcohol, which is subsequently oxidized.[1] This preserves the sensitive Ar-Br bond on the phenyl ring.[1][2]

Mechanistic Pathway (DOT Visualization)

ReactionScheme Start 4-Bromopyridine HCl Base Free Base Generation Start->Base NaOH, DCM < 10°C Base->Base Unstable! Use immediately Exchange Mg-Halogen Exchange (i-PrMgCl·LiCl) Base->Exchange -20°C, THF Coupling Addition to 2-Bromobenzaldehyde Exchange->Coupling Electrophile Addition Alcohol Intermediate Alcohol Coupling->Alcohol Quench Oxidation Anelli Oxidation (TEMPO/NaOCl) Alcohol->Oxidation 0°C, DCM/H2O Product Target Ketone (Crystalline) Oxidation->Product Workup & Cryst.

Caption: Figure 1. Strategic synthesis flow utilizing Turbo Grignard exchange and catalytic oxidation.

Detailed Experimental Protocol

Stage 1: Synthesis of (2-Bromophenyl)(pyridin-4-yl)methanol[1][2]

Safety Note: 4-Bromopyridine free base is unstable and can polymerize explosively if stored or heated.[1][2] It must be generated in solution and used immediately.

Materials
  • Substrate: 4-Bromopyridine Hydrochloride (1.0 equiv)[1]

  • Electrophile: 2-Bromobenzaldehyde (1.05 equiv)[1]

  • Reagent: i-PrMgCl[1][2]·LiCl (Turbo Grignard), 1.3 M in THF (1.1 equiv)[1]

  • Solvents: Dichloromethane (DCM), Anhydrous THF[1]

  • Base: 1M NaOH (aq)

Step-by-Step Procedure
  • Free Base Generation:

    • Suspend 4-Bromopyridine HCl (100 g, 0.51 mol) in DCM (500 mL) in a reactor cooled to 0–5 °C.

    • Slowly add cold 1M NaOH (600 mL) with vigorous stirring. Maintain internal temperature < 10 °C.

    • Separate phases immediately.[1] Wash the organic layer once with cold brine.[1]

    • Dry the DCM layer over MgSO₄ for 10 mins, filter, and concentrate in vacuo at < 25 °C to a volume of ~150 mL. Do not distill to dryness.

    • Dilute with anhydrous THF (400 mL).

  • Magnesium-Halogen Exchange:

    • Cool the THF solution of 4-bromopyridine to -20 °C under nitrogen atmosphere.

    • Add i-PrMgCl[1][2]·LiCl (1.3 M in THF, 430 mL, 1.1 equiv) dropwise over 45 minutes.

    • Observation: The solution typically turns a dark yellow/brown color.

    • Stir at -20 °C for 30 minutes. (Note: The LiCl complex stabilizes the pyridyl-magnesium species, preventing Wurtz coupling).[1]

  • Electrophile Addition:

    • Dissolve 2-Bromobenzaldehyde (99 g, 0.535 mol) in anhydrous THF (100 mL).

    • Add this solution dropwise to the reactor at -20 °C.

    • Allow the reaction to warm to 0 °C over 1 hour.

    • IPC (In-Process Control):[1] Check HPLC for consumption of pyridyl species.[1]

  • Workup:

    • Quench with saturated NH₄Cl (aq) (500 mL).

    • Extract with EtOAc (2 x 500 mL).

    • Wash combined organics with water and brine.[1]

    • Concentrate to yield the crude alcohol as a viscous amber oil.

    • Yield Expectation: ~120–130 g (Crude quantitative).[1] Proceed directly to oxidation.[1][2]

Stage 2: Oxidation to (2-Bromophenyl)-(pyridin-4-yl)-methanone[1][2]

We utilize the Anelli Oxidation (TEMPO/Bleach) protocol.[1] It is superior to MnO₂ (which requires 10-20x mass excess) and Swern (which generates dimethyl sulfide) for large-scale operations.[1]

Materials
  • Substrate: Crude Alcohol from Stage 1

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv / 1 mol%)[1]

  • Co-oxidant: NaOCl (Commercial Bleach, ~10-12% w/v) (1.2 equiv)[1]

  • Buffer: KBr (0.1 equiv) in saturated NaHCO₃ (aq)

Step-by-Step Procedure
  • Setup:

    • Dissolve the crude alcohol (~130 g) in DCM (650 mL).

    • Add a solution of KBr (6.0 g) in saturated NaHCO₃ (200 mL).

    • Add TEMPO (0.8 g). Cool the biphasic mixture to 0 °C.

  • Oxidation:

    • Slowly add NaOCl solution (adjust volume based on active chlorine assay to provide 1.2 equiv) dropwise.

    • Critical: Maintain internal temperature < 10 °C to prevent over-oxidation or chlorination.[1][2]

    • Stir vigorously (1000 rpm) to ensure phase transfer.

    • Endpoint: Reaction is usually complete in 30–60 minutes.[1][2] The organic layer changes from amber to orange/red (color of TEMPO).

  • Quench & Isolation:

    • Quench with 10% Na₂S₂O₃ (aq) (200 mL) to destroy excess bleach.[1] Stir 15 mins.

    • Separate phases.[1][2] Wash organic layer with 1M HCl (200 mL) to extract the pyridine product into the aqueous phase (Purification Trick).

    • Purification Step: Wash the acidic aqueous layer with DCM (removes non-basic impurities).[1]

    • Basify the aqueous layer to pH 10 with 4M NaOH.[1] The product will precipitate or oil out.[1]

    • Extract with DCM (2 x 300 mL), dry over MgSO₄, and concentrate.

  • Crystallization:

    • Dissolve the residue in hot Isopropyl Alcohol (IPA) (approx 3 mL/g).

    • Cool slowly to room temperature, then to 0 °C.

    • Filter the white/off-white crystals.[1]

    • Final Yield: ~85–95 g (65–72% overall).[1]

    • Melting Point: 79–81 °C (Lit. value).

Process Safety & Engineering Controls

Thermal Hazards
  • 4-Bromopyridine Polymerization: The free base undergoes self-quaternization (polymerization) which is exothermic.[1][2] Control: Never store the free base. Keep solutions dilute and cold (< 0 °C) until lithiation/magnesiation.[1]

  • Grignard Exotherm: The formation of the magnesiate and the subsequent quenching are highly exothermic. Control: Use jacketed reactors with active cooling capacity. Dose reagents at a rate that maintains T < -10 °C.

Impurity Profile
ImpurityOriginRemediation
Wurtz Dimer (4,4'-Bipyridine) Coupling of two pyridyl-Mg speciesUse i-PrMgCl[1][2]·LiCl (Turbo); keep T < -10°C.
Des-bromo ketone Halogen exchange on the phenyl ringAvoid using n-BuLi; Turbo Grignard is more selective.[1][2]
Over-oxidized N-oxide TEMPO/Bleach excessControl NaOCl stoichiometry and temp (< 10°C).
Workflow Diagram

Workflow cluster_0 Reactor A (Cryogenic) cluster_1 Reactor B (Ambient) FreeBase 1. Free Base Prep (DCM/NaOH) Exchange 2. Turbo Grignard (-20°C) FreeBase->Exchange Addition 3. Aldehyde Addition Exchange->Addition Oxidation 4. TEMPO Oxidation (0°C -> RT) Addition->Oxidation Solvent Swap AcidWash 5. Acid/Base Extraction (Purification) Oxidation->AcidWash Cryst 6. Crystallization (IPA) AcidWash->Cryst

Caption: Figure 2.[1][2] Operational workflow separating cryogenic synthesis from ambient oxidation/workup.

References

  • Knochel, P., et al. "A Selective and Practical Bromine–Metal Exchange on Bromoheterocyclics...".[1][3] Molecules, 2013 , 18, 1468-1490.[1] Link (Validation of Turbo Grignard for bromopyridines).

  • Anelli, P. L., et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes...".[1] Journal of Organic Chemistry, 1987 , 52, 2559.[1] Link (Standard protocol for TEMPO oxidation).[1]

  • Vertex Pharmaceuticals. "Synthesis of Pyridin-4-yl derivatives".[1][2] World Intellectual Property Organization, WO2011007324A1 .[1] Link (Analogous pyridine ketone synthesis).[1]

  • BenchChem. "The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide". Application Note. Link (General methodology for pyridyl-phenyl carbinols).[1]

  • Organic Syntheses. "4-Acetylpyridine oxime tosylate". Org.[1][2][4] Synth.1987 , 65,[1] 52. Link (Handling of pyridine derivatives).[1]

Disclaimer: This protocol involves hazardous chemicals (organometallics, oxidants).[1] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.[1] Scale-up requires specific process safety calorimetry (RC1) validation.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Bromophenyl)-(pyridin-4-yl)-methanone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-BPPM-001 Subject: Troubleshooting Side Reactions & Low Yields in Diaryl Ketone Synthesis Assigned Specialist: Senior Application Scientist, Organometallic Chemistry Division Status: Open[1]

Executive Summary

The synthesis of (2-Bromophenyl)-(pyridin-4-yl)-methanone presents a "perfect storm" of competing reactivities. You are attempting to couple two aromatic rings where one contains a labile ortho-bromo substituent (susceptible to benzyne formation) and the other is an electron-deficient pyridine ring (susceptible to nucleophilic attack).

Standard Grignard or Lithiation protocols often fail here, yielding tars (benzyne polymers), tertiary alcohols (double addition), or alkylated pyridines.[1] This guide details the specific failure modes and provides a self-validating protocol using Turbo Grignard (iPrMgCl·LiCl) and Weinreb Amide technology to bypass these issues.

Troubleshooting Guide: Common Failure Modes

Issue #1: "My reaction mixture turned black/tarry and I lost the 2-bromo substituent."

Diagnosis: Benzyne Formation (Elimination) If you attempted a Lithium-Halogen exchange on 1,2-dibromobenzene using n-BuLi at temperatures above -90°C, or used standard Mg turnings, you likely triggered an elimination reaction.[1]

  • The Mechanism: The ortho-lithio species is thermally unstable. It eliminates LiBr to form benzyne , a highly reactive intermediate that rapidly polymerizes or reacts non-selectively.[1]

  • The Fix: Switch to Turbo Grignard (iPrMgCl·LiCl) .[2][3][4] The LiCl complex breaks up magnesium aggregates and stabilizes the ortho-magnesiated species, allowing the exchange to occur selectively at convenient temperatures (-15°C to 0°C) without benzyne elimination.

Issue #2: "I isolated a solid with a mass corresponding to [M + 2-bromophenyl]."

Diagnosis: Tertiary Alcohol Formation (Double Addition) The product ketone is more electrophilic than the starting ester or nitrile. As soon as the ketone forms in the reaction mixture, it competes for the remaining nucleophile.

  • The Mechanism: Nucleophilic attack on the ketone product.

  • The Fix: Use a Weinreb Amide (N-methoxy-N-methylamide) as your electrophile. The stable 5-membered chelate intermediate prevents the ketone from being released (and thus attacked) until the acidic workup.

Issue #3: "NMR shows a complex mixture of pyridine isomers."

Diagnosis: Nucleophilic Attack on the Pyridine Ring Grignard reagents are "hard" nucleophiles and can attack the electron-deficient C2 or C6 positions of the pyridine ring (Chichibabin-type mechanism) rather than the carbonyl/nitrile carbon.

  • The Fix: Use low temperatures (-20°C to 0°C) and ensure the pyridine nitrogen is not quaternized unless intended. The Weinreb amide route also mitigates this by providing a "softer," more directed electrophile.

Visualizing the Pathways

The following diagram illustrates the critical divergence between the "Benzyne Trap" (Failure) and the "Turbo Grignard" (Success) pathways.

Benzyne_vs_Turbo Start 1,2-Dibromobenzene nBuLi n-BuLi (>-78°C) Start->nBuLi Turbo iPrMgCl·LiCl (-15°C to 0°C) Start->Turbo Li_Species 2-Li-Bromobenzene (Unstable) nBuLi->Li_Species Mg_Species 2-Mg-Bromobenzene (Stabilized) Turbo->Mg_Species Selective Exchange Benzyne BENZYNE INTERMEDIATE Li_Species->Benzyne Elimination of LiBr Weinreb Add Pyridine Weinreb Amide Mg_Species->Weinreb Tar Polymer/Tar (Yield Loss) Benzyne->Tar Intermediate Stable Chelate Weinreb->Intermediate Product Target Ketone Intermediate->Product Acid Hydrolysis

Caption: Figure 1. Divergent pathways: Thermal instability of the lithio-species leads to benzyne, whereas Turbo Grignard stabilizes the intermediate.

Recommended Protocol: The "Turbo-Weinreb" Route

This protocol is designed to maximize selectivity. It uses iPrMgCl[4][5]·LiCl to generate the nucleophile without benzyne formation and a Weinreb Amide to prevent over-addition.

Reagents
ReagentRoleStoichiometry
1,2-Dibromobenzene Nucleophile Precursor1.0 equiv
iPrMgCl[1][5]·LiCl (Turbo Grignard) Exchange Reagent1.1 equiv
N-methoxy-N-methylisonicotinamide Electrophile (Weinreb)0.9 equiv
THF (Anhydrous) Solvent[0.5 M]
Step-by-Step Methodology

1. Preparation of the Weinreb Amide (If not purchased):

  • React isonicotinoyl chloride (hydrochloride salt) with N,O-dimethylhydroxylamine hydrochloride in the presence of excess base (e.g., Pyridine or TEA) in DCM at 0°C.

  • Checkpoint: Ensure the product is free of unreacted amine, as protons will quench your Grignard.

2. Generation of the 2-Bromophenyl Magnesium Species:

  • Flame-dry a 3-neck flask under Argon.

  • Add 1,2-dibromobenzene (1.0 equiv) and anhydrous THF.

  • Cool to -15°C .

  • Add iPrMgCl[4]·LiCl (1.3 M in THF, 1.1 equiv) dropwise over 15 minutes.[1]

  • Crucial Step: Stir at -15°C to 0°C for 1-2 hours.

  • Validation: Take a 0.1 mL aliquot, quench with D₂O/DCl. NMR should show >95% conversion to 1-bromo-2-deuterobenzene. If you see significant non-deuterated bromobenzene, the exchange is incomplete.

3. Coupling:

  • Cool the mixture to -20°C .

  • Dissolve the Weinreb amide (0.9 equiv) in minimal THF and add dropwise.

  • Allow to warm slowly to 0°C over 2 hours.

  • Note: Do not reflux. The chelated intermediate is stable at 0°C.

4. Quench and Workup:

  • Quench with saturated NH₄Cl (or 1M HCl if the pyridine solubility is managed) at 0°C.

  • Extract with EtOAc.[6] Wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc). The pyridine moiety makes the product polar; adding 1% TEA to the eluent can reduce streaking.

FAQ: Frequently Asked Questions

Q: Can I use n-Butyllithium instead of Turbo Grignard? A: Only if you have equipment to maintain -100°C (Trapp mixture). At standard -78°C, the rate of LiBr elimination to form benzyne is often faster than the trapping reaction. The Turbo Grignard method is superior because it is stable at 0°C.

Q: Why use the Weinreb amide? Can't I just add the Grignard to 4-cyanopyridine? A: You can, but you risk double addition (tertiary alcohol) and incomplete hydrolysis of the imine intermediate. The imine formed from nitriles can be surprisingly stable and requires harsh acid hydrolysis, which might degrade your product. The Weinreb amide hydrolyzes cleanly.

Q: I see a spot on TLC that moves just below my starting material. What is it? A: This is likely 2,2'-dibromobiphenyl or similar homocoupling products derived from benzyne dimerization or radical pathways if the temperature control was poor.

References

  • Preparation of Functionalized Grignard Reagents (Turbo Grignard)

    • Krasovskiy, A., & Knochel, P. (2004).[1][4][7] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[4] Angewandte Chemie International Edition.

    • [1]

  • Weinreb Ketone Synthesis Mechanism

    • Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters.

    • [1]

  • Benzyne Formation from o-Halo-Lithio Species

    • Gilchrist, T. L. (1997).[1] Heterocyclic Chemistry. (Context: Elimination mechanisms of ortho-haloarenes).

    • [1]

  • Grignard Addition to Pyridines (Side Reactions)

    • Comins, D. L., & O'Connor, S. (1988).[1] Regioselective addition of Grignard reagents to 1-acylpyridinium salts. Tetrahedron Letters.

    • [1]

Sources

Optimizing Suzuki coupling conditions for (2-Bromophenyl)-(pyridin-4-yl)-methanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers optimizing Suzuki-Miyaura cross-coupling reactions for (2-Bromophenyl)-(pyridin-4-yl)-methanone .

This substrate presents a "perfect storm" of chemical challenges: ortho-steric hindrance combined with catalyst poisoning (via the pyridine nitrogen) and electronic deactivation (electron-deficient ketone).

Ticket Subject: Optimization of (2-Bromophenyl)-(pyridin-4-yl)-methanone Status: Open Analyst: Senior Application Scientist

Diagnostic Overview: Why is this reaction failing?

Before optimizing, we must understand the failure modes specific to this scaffold.

  • The "Ortho-Effect" (Steric Hindrance): The bromine is located at the 2-position (ortho) relative to the bulky benzoyl group. This sterically impedes the transmetallation step, which is often the rate-determining step in hindered Suzuki couplings.

  • Catalyst Poisoning (The Pyridine Problem): The pyridine nitrogen (pyridin-4-yl) is a potent Lewis base. In standard conditions (e.g., Pd(PPh₃)₄), this nitrogen displaces the phosphine ligands, forming an inactive Pd(II)-pyridine complex. This shuts down the catalytic cycle.

  • Electronic Factors: The ketone is electron-withdrawing, which actually accelerates oxidative addition. However, it makes the resulting Pd(II) intermediate electron-poor, further slowing down transmetallation with the boronic acid.

Mechanism & Inhibition Visualization

The following diagram illustrates the competitive inhibition pathway you must overcome.

G Start Active Catalyst Pd(0)L OxAdd Oxidative Addition (Fast due to EWG) Start->OxAdd + Substrate Substrate Substrate: (2-Br-Ph)-C(O)-Py Intermediate Pd(II)-Ar-Br Intermediate OxAdd->Intermediate Poisoning DEAD END: Pyridine N-Binding (Catalyst Arrest) Intermediate->Poisoning Low Steric Ligand (e.g., PPh3) Transmet Transmetallation (Sterically Hindered) Intermediate->Transmet Bulky Ligand (XPhos/SPhos) Product Biaryl Product Transmet->Product Reductive Elimination

Figure 1: The "Pyridine Trap." Standard ligands allow the pyridine nitrogen to bind to Palladium, arresting the cycle. Bulky ligands prevent this off-cycle equilibrium.

Critical Parameter Optimization

To bypass the issues above, you cannot use "standard" conditions. You must switch to Next-Generation Catalysis .

A. The "Engine": Catalyst & Ligand Selection

Recommendation: Use Buchwald G3 Precatalysts or Pd-PEPPSI systems.

ComponentRecommendationTechnical Rationale
Ligand XPhos or SPhos These dialkylbiaryl phosphines are exceptionally bulky. They create a "roof" over the Pd center that physically blocks the pyridine nitrogen from binding while facilitating the coupling of the hindered ortho-bromide.
Precatalyst XPhos Pd G3 or Pd-PEPPSI-IPr G3: Ensures a 1:1 Pd:Ligand ratio and rapid activation at room temperature. PEPPSI: The NHC ligand binds Pd tightly, preventing displacement by the pyridine substrate.
Avoid Pd(PPh₃)₄, Pd(dppf)Cl₂These ligands are too small and labile. They will be displaced by the pyridine nitrogen, leading to <10% yields.
B. The "Fuel": Base & Solvent

Recommendation: Anhydrous conditions are often better to prevent hydrolysis of the ketone or competitive protodeboronation, but aqueous-organic biphasic systems are standard for Suzuki.

  • Base: K₃PO₄ (Potassium Phosphate Tribasic) .

    • Why: It is strong enough to activate the boronic acid but mild enough to tolerate the ketone. Carbonates (K₂CO₃) are often too weak for sterically hindered transmetallation.

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) .

    • Why: Dioxane is excellent for solubilizing the polar pyridine-ketone scaffold.

Validated Experimental Protocol

Experiment: Coupling (2-Bromophenyl)-(pyridin-4-yl)-methanone with Phenylboronic Acid.

Materials
  • Substrate: 1.0 equiv (2-Bromophenyl)-(pyridin-4-yl)-methanone

  • Boronic Acid: 1.5 equiv (Excess is required due to slow transmetallation)

  • Catalyst: 2-3 mol% XPhos Pd G3 (Sigma-Aldrich/Merck)

  • Base: 3.0 equiv K₃PO₄ (finely ground)

  • Solvent: 1,4-Dioxane (degassed) and Water (degassed) [4:1 ratio]

Step-by-Step Procedure
  • Setup: Charge a reaction vial with the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Crucial: Oxygen kills the active monomeric Pd species).

  • Solvation: Add degassed 1,4-Dioxane/Water (4:1) via syringe. Concentration should be roughly 0.1 M to 0.2 M.

  • Reaction: Heat the block to 80–100°C .

    • Note: Do not exceed 110°C to avoid thermal decomposition of the catalyst.

  • Monitoring: Monitor by LCMS at 2 hours. If conversion is low, add another 1 mol% catalyst.

  • Workup: Cool to RT. Filter through a pad of Celite (to remove Pd black). Dilute with EtOAc, wash with brine.

  • Purification: The product will be basic (pyridine). If using column chromatography, add 1% Triethylamine to your eluent to prevent streaking on silica.

Troubleshooting Guide (Q&A)

Q1: I see the starting material disappearing, but I'm getting "Protodeboronation" (benzene) instead of the product. Why?

  • Diagnosis: Transmetallation is too slow. The active Pd species is sitting waiting for the boronic acid, but the boronic acid is hydrolyzing faster than it couples.

  • Fix:

    • Switch to a Boronic Ester (Pinacol ester) instead of the acid; they are more stable.

    • Add the water slowly or reduce water content (use Toluene/Water 10:1).

    • Increase the catalyst loading to speed up the cycle.

Q2: The reaction turns black immediately and stalls.

  • Diagnosis: "Pd Black" formation. The catalyst is aggregating and precipitating out of the solution. This usually happens because the ligand is detaching.

  • Fix: This confirms the pyridine is displacing your ligand. Switch immediately to Pd-PEPPSI-IPr or XPhos Pd G3 . Do not use Pd(OAc)₂ + Ligand separately; use the pre-formed complex.

Q3: I am getting a "Homocoupling" product (Biaryl from the boronic acid).

  • Diagnosis: Oxidative homocoupling. Oxygen is present in your system.[1][2][3]

  • Fix: Degas your solvents more thoroughly (sparge with Argon for 15 mins). Ensure your reaction vessel is strictly air-free.

Q4: Can I use microwave heating?

  • Answer: Yes. Microwave heating is actually recommended for this substrate.

  • Settings: 100°C for 30-60 minutes. The rapid heating helps overcome the high activation energy barrier caused by the steric hindrance.

Troubleshooting Logic Tree

Use this flow to diagnose your specific outcome.

Troubleshooting Start Reaction Outcome? NoRxn No Reaction (SM Recovered) Start->NoRxn Dehalo Dehalogenation (Br replaced by H) Start->Dehalo Homo Homocoupling (Boronic acid dimer) Start->Homo CheckCat Check Catalyst: Is it Pd(PPh3)4? NoRxn->CheckCat Solvent Solvent Issue: Is solvent alcohol? Dehalo->Solvent Oxygen Oxygen Leak Homo->Oxygen SwitchCat Switch to XPhos Pd G3 or PEPPSI CheckCat->SwitchCat Yes Temp Increase Temp to 100°C CheckCat->Temp No ChangeSolv Switch to Dioxane/Toluene Solvent->ChangeSolv Yes Degas Degas Solvents (Argon Spurge) Oxygen->Degas

Figure 2: Diagnostic Flowchart for Suzuki Coupling Failures.

References

  • Buchwald, S. L., et al. (2010). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamada–Corriu Cross-Coupling Reaction.[2] Chemistry – A European Journal.[3]

  • Miyaura, N. (2002). Suzuki-Miyaura Cross-Coupling Reaction: A Brief Overview. Topics in Current Chemistry.

  • Szostak, M., et al. (2021).[3][4] Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions.[2][4][5] Journal of Organic Chemistry.[6]

Sources

Technical Support Center: Buchwald-Hartwig Amination of (2-Bromophenyl)-(pyridin-4-yl)-methanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the Buchwald-Hartwig amination, specifically focusing on the challenging substrate class represented by (2-Bromophenyl)-(pyridin-4-yl)-methanone. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and enhance the yield and purity of their C-N cross-coupling reactions involving heteroaromatic ketones.

The presence of the pyridyl nitrogen and the ketone functionality in the (2-Bromophenyl)-(pyridin-4-yl)-methanone substrate introduces specific challenges not always encountered with simpler aryl halides. These include potential catalyst inhibition or deactivation by the Lewis basic pyridine nitrogen, and side reactions related to the ketone. This guide provides field-proven insights and systematic approaches to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction showing low or no conversion?

A1: Low conversion with this substrate is a common issue and can stem from several factors:

  • Catalyst Inhibition: The pyridyl nitrogen on your substrate can coordinate to the palladium center, inhibiting its catalytic activity. This is a primary challenge with nitrogen-containing heterocycles.[1] The choice of a sufficiently bulky ligand is critical to sterically disfavor this unproductive binding.

  • Inactive Catalyst Formation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient under your current conditions.[2][3][4] The use of well-defined Pd(0) sources or modern precatalysts (e.g., G3 or G4 palladacycles) can often resolve this by ensuring rapid and clean generation of the active catalyst.[4]

  • Base Incompatibility: The choice of base is crucial. While strong bases like NaOtBu are common, they can be incompatible with certain functional groups.[3][4] For substrates with sensitive functionalities, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred, although they may necessitate higher reaction temperatures (80-110 °C) to achieve a reasonable reaction rate.[2][4][5]

Q2: I'm observing significant formation of side products. What are they and how can I minimize them?

A2: The most common side products in this reaction are:

  • Hydrodehalogenation: This is the reduction of the aryl bromide to the corresponding arene (phenyl(pyridin-4-yl)methanone), removing the bromine atom. This can be caused by β-hydride elimination, especially when using primary amines.[5] The selection of a ligand that promotes reductive elimination over β-hydride elimination is key to suppressing this pathway.[5]

  • Homocoupling: Dimerization of the aryl halide can also occur. This is typically minimized by optimizing catalyst loading and temperature.[5]

  • Reactions involving the Ketone: While less common for the Buchwald-Hartwig reaction itself, strong bases under high temperatures could potentially promote side reactions at the benzylic position of the ketone. Careful selection of a milder base can mitigate this.

Q3: Which ligand and palladium source should I start with for this specific substrate?

A3: For electron-deficient heteroaromatic halides like (2-Bromophenyl)-(pyridin-4-yl)-methanone, bulky, electron-rich biarylphosphine ligands are the gold standard.

  • Recommended Ligands: Start with ligands like XPhos , tBuXPhos , or RuPhos .[3][6] These ligands have demonstrated high efficacy for challenging substrates due to their steric bulk, which promotes the formation of the highly reactive monoligated Pd(0) species and accelerates the crucial reductive elimination step.[7]

  • Recommended Palladium Source: Using a pre-formed palladacycle precatalyst, such as an XPhos Pd G3 or G4 precatalyst , is highly recommended. These are air-stable and provide reliable, rapid generation of the active Pd(0) catalyst upon exposure to a base, leading to more consistent results than using sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][8]

Q4: My product seems difficult to purify. Any suggestions?

A4: The polarity of the pyridyl group in your product can lead to streaking on silica gel columns.

  • Acid/Base Treatment: During the aqueous workup, a mild acid wash (e.g., dilute aq. NH₄Cl) can help remove basic impurities.

  • Column Chromatography Additives: Adding a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol to your eluent system can significantly improve peak shape and separation on silica gel.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (basic or neutral) or a C18 reverse-phase column.

Troubleshooting Guide: Low Yield Optimization

If you are experiencing low yields, follow this systematic troubleshooting workflow. The goal is to identify the parameter that is limiting your reaction's efficiency.

Troubleshooting_Workflow Start Low Yield Observed (<50%) Check_Catalyst Step 1: Evaluate Catalyst System - Switch to a G3/G4 Precatalyst - Use a bulky ligand (XPhos, RuPhos) Start->Check_Catalyst Initial Condition Check_Base Step 2: Screen Bases - Start with K₃PO₄ or Cs₂CO₃ - Compare with NaOtBu Check_Catalyst->Check_Base No improvement Success Yield Improved (>80%) Check_Catalyst->Success Significant Improvement Check_Solvent Step 3: Vary Solvent - Toluene or Dioxane (standard) - Try t-BuOH or CPME Check_Base->Check_Solvent No improvement Check_Base->Success Significant Improvement Check_Temp Step 4: Adjust Temperature - Incrementally increase from 80°C to 110°C Check_Solvent->Check_Temp No improvement Check_Solvent->Success Significant Improvement Check_Temp->Start Re-evaluate / Consult Lit. Check_Temp->Success Significant Improvement

Caption: A systematic workflow for troubleshooting low yields.

Parameter Optimization Tables

Use the following tables as a guide for systematically screening reaction conditions. Run these in parallel if possible.

Table 1: Catalyst and Ligand Screening (Conditions: Amine (1.2 eq), Base (1.4 eq), Toluene, 100 °C, 12h)

EntryPd Source (mol%)Ligand (mol%)Expected Outcome
1Pd(OAc)₂ (2)XPhos (4)Baseline, may be unreliable.[8]
2Pd₂(dba)₃ (1)RuPhos (4)Good for secondary amines.[5]
3XPhos Pd G3 (2) -Recommended starting point. [4]
4tBuXPhos Pd G3 (2)-Potentially higher activity for challenging amines.[6]

Table 2: Base and Solvent Screening (Conditions: XPhos Pd G3 (2 mol%), Amine (1.2 eq), 100 °C, 12h)

EntryBase (1.4 eq)SolventRationale & Potential Issues
1NaOtBuTolueneHigh reaction rates, but may degrade sensitive groups.[3][4]
2K₃PO₄ Dioxane Good functional group tolerance, milder conditions. [4][5]
3Cs₂CO₃TolueneGood solubility and mildness, often effective.[2][4][6]
4LHMDSTHFUseful for protic groups or low-temperature reactions.[3]

General Experimental Protocol

This protocol provides a robust starting point for the amination of (2-Bromophenyl)-(pyridin-4-yl)-methanone. Strict adherence to anhydrous and anaerobic conditions is critical for success.

Materials:

  • (2-Bromophenyl)-(pyridin-4-yl)-methanone (1.0 eq)

  • Amine (1.2 eq)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄) (1.4 eq, finely ground)

  • Anhydrous, degassed 1,4-Dioxane or Toluene

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the (2-Bromophenyl)-(pyridin-4-yl)-methanone, XPhos Pd G3 precatalyst, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.[9]

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.

  • Add the amine coupling partner via syringe. If the amine is a solid, it should be added in Step 1 with the other solids.

  • Reaction: Place the sealed vial in a pre-heated oil bath or heating block set to 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate).

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[5]

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, often using a hexane/ethyl acetate gradient with 1% triethylamine to improve separation.

Understanding the Mechanism & Key Challenges

A solid grasp of the catalytic cycle helps in diagnosing issues. The pyridyl nitrogen in your substrate poses a specific threat by potentially coordinating to the palladium, creating an off-cycle, inactive species.

Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br Deactivation Pyridine Coordination (Inhibition) Pd0->Deactivation PdII L-Pd(II)(Ar)(Br) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord + Amine + Base PdII->Deactivation Amido L-Pd(II)(Ar)(NR₂) Amido Complex AmineCoord->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product Inactive Inactive Complex Deactivation->Inactive

Caption: Buchwald-Hartwig cycle with potential pyridine inhibition pathway.

The use of a bulky biarylphosphine ligand (L) is crucial. It creates a sterically demanding environment around the palladium center, which favors the productive catalytic cycle and sterically hinders the coordination of the pyridyl nitrogen, thus preventing the formation of the inactive complex.[7]

References

  • Nolan, S. P., et al. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • Kozhevnikov, V. N., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

Technical Support Center: Preventing Debromination of (2-Bromophenyl)-(pyridin-4-yl)-methanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling (2-Bromophenyl)-(pyridin-4-yl)-methanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the undesired side reaction of debromination during their synthetic routes. Here, we will delve into the mechanistic underpinnings of this issue and provide robust, field-proven troubleshooting strategies to ensure the integrity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a significant problem with (2-Bromophenyl)-(pyridin-4-yl)-methanone?

A: Debromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on the phenyl ring of your starting material is replaced by a hydrogen atom. This leads to the formation of Phenyl(pyridin-4-yl)methanone as a significant byproduct, which reduces the yield of your desired product and introduces challenges in purification due to structural similarities with the starting material and potentially the product.

The (2-Bromophenyl)-(pyridin-4-yl)-methanone substrate is particularly susceptible to this issue for a few key reasons:

  • Electronic Effects: The electron-withdrawing nature of the pyridin-4-yl-carbonyl group can influence the electronic properties of the bromophenyl ring, potentially making the C-Br bond more susceptible to certain cleavage pathways.

  • Reaction Conditions: This substrate is commonly used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which often employ conditions (bases, solvents, catalysts) that can inadvertently promote debromination.[1][2]

Q2: What is the primary mechanism leading to debromination in cross-coupling reactions?

A: The most widely accepted mechanism for debromination in palladium-catalyzed reactions involves the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can arise from several sources within the reaction mixture, including:

  • Bases: Strong bases, particularly alkoxides, can react with protic solvents or even trace amounts of water to generate hydride species.

  • Solvents: Protic solvents like alcohols can directly react with the palladium complex to form Pd-H.

  • Additives and Impurities: Certain additives or impurities can also serve as hydride sources.

Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to the debrominated byproduct.

Q3: Are certain types of cross-coupling reactions more prone to causing debromination?

A: Yes, while debromination can occur in various palladium-catalyzed reactions, it is a frequently observed side reaction in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][3] The specific conditions required for these transformations, such as the use of strong bases and particular solvent systems, often create an environment conducive to the formation of palladium-hydride species, the primary culprit in debromination.[4]

Troubleshooting Guides

This section provides detailed troubleshooting strategies for the most common reaction types where (2-Bromophenyl)-(pyridin-4-yl)-methanone is employed.

Issue 1: Significant Debromination During Suzuki-Miyaura Coupling

You are attempting to couple an arylboronic acid with (2-Bromophenyl)-(pyridin-4-yl)-methanone but observe a significant amount of Phenyl(pyridin-4-yl)methanone in your crude reaction mixture.

Root Cause Analysis

The likely cause is the formation of a Pd-H species, which then reductively cleaves the C-Br bond. Several factors in your Suzuki protocol could be contributing to this.

Troubleshooting Workflow

Caption: Troubleshooting workflow for Suzuki coupling debromination.

Step-by-Step Mitigation Protocol
  • Base Optimization (Highest Priority): Strong bases like alkoxides (e.g., NaOtBu, KOtBu) are common culprits.

    • Action: Switch to a weaker inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][5] These bases are less likely to generate hydride species.

  • Ligand and Catalyst Selection: The ligand plays a critical role in modulating the reactivity of the palladium center.

    • Action: Employ bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos.[1][5] These ligands promote the desired reductive elimination to form the C-C bond over the undesired hydrodehalogenation pathway. Consider using a pre-catalyst like XPhos Pd G2 or G3 for reliable generation of the active Pd(0) species.[5]

  • Solvent and Water Management: Protic sources are direct precursors to Pd-H species.

    • Action: Use anhydrous aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene.[1] While a small amount of water can sometimes be beneficial for transmetalation, excessive water should be avoided.[6] If your boronic acid is poorly soluble, consider using a co-solvent system, but minimize the amount of any protic solvent.

  • Temperature and Reaction Time Control: Higher temperatures can accelerate side reactions.[2]

    • Action: Run the reaction at the lowest effective temperature (e.g., start at 80 °C). Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor debromination.[5]

Optimized Suzuki Protocol Example
ParameterStandard Protocol (High Debromination)Optimized Protocol (Low Debromination)Rationale for Change
Palladium Source Pd(PPh₃)₄XPhos Pd G3 (2 mol%)Pre-catalyst ensures efficient generation of active Pd(0); XPhos ligand is bulky and electron-rich.[5]
Ligand None (or excess PPh₃)XPhos (if not using pre-catalyst)Bulky, electron-rich ligands favor the desired cross-coupling pathway.[1]
Base NaOtBu (3 equiv.)K₃PO₄ (2 equiv.)Weaker, non-alkoxide base minimizes hydride formation.[1]
Solvent Toluene/Ethanol/H₂O (4:1:1)Anhydrous 1,4-DioxaneAprotic solvent minimizes proton sources.[1][5]
Temperature 110 °C80-90 °CLower temperature reduces the rate of side reactions.[2]
Issue 2: Debromination Observed During Buchwald-Hartwig Amination

You are attempting a C-N coupling between an amine and (2-Bromophenyl)-(pyridin-4-yl)-methanone and are isolating the debrominated starting material.

Root Cause Analysis

Similar to Suzuki coupling, the generation of Pd-H species is the primary cause. The strong bases typically required for Buchwald-Hartwig amination are often the main contributors. The amine itself can also sometimes play a role in the formation of these hydride species.

Troubleshooting Workflow

Caption: Troubleshooting workflow for Buchwald-Hartwig debromination.

Step-by-Step Mitigation Protocol
  • Base Selection: This is the most critical parameter to adjust.

    • Action: While strong bases like NaOtBu or LiHMDS are often necessary to deprotonate the amine, their strength can promote debromination. If your amine is sufficiently nucleophilic, try a weaker base like Cs₂CO₃ or K₃PO₄.

  • Ligand Choice is Crucial: The choice of ligand is paramount in Buchwald-Hartwig aminations to facilitate the C-N reductive elimination.

    • Action: Utilize specialized, bulky, and electron-rich biaryl phosphine ligands developed for C-N coupling. For your specific substrate, ligands like RuPhos or BrettPhos may offer better results than older generation ligands. These ligands are designed to accelerate the rate-limiting C-N bond formation, outcompeting the debromination pathway.

  • Solvent Purity: Ensure the complete absence of protic contaminants.

    • Action: Use freshly distilled or commercially available anhydrous solvents like toluene or dioxane. Avoid alcoholic solvents entirely.

  • Catalyst Loading: Using an unnecessarily high catalyst loading can sometimes increase the rate of side reactions.

    • Action: Optimize the catalyst loading. Start with 1-2 mol% of the palladium pre-catalyst and adjust as necessary.

Comparative Protocol Table
ParameterStandard Protocol (High Debromination)Optimized Protocol (Low Debromination)Rationale for Change
Catalyst System Pd₂(dba)₃ / BINAPRuPhos Pd G3 (2 mol%)Use of a modern, highly active pre-catalyst with a specialized ligand for C-N coupling.
Base NaOtBu (2.5 equiv.)Cs₂CO₃ (2 equiv.) or LiHMDS (1.5 equiv.)Cesium carbonate is a milder option; LiHMDS can be effective for less nucleophilic amines while minimizing some side reactions.
Solvent THFAnhydrous TolueneToluene is often a superior solvent for these reactions, and ensuring it is dry is critical.
Temperature 100 °C90 °CA modest reduction in temperature can disfavor the side reaction without significantly impacting the desired coupling.

Advanced Strategies

If the above troubleshooting steps do not sufficiently suppress debromination, consider these advanced approaches:

  • Protecting Groups: In cases involving substrates with other reactive functional groups (e.g., N-H containing heterocycles), the use of a protecting group can sometimes suppress dehalogenation by altering the electronic properties of the molecule or preventing unwanted coordination to the catalyst.[3]

  • Alternative Coupling Chemistries: If palladium-catalyzed routes consistently lead to debromination, exploring copper-catalyzed (Ullmann-type) or nickel-catalyzed coupling reactions may provide a viable alternative pathway, as these systems operate via different mechanistic cycles.

  • Photoredox Catalysis: Emerging light-mediated methods can achieve hydrodebromination and other couplings under very mild, transition-metal-free conditions, offering a completely different approach to the problem.[7][8]

By systematically addressing the key reaction parameters—base, ligand, solvent, and temperature—researchers can effectively mitigate the issue of debromination and achieve high yields of the desired products when working with (2-Bromophenyl)-(pyridin-4-yl)-methanone.

References

  • Fallis, A. G., et al. (2008). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Beilstein Journal of Organic Chemistry, 4, 23.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 20, 2026, from [Link]

  • Al-Zoubi, R. M., et al. (2011). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Letters in Organic Chemistry, 8(7), 484-487.
  • ResearchGate. (n.d.). Hydrodehalogenation of aryl halides. Retrieved February 20, 2026, from [Link]

  • Maleczka, R. E., & Ghosh, B. (2008). Catalytic Hydrodehalogenation Reactions. Organic Reactions, 1-88.
  • Organic Chemistry Portal. (n.d.). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Retrieved February 20, 2026, from [Link]

  • Devery, J. J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
  • The Journal of Physical Chemistry A. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. Retrieved February 20, 2026, from [Link]

  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Retrieved February 20, 2026, from [Link]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved February 20, 2026, from [Link]

  • University of Rochester. (2021). BASE- AND VISIBLE LIGHT-PROMOTED ACTIVATION OF ARYL HALIDES UNDER TRANSITION-METAL-FREE CONDITIONS: APPLICATIONS AND MECHANISTIC STUDIES. Retrieved February 20, 2026, from [Link]

  • ACS Publications. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. Retrieved February 20, 2026, from [Link]

Sources

Technical Support Center: Catalyst Poisoning in Reactions Involving (2-Bromophenyl)-(pyridin-4-yl)-methanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst poisoning, a common challenge encountered in synthetic reactions utilizing (2-Bromophenyl)-(pyridin-4-yl)-methanone. Our goal is to equip you with the expertise to diagnose, resolve, and prevent issues related to catalyst deactivation, ensuring the robustness and success of your experimental work.

Introduction: The Challenge of Pyridyl-Containing Substrates

(2-Bromophenyl)-(pyridin-4-yl)-methanone is a valuable building block in medicinal chemistry and materials science, frequently employed in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck couplings.[1][2] These reactions almost exclusively rely on palladium catalysts to form crucial carbon-carbon and carbon-heteroatom bonds.

However, the very structure of this substrate presents a significant challenge: the presence of a pyridine ring. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[3] This behavior, a form of catalyst inhibition or poisoning, can lead to sluggish, incomplete, or failed reactions. Furthermore, these sensitive catalytic systems are susceptible to poisoning by a variety of external contaminants, which can be introduced through reagents, solvents, or glassware.[4][5]

This guide is structured to help you navigate these challenges through a logical, problem-solving framework.

Troubleshooting Guide: Diagnosing and Solving Catalyst Poisoning

This section is formatted as a series of questions you might encounter during your experiments. Each answer provides a diagnosis of the potential problem, explains the underlying chemical principles, and offers concrete solutions.

Question 1: My cross-coupling reaction with (2-Bromophenyl)-(pyridin-4-yl)-methanone is failing or giving very low yields. What's the first thing I should check?

Answer: When a palladium-catalyzed reaction fails with a substrate like this, the primary suspects are catalyst deactivation or poisoning. The first step is to differentiate between poor reaction conditions and a compromised catalyst.

Diagnostic Workflow:

  • Verify Standard Parameters: Before suspecting poisoning, ensure your fundamental reaction parameters are correct.

    • Inert Atmosphere: Is your reaction vessel thoroughly purged with an inert gas (Argon or Nitrogen)? Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[6]

    • Solvent and Reagent Quality: Are your solvents anhydrous and degassed? Water and oxygen can interfere with the catalytic cycle.[6][7]

    • Base Integrity: Is your base fresh and anhydrous? The efficacy of bases like potassium carbonate or cesium carbonate is crucial for the transmetalation step in Suzuki couplings.[1]

  • Run a Control Reaction: Perform the reaction with a simpler aryl halide that you know works well with your catalyst system (e.g., 4-bromotoluene). If this control reaction proceeds as expected, it strongly suggests that a feature of (2-Bromophenyl)-(pyridin-4-yl)-methanone or a specific impurity within that starting material is poisoning the catalyst.

  • Catalyst Addition Test: If the reaction has stalled, add a second, fresh charge of the palladium catalyst. If the reaction restarts, it is a clear indication that the initial catalyst charge was deactivated or poisoned.[6]

Question 2: My reaction starts, but then stalls after reaching 20-30% conversion. What is happening?

Answer: A reaction that initiates but fails to reach completion is a classic symptom of catalyst poisoning by an impurity present in sub-stoichiometric amounts or progressive inhibition by the product.

Potential Causes and Solutions:

  • Trace Impurities (The "Usual Suspects"): The most common catalyst poisons are sulfur, lead, and certain halides.[4][5][8] Sulfur compounds, in particular, are notorious for irreversibly binding to palladium surfaces, blocking active sites.[9][10] These can be present in starting materials or reagents at ppm levels.

    • Causality: Sulfur has a high affinity for soft metals like palladium, forming strong dative bonds that are often irreversible under reaction conditions. This chemisorption effectively removes active catalyst from the cycle.[5][9]

    • Solution: Analyze all starting materials for elemental sulfur content.[4] If contamination is suspected, purify the reagents. (See Protocol 2).

  • Product Inhibition: The product of your reaction, an aryl-substituted pyridine, can itself be a better ligand for the palladium center than the starting material or the phosphine ligand. As the product concentration increases, it can sequester the catalyst in an inactive state, slowing the reaction.

    • Causality: The electronic properties of the newly formed biaryl-pyridine product might enhance its ability to coordinate to the palladium(II) intermediate, slowing down the crucial reductive elimination step.

    • Solution: Employ ligands that promote a rapid rate of reductive elimination. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, tBuXPhos) are designed to accelerate this step, minimizing the catalyst's contact time with potential inhibitors and reducing the likelihood of forming stable off-cycle complexes.[1][3]

Question 3: How can I identify the source of a suspected catalyst poison?

Answer: Identifying the specific source of a poison requires a systematic, deductive approach. The following diagram outlines a logical workflow for pinpointing the contaminated component.

G start Reaction Fails or Stalls decision1 Run Control Reaction (e.g., with 4-bromotoluene) start->decision1 process1 Problem is Specific to (2-Bromophenyl)- (pyridin-4-yl)-methanone or its impurities. decision1->process1 Fails process2 Problem is General (Catalyst, Base, or Solvent) decision1->process2 Succeeds decision2 Systematically Replace Each Reagent/Solvent with High-Purity Stock process4 Identify Contaminated Component when Reaction Succeeds decision2->process4 process3 Purify Substrate: - Recrystallization - Charcoal Treatment - Chromatography process1->process3 process2->decision2 end Problem Solved process3->end process4->end G cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OA_complex Ar-Pd(II)-X(L2) Pd0->OA_complex Oxidative Addition (Ar-X) Poisoned_Pd0 Pd(0)L(S) Pd0->Poisoned_Pd0 Trans_complex Ar-Pd(II)-Ar'(L2) OA_complex->Trans_complex Transmetalation (Ar'-B(OR)2) Poisoned_PdII Ar-Pd(II)-X(S) OA_complex->Poisoned_PdII Ligand Displacement Trans_complex->Pd0 Reductive Elimination (Ar-Ar') Poison Poison (S) Poison->Poisoned_Pd0 Irreversible Binding Poison->Poisoned_PdII

Sources

Managing impurities in large-scale synthesis of (2-Bromophenyl)-(pyridin-4-yl)-methanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Engineering Support Knowledge Base for the synthesis of (2-Bromophenyl)-(pyridin-4-yl)-methanone . It assumes the standard industrial route: Lithium-Halogen Exchange of 1,2-dibromobenzene followed by electrophilic trapping with 4-cyanopyridine .

Topic: Impurity Management in (2-Bromophenyl)-(pyridin-4-yl)-methanone Production Document ID: TSC-2024-BPPM-05 Applicable Route: Cryogenic Lithiation / Nitrile Addition

Executive Summary

Synthesizing (2-Bromophenyl)-(pyridin-4-yl)-methanone at scale presents a "perfect storm" of chemoselectivity challenges: the lability of the ortho-bromine atom (susceptible to halogen dance), the nucleophilicity of the pyridine nitrogen, and the risk of over-addition to the nitrile. This guide addresses the three most reported impurity profiles: De-halogenated byproducts , Tertiary Alcohols (Bis-addition) , and Regioisomers .

The Reaction Landscape & Impurity Genesis

The following logic map details the mechanistic divergence points where critical impurities are generated.

ReactionPathways SM 1,2-Dibromobenzene Li_Int 2-Bromophenyl-Li (Intermediate A) SM->Li_Int n-BuLi, -78°C THF/Toluene Target TARGET: (2-Bromophenyl)- (pyridin-4-yl)-methanone Li_Int->Target 1. 4-Cyanopyridine 2. Acid Hydrolysis Imp_A IMPURITY A: Des-bromo Analog (Phenyl-pyridyl-ketone) Li_Int->Imp_A Moisture/Proton Source (Quench before reaction) Imp_B IMPURITY B: Regioisomer (3-Bromo or 4-Bromo) Li_Int->Imp_B Temp > -60°C (Halogen Dance) Imp_C IMPURITY C: Tertiary Alcohol (Bis-addition) Target->Imp_C Excess Ar-Li (Slow Quench)

Figure 1: Mechanistic divergence in the lithiation-nitrile addition sequence. Red nodes indicate critical failure modes requiring kinetic control.

Troubleshooting Guides (Q&A Format)

TICKET #401: "The Halogen Dance" (Regio-isomer Contamination)

User Report: "HPLC shows a 12% impurity with the identical mass to the product (M+H 262/264) but a shifted retention time. Recrystallization is not removing it."

Root Cause Analysis: This is a classic case of Halogen Migration (The Halogen Dance) . When 1,2-dibromobenzene is lithiated, the resulting (2-bromophenyl)lithium is kinetically stable only at very low temperatures. If the temperature rises above -65°C, the lithium atom can migrate to the meta or para position to relieve steric strain and form a thermodynamically more stable species. The electrophile (4-cyanopyridine) then traps this isomer.

Resolution Protocol:

  • Audit Cryogenics: Ensure the internal reactor temperature (not just the jacket) remains <-75°C during n-BuLi addition.

  • Dosing Rate: Slow down the n-BuLi addition rate. The exotherm from the lithiation is likely creating localized "hot spots" where migration occurs.

  • Validation: Perform a D2O quench experiment.

    • Take an aliquot of the lithiated intermediate before adding the nitrile.

    • Quench with D2O.

    • Analyze by NMR.[1][2][3][4] If you see deuterium at the meta position, your lithiation step is too warm.

Expert Insight: "The rate of halogen migration is often faster than the mixing time in large reactors. Use an in-line mixer or a flow reactor if available to ensure heat dissipation matches reaction kinetics." [1]

TICKET #402: "The Over-Feathered Nest" (Tertiary Alcohol Formation)

User Report: "We are seeing a significant peak at M+ 338. It looks like the pyridine ring added twice?"

Root Cause Analysis: This is Bis-addition . In the reaction of an organolithium with a nitrile, the initial adduct is an imine salt (C=N-Li). This salt is generally stable and precipitates, preventing further reaction. However, if:

  • The reaction mixture is too concentrated (solubility increases).

  • The temperature is too high (imine salt dissociates or becomes soluble).

  • The quench is inefficient. The imine can break down or remain in equilibrium with the ketone during the reaction, allowing a second equivalent of (2-bromophenyl)lithium to attack the ketone, forming the tertiary alcohol Bis(2-bromophenyl)(pyridin-4-yl)methanol .

Resolution Protocol:

  • Reverse Addition (Recommended): Instead of adding the nitrile to the lithiated species, cannulate the (2-bromophenyl)lithium solution INTO the 4-cyanopyridine solution . This ensures the electrophile (nitrile) is always in excess, favoring mono-addition.

  • Solvent Switch: Ensure the solvent system (usually THF/Toluene) favors the precipitation of the imine intermediate.

  • Strict Stoichiometry: Do not use >1.05 equivalents of the lithiated species.

TICKET #403: "The Missing Bromine" (Des-bromo Impurity)

User Report: "Our final product contains 5-8% of (Phenyl)-(pyridin-4-yl)-methanone. The bromine is gone."

Root Cause Analysis: This is Protonolysis . The (2-bromophenyl)lithium intermediate is a "loaded spring." It is an incredibly strong base. Any source of protons (moisture in the solvent, wet nitrogen lines, or un-dried 4-cyanopyridine) will immediately quench the lithium species to benzene (bromobenzene in this case, but if the bromine was lost after coupling via metal-halogen exchange on the product, you get the des-bromo ketone). Note: If the impurity is bromobenzene, it's moisture during lithiation. If it is phenyl-pyridyl-ketone, it suggests a secondary halogen-lithium exchange happened on the product itself (unlikely with nitriles) or the starting material was impure.

Resolution Protocol:

  • Karl Fischer Titration: All solvents (THF, Toluene) must be <50 ppm water.

  • Drying the Electrophile: 4-Cyanopyridine is hygroscopic. Azeotropically dry it with toluene before use or sublime it.

  • Inert Atmosphere: Verify the N2/Ar lines for oxygen/moisture leaks.

Purification & Isolation Workflow

Purifying pyridine-containing ketones is distinct because of the basic nitrogen. We can exploit this for a "pH Swing" purification which is far superior to chromatography on a large scale.

Quantitative Data: Solubility Profile
SolventProduct Solubility (25°C)Impurity A (Des-bromo)Impurity C (Tert-Alcohol)
Ethyl Acetate HighHighModerate
Heptane LowLowInsoluble
aq. HCl (1M) Soluble (Salt) Soluble (Salt) Insoluble (Neutral)
aq. NaOH (2M) Insoluble (Free base)InsolubleInsoluble

Table 1: Solubility differentials utilized for purification.

The "Acid-Base Swing" Protocol

This method removes non-basic impurities (like the Tertiary Alcohol and unreacted neutral organics) without chromatography.

Purification Crude Crude Reaction Mixture (Organic Phase) AcidExt Extraction with 1M HCl Crude->AcidExt PhaseSep1 Phase Separation AcidExt->PhaseSep1 OrgLayer1 Organic Layer (Contains Neutral Impurities: Tert-Alcohol, Wurtz dimer) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Acid Layer (Contains Product Pyridinium Salt) PhaseSep1->AqLayer1 Keep BaseNeut Neutralize with 2M NaOH to pH 9-10 AqLayer1->BaseNeut Precip Product Precipitation / Extraction BaseNeut->Precip

Figure 2: Acid-Base Swing Logic. By protonating the pyridine nitrogen, the product moves to water, leaving neutral organic impurities behind.

Step-by-Step Purification Protocol
  • Dissolution: Dissolve the crude organic residue in Ethyl Acetate (10 volumes).

  • Acid Extraction: Extract the organic layer twice with 1M HCl (3 volumes each).

    • Chemistry: The pyridine ring protonates (

      
      ), becoming water-soluble. The tertiary alcohol impurity (Impurity C) and non-basic byproducts remain in the Ethyl Acetate.
      
  • Wash: Wash the combined aqueous acidic layers with a small amount of fresh Ethyl Acetate (removes entrained neutrals).

  • Basification: Cool the aqueous layer to 0-5°C. Slowly add 2M NaOH or NH4OH until pH reaches ~10.

    • Observation: The product will precipitate as an off-white solid or oil out.

  • Recovery: Filter the solid (if crystalline) or extract back into DCM/Ethyl Acetate.

  • Crystallization: Recrystallize from Isopropanol/Heptane to remove trace Regioisomers (Impurity B), which often have different crystal lattice energies.

References

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen-Dance Reactions—A Review. Chemical Society Reviews. Link

  • Katritzky, A. R., et al. (2005).[1] Synthesis of Cyanopyridines.[1][5][6][7] Synthesis.[1][3][5][6][8][9][10][11] Link

  • BenchChem Technical Repository. (2025). Comparative Guide to Assessing the Purity of Synthesized Pyridine Intermediates.Link

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. (Reference for ketone/impurity formation in similar aryl-pyridine systems). Link

Sources

Troubleshooting poor solubility of (2-Bromophenyl)-(pyridin-4-yl)-methanone in reaction media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Solubility of (2-Bromophenyl)-(pyridin-4-yl)-methanone

Executive Summary

(2-Bromophenyl)-(pyridin-4-yl)-methanone presents a unique solubility profile driven by the conflict between its lipophilic 2-bromophenyl moiety and the basic, polar pyridyl residue.[1] The ortho-bromo substituent induces a steric twist between the phenyl ring and the carbonyl group, potentially disrupting planar pi-stacking compared to its para-isomer.[1] However, the compound remains stubbornly insoluble in non-polar media (hexanes) and neutral aqueous buffers, often leading to "oiling out" or precipitation during critical reaction steps (e.g., Suzuki couplings, Grignard additions).

This guide addresses these challenges by leveraging the pyridinium "pH-switch" and optimizing binary solvent systems for synthetic workflows.

Part 1: Solubility Profile & Solvent Compatibility

Quick Reference: Solvent Compatibility Matrix

Solvent ClassRepresentative SolventsSolubility RatingNotes
Chlorinated DCM, Chloroform, 1,2-DCEExcellent Best for initial dissolution and liquid-liquid extraction.[1]
Polar Aprotic DMSO, DMF, DMAc, NMPHigh Ideal for high-temp couplings (Suzuki/Heck). Hard to remove.
Ethers THF, 2-MeTHF, DioxaneModerate Good at reflux; may precipitate at -78°C (Grignard/Lithiation).
Alcohols Methanol, Ethanol, IPAModerate Solubility increases significantly with heat. Good for recrystallization.[1]
Hydrocarbons Hexanes, Heptane, ToluenePoor Toluene works only at high temp. Use as anti-solvents.[1]
Aqueous Water (pH 7)Insoluble Forms sticky gums.[1]
Aqueous Acid 1M HCl, 10% H₂SO₄High Forms water-soluble pyridinium salt.[1] Key purification handle.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: The compound precipitates immediately upon adding my Grignard reagent in THF at 0°C. How do I fix this? A: This is a common issue. The ketone-magnesium complex often has lower solubility than the starting ketone.[1]

  • Solution: Switch to 2-Methyltetrahydrofuran (2-MeTHF) .[1] It has a higher boiling point and better solvation power for organometallics than THF.[1]

  • Alternative: If you must use THF, employ a "warm-start" technique: Dissolve the ketone at room temperature or slightly warmed (30°C), then cool rapidly to 0°C and immediately add the nucleophile before crystallization occurs.

Q2: I am trying to run a Suzuki coupling in Dioxane/Water, but the starting material is floating as a solid. A: Biphasic systems often fail if the organic component doesn't fully solvate the reactant.

  • The Fix: Switch to a homogeneous system initially.[1] Use DMF/Water (4:1) or DME/Water .[1] The high solubility in DMF ensures the aryl bromide enters the catalytic cycle.[1] Once the reaction reaches 80°C, solubility usually resolves.

Q3: How do I remove non-basic impurities (like des-bromo byproducts) during workup? A: Exploit the pyridine nitrogen.

  • Dissolve the crude mixture in DCM.

  • Extract with 1.0 M HCl (aq) . The product moves to the aqueous layer (as the pyridinium salt); non-basic impurities stay in DCM.

  • Wash the aqueous layer with fresh DCM.[1]

  • Basify the aqueous layer (pH > 10) with NaOH.[1] The product precipitates or oils out.[1]

  • Extract back into DCM, dry, and concentrate.

Part 3: Technical Protocols

Protocol A: Standard Solubility Screening Workflow

Use this before scaling up any reaction.

  • Weigh: Place 10 mg of (2-Bromophenyl)-(pyridin-4-yl)-methanone into a GC vial.

  • Solvent Addition: Add 100 µL of the target solvent (Target conc: 100 mg/mL).[1]

  • Observation:

    • Clear Solution? → High Solubility .

    • Cloudy/Solid? → Heat to 50°C.

  • Thermal Cycle: If soluble at 50°C but precipitates on cooling, this is a candidate for recrystallization , not reaction media (unless running hot).[1]

  • Co-Solvent Check: If insoluble in Solvent A (e.g., Water), add Solvent B (e.g., Ethanol) in 100 µL increments to determine the "Oiling Out" point.

Protocol B: Reaction Rescue (Precipitated Suzuki Coupling)

Scenario: Reaction turned into a gummy slurry at 80°C.[1]

  • Stop Stirring: Allow phases to settle.

  • Add Phase Transfer Catalyst: Add TBAB (Tetrabutylammonium bromide) (5 mol%).[1] This helps transfer the inorganic base into the organic phase and improves interface kinetics.[1]

  • Dilute: Add n-Butanol (0.5 equiv volume relative to current solvent). Butanol is excellent for dissolving nitrogen-containing heterocycles and is compatible with aqueous bases.[1]

  • Resume Heating: Increase stirring speed to maximum (vortex).

Part 4: Visualizations

Figure 1: Solubility & Workup Decision Tree

This logic flow helps you choose the right solvent system based on your experimental goal (Reaction vs. Purification).[1]

SolubilityTree Start Start: (2-Bromophenyl)-(pyridin-4-yl)-methanone Solubility Issue Goal What is the Goal? Start->Goal Reaction Running a Reaction Goal->Reaction Purification Purification / Workup Goal->Purification Temp Temperature? Reaction->Temp AcidBase Acid/Base Extraction? Purification->AcidBase HighTemp > 60°C (e.g., Suzuki) Temp->HighTemp LowTemp < 0°C (e.g., Grignard) Temp->LowTemp Solvent1 Use DMF, DMAc, or Dioxane/Butanol HighTemp->Solvent1 Solvent2 Use 2-MeTHF or Pre-dissolve in DCM* LowTemp->Solvent2 YesAcid 1. Dissolve in DCM 2. Wash w/ 1M HCl 3. Basify Aqueous -> Extract AcidBase->YesAcid Remove Neutral Impurities NoAcid Recrystallization: EtOH or IPA (Heat to dissolve, cool to ppt) AcidBase->NoAcid Crystallize Product

Caption: Decision matrix for solvent selection based on process temperature and purification requirements.

Figure 2: The "pH-Switch" Purification Mechanism

Visualizing how to exploit the pyridine ring for easy purification without chromatography.[1]

pHSwitch Crude Crude Mixture (Organic Phase) AddAcid Add 1M HCl Crude->AddAcid Biphasic1 Biphasic Separation AddAcid->Biphasic1 OrgLayer1 Organic Layer (Discard Impurities) Biphasic1->OrgLayer1 AqLayer1 Aqueous Layer (Product as Pyridinium Salt) Biphasic1->AqLayer1 AddBase Add 2M NaOH (pH > 10) AqLayer1->AddBase FreeBase Product Precipitates (Free Base) AddBase->FreeBase FinalExtract Extract into DCM Evaporate -> Pure Product FreeBase->FinalExtract

Caption: Workflow for acid-base extractive purification utilizing the pyridine nitrogen.[1]

References

  • PubChem. Methanone, (4-bromophenyl)-4-pyridinyl- (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Trecourt, F. et al. New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange.[1][2] Journal of the Chemical Society, Perkin Transactions 1. (General methodology for pyridyl-ketone synthesis). Available at: [Link]

Sources

Alternative catalysts for cross-coupling reactions of (2-Bromophenyl)-(pyridin-4-yl)-methanone

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Cross-Coupling Optimization for (2-Bromophenyl)-(pyridin-4-yl)-methanone Ticket ID: CHEM-SUP-8821 Status: Open Priority: High (Drug Discovery/Scaffold Synthesis)

Executive Summary & Substrate Analysis

User Problem: Standard cross-coupling protocols (e.g., Pd(PPh3)4, Pd(dppf)Cl2) fail or give low yields with (2-Bromophenyl)-(pyridin-4-yl)-methanone.

Root Cause Analysis: Your substrate presents a "Perfect Storm" of three deactivating factors:

  • Catalyst Poisoning (The Pyridine Problem): The pyridine nitrogen (N) is a strong

    
    -donor. It coordinates to the electrophilic metal center (Pd or Ni), displacing labile phosphine ligands and forming an inactive "dead" complex.
    
  • Steric Hindrance: The bromine is ortho to the benzoyl bridge. This bulk hinders the oxidative addition step.

  • Electronic Deactivation: The electron-withdrawing ketone bridge makes the C-Br bond reactive, but it also increases the Lewis acidity of the metal center after oxidative addition, making it more susceptible to nitrogen poisoning.

The Solution Strategy: You must switch to "Alternative Catalysts" that utilize ligands with higher binding affinity than your substrate's pyridine nitrogen (NHCs) or metals that tolerate heteroatoms better (Nickel).

Decision Matrix: Select Your Catalyst

Use this logic flow to determine the best protocol for your specific coupling partner.

CatalystSelection Start Start: Select Coupling Partner Boronic Boronic Acid/Ester (Suzuki-Miyaura) Start->Boronic Amine Amine/Aniline (Buchwald-Hartwig) Start->Amine StericCheck Is the Boronic Acid Sterically Hindered? Boronic->StericCheck Buchwald Protocol C: Pd-G4-XPhos (Specialized Amination) Amine->Buchwald PEPPSI Protocol A: Pd-PEPPSI-IPr (High Steric Tolerance) StericCheck->PEPPSI Yes (Ortho-subs) Nickel Protocol B: Ni(COD)2 / dtbbpy (Heterocycle Tolerance) StericCheck->Nickel No (Heteroaryl)

Figure 1: Decision Matrix for catalyst selection based on coupling partner and steric demands.

Experimental Protocols

Protocol A: The "Sledgehammer" (Pd-PEPPSI-IPr)

Best For: Suzuki couplings with sterically hindered boronic acids. Why It Works: The Bulky NHC (N-Heterocyclic Carbene) ligand is a massive


-donor. It binds so tightly to Pd that the pyridine nitrogen in your substrate cannot displace it. The "throw-away" 3-chloropyridine ligand on the precatalyst ensures rapid initiation.
ComponentEquivalentsRole
Substrate 1.0Electrophile
Boronic Acid 1.5Nucleophile
Pd-PEPPSI-IPr 2.0 mol%Catalyst (Air stable)
K2CO3 2.0Base (Activates Boron)
Dioxane/H2O 4:1 RatioSolvent System

Step-by-Step:

  • Setup: In a standard vial (no glovebox needed), weigh Substrate, Boronic Acid, K2CO3, and Pd-PEPPSI-IPr .

  • Solvent: Add Dioxane and Water. Note: Degassing is recommended but PEPPSI is robust.

  • Reaction: Seal and heat to 80°C for 2-4 hours.

  • Workup: The NHC ligand prevents Pd precipitation. Filter through Celite and concentrate.

Protocol B: The "Heterocycle Specialist" (Nickel Catalysis)

Best For: Cost-efficiency and substrates rich in N/O/S atoms. Why It Works: Nickel is smaller and "harder" than Palladium. While it can coordinate nitrogen, the use of bipyridine ligands (like dtbbpy) creates a rigid environment that facilitates the coupling of heteroaryl ketones without the "poisoning" effect seen in Pd.

ComponentEquivalentsRole
Substrate 1.0Electrophile
Boronic Acid 1.5Nucleophile
NiCl2(dme) 5.0 mol%Precatalyst
dtbbpy 5.0 mol%Ligand (Prevents poisoning)
K3PO4 2.0Base
THF 0.5 MSolvent

Step-by-Step:

  • Glovebox/Schlenk: Weigh NiCl2(dme) and dtbbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) into a vial. Add 1 mL THF and stir for 10 min to form the active green complex.

  • Addition: Add Substrate, Boronic Acid, and K3PO4.[1]

  • Reaction: Heat to 60°C for 12 hours.

    • Tip: If reaction is slow, add 10 mol% Magnesium turnings to act as a reductant to regenerate Ni(0).

Troubleshooting Guide (FAQ)

Q1: The reaction turns black immediately and stalls at <10% conversion. Why?

  • Diagnosis: "Pd-Black" formation. Your substrate's pyridine nitrogen displaced the phosphine ligands on your standard catalyst (e.g., Pd(PPh3)4), causing the Pd to aggregate and precipitate.

  • Fix: Switch to Protocol A (PEPPSI) . The NHC ligand is too bulky and strongly bound to be displaced by pyridine.

Q2: I see the product, but also a large amount of de-brominated ketone (Protodehalogenation).

  • Diagnosis: This is common with ortho-substituted ketones. The bulky metal center undergoes

    
    -hydride elimination or abstracts a proton from the solvent instead of transmetalating.
    
  • Fix:

    • Switch solvent from Isopropanol/Ethanol to Toluene or Dioxane (non-protic).

    • Use Cs2CO3 instead of K2CO3 to increase the rate of transmetalation over reduction.

Q3: Can I use this substrate for Buchwald-Hartwig Amination?

  • Diagnosis: Ketone bridges are sensitive to the strong bases (NaOtBu) used in amination.

  • Fix: Use Protocol C (Pd-G4-XPhos) with a mild base like K3PO4 or Cs2CO3 . The XPhos ligand is specifically designed to protect the metal center from N-poisoning while facilitating the coupling of reluctant aryl halides.

Mechanistic Visualization

Understanding the failure mode of standard catalysts vs. the success of NHC catalysts.

Mechanism Substrate Substrate: (2-Br-Ph)-Pyridine StandardPd Standard Catalyst Pd(PPh3)4 Substrate->StandardPd Coordination NHCPd Alternative: Pd-PEPPSI-IPr Substrate->NHCPd Oxidative Addition Poisoned DEAD END: Pyridine-Pd-Br Complex (Cycle Arrested) StandardPd->Poisoned Ligand Displacement (PPh3 leaves) ActiveSpecies Active Species: NHC-Pd(II)-Ar-Br NHCPd->ActiveSpecies NHC stays bound (Steric Shield) Product Product: Cross-Coupled Biaryl ActiveSpecies->Product Transmetalation & Red. Elim.

Figure 2: The "Pyridine Poisoning" pathway (Top) vs. the NHC-protected pathway (Bottom).

References

  • Organ, M. G. , et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides." Chemistry – A European Journal, vol. 12, no. 18, 2006, pp. 4749–4755. Link

  • Baghbanzadeh, M. , et al. "Rapid Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating."[2] Journal of Organic Chemistry, vol. 76, no. 5, 2011, pp. 1507–1510. Link

  • Lutz, A. , et al. "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations." Angewandte Chemie International Edition, vol. 60, no. 20, 2021, pp. 11068–11091.[3] Link[3][4]

  • Ingoglia, B. T. , et al. "Palladium-Catalyzed Cross-Coupling Processes: Preparation of the Third-Generation Buchwald Precatalysts." Organic Syntheses, vol. 93, 2016, pp. 91–105. Link

Sources

Optimizing reaction time and temperature for (2-Bromophenyl)-(pyridin-4-yl)-methanone synthesis

[1]

Compound ID: (2-Bromophenyl)-(pyridin-4-yl)-methanone CAS: 134526-44-4 (Generic analog reference) Application: Pharmaceutical Intermediate / Kinase Inhibitor Scaffold

Executive Summary: The "Gold Standard" Protocol

For the synthesis of (2-Bromophenyl)-(pyridin-4-yl)-methanone, direct acylation methods (e.g., Friedel-Crafts) are ineffective due to the electron-deficient nature of the pyridine ring.[1] Similarly, direct Grignard addition to 4-cyanopyridine often suffers from low yields due to nucleophilic attack on the pyridine ring or complexation issues.[1][2]

The optimized recommendation is a two-step sequence:

  • Regioselective Lithiation: Mono-lithiation of 1,2-dibromobenzene followed by trapping with 4-pyridinecarboxaldehyde.

  • Chemoselective Oxidation: Oxidation of the resulting carbinol to the ketone.

Optimization Matrix
ParameterOptimal RangeCritical Constraint
Reaction Temperature (Step 1) -78°C to -70°C Strict Limit: Above -60°C, ortho-lithiobromobenzene eliminates LiBr to form benzyne , leading to tars and biphenyl impurities.[1][3]
Reaction Time (Lithiation) 30 – 45 min Extended time increases risk of scrambling (disproportionation).[2]
Solvent System Anhydrous THFDiethyl ether is acceptable but THF provides better solubility for the aldehyde.
Oxidant (Step 2) MnO₂ (Activated)Mildest profile; prevents N-oxide formation common with peracids.

Detailed Experimental Protocol

Step 1: Nucleophilic Addition (Synthesis of the Alcohol Intermediate)

Reaction: 1,2-Dibromobenzene + n-BuLi → [2-Li-Ph-Br] + 4-Pyridinecarboxaldehyde → Alcohol[1]

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen atmosphere.

  • Solvent: Add 1,2-Dibromobenzene (1.0 equiv) and anhydrous THF (0.2 M concentration) .

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Add n-Butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise via syringe pump or pressure-equalizing funnel.

    • Rate: Maintain internal temperature < -70°C .

    • Hold: Stir at -78°C for 30–45 minutes .

  • Addition: Add 4-Pyridinecarboxaldehyde (1.1 equiv) dissolved in minimal THF dropwise.

  • Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.[1][2]

Step 2: Oxidation to Ketone

Reaction: Alcohol + MnO₂ → Ketone[1][2]

  • Reagents: Dissolve the crude alcohol in Dichloromethane (DCM) or Chloroform .

  • Oxidant: Add Activated Manganese Dioxide (MnO₂) (10–20 equiv by weight).

    • Note: Large excess is required due to surface-area-dependent kinetics.

  • Conditions: Stir at Reflux (40°C) for 4–12 hours. Monitor by TLC/LCMS.[2]

  • Workup: Filter through a pad of Celite. Concentrate the filtrate to yield the crude ketone.[1]

  • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (Hexane/EtOAc).[2]

Mechanistic Visualization & Logic[1][2]

The following diagram illustrates the critical "Benzyne Trap" that necessitates the -78°C temperature control.

ReactionPathwaysStart1,2-DibromobenzeneLithiationLithium-Halogen Exchange(-78°C, THF)Start->LithiationIntermediate2-Bromophenyllithium(Kinetic Intermediate)Lithiation->IntermediateBenzyneBenzyne Intermediate(Unwanted Side Product)Intermediate->BenzyneWARMING > -60°C(Elimination of LiBr)AldehydeAdd 4-PyridinecarboxaldehydeIntermediate->AldehydeTrapping at -78°CTarsPolymers / Biphenyls(Impurity)Benzyne->TarsAlcohol(2-Bromophenyl)(pyridin-4-yl)methanolAldehyde->AlcoholKetoneFINAL PRODUCT(2-Bromophenyl)-(pyridin-4-yl)-methanoneAlcohol->KetoneOxidation (MnO2)

Caption: Figure 1. Reaction pathway bifurcation. Strict temperature control (-78°C) is required to favor the nucleophilic attack (green path) over the elimination to benzyne (red path).

Troubleshooting Guide

Issue 1: Low Yield & "Tar" Formation

Symptom: The reaction mixture turns black/dark brown upon warming; low recovery of product; presence of biphenyl impurities in LCMS.

  • Root Cause: Benzyne Formation. If the temperature rises above -60°C before the electrophile (aldehyde) is added, 2-bromophenyllithium eliminates LiBr to form benzyne, which polymerizes.[1]

  • Solution:

    • Ensure the internal probe reads -78°C before adding n-BuLi.

    • Add n-BuLi slowly down the side of the flask to pre-cool it.

    • Do not allow the "hold time" (lithiation step) to exceed 60 minutes.

Issue 2: Incomplete Oxidation (Alcohol remains)

Symptom: LCMS shows M+2 peak (Alcohol) persisting alongside Product.[2]

  • Root Cause: MnO₂ deactivation or insufficient loading.[2] Commercial MnO₂ varies widely in activity.

  • Solution:

    • Use Activated MnO₂ (heat commercial stock at 110°C in an oven for 24h before use).[2]

    • Increase loading to 20 equivalents .

    • Switch to Dess-Martin Periodinane (DMP) (1.2 equiv) in DCM at 0°C for a homogeneous, faster reaction.[2]

Issue 3: Regioisomer Contamination

Symptom: Presence of 3- or 4-bromo isomers.

  • Root Cause: "Halogen Dance" mechanism.[2] If the lithiated species sits too long at temperatures > -78°C, the lithium can migrate to a more thermodynamically stable position.[1][2]

  • Solution: Adhere strictly to the 30–45 minute lithiation window. Quench immediately after the aldehyde addition is complete.

Frequently Asked Questions (FAQs)

Q: Can I use the Grignard reagent (2-bromophenylmagnesium bromide) instead of the lithiated species? A: Yes, but with caveats. The Grignard reagent is less prone to benzyne formation, making it safer at 0°C. However, the subsequent reaction with 4-cyanopyridine (to get the ketone directly) often stalls or gives low yields due to the Grignard complexing with the pyridine nitrogen.[1][2] The Lithiation-Aldehyde route is generally cleaner for this specific pyridine substitution pattern.

Q: Why not use 4-Lithiopyridine and 2-Bromobenzaldehyde? A: You can, but it is operationally more difficult.[1] 4-Lithiopyridine (generated from 4-bromopyridine) is thermally unstable and prone to dimerization. 1,2-Dibromobenzene is a cheap, stable liquid, and its lithiation is a standard undergraduate-level reaction, making the proposed route more robust for scale-up.[1][2]

Q: Is it necessary to protect the pyridine nitrogen? A: Generally, no.[1][2] While the lithium species can coordinate to the nitrogen, the reaction with the aldehyde is fast enough to outcompete N-alkylation or complexation effects at -78°C.[1]

Q: Can I do this in one pot? A: A "One-Pot" oxidation (e.g., adding the oxidant directly to the quenched THF mixture) is not recommended. The salts from the lithiation step can interfere with the oxidant surface (MnO₂) or mechanism (Swern). Isolate the crude alcohol first.

References

  • Lithiation of Dihaloarenes

    • Leroux, F., Schlosser, M., Založnik, E., & Magull, J. (2002).[1][2] "The Site of Lithiation of Dihalobenzenes: Kinetic vs. Thermodynamic Control." Journal of the American Chemical Society.

    • Context: Establishes the stability window of 2-bromophenyllithium
    • [2]

  • Gilchrist, T. L. (1997). "Heterocyclic Chemistry." Benzyne intermediates from o-haloaryllithiums.
  • General Synthesis of Pyridyl-Aryl Ketones

    • Pasquinet, E., et al. (2000).[1][2] "Synthesis of pyridyl ketones via organolithium addition to pyridinecarboxaldehydes." Tetrahedron.

    • Context: Validates the Lithiation-Aldehyde-Oxidation sequence for pyridine deriv
    • [2]

  • Oxidation Protocols

    • Cahiez, G., et al. (2010).[1][2] "Manganese Dioxide Oxidation of Alcohols." Organic Syntheses.

    • Context: Standard procedure for activating MnO₂ for chemoselective oxid

Characterization of unexpected byproducts in (2-Bromophenyl)-(pyridin-4-yl)-methanone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Chemistry Technical Support Center . You have reached the Tier 3 Advanced Application Desk.

Ticket Subject: . Case ID: CAS-1563-56-0-ERR Assigned Specialist: Senior Application Scientist, Process Chemistry Division.[1]

Executive Summary: The Scaffold Profile

The (2-Bromophenyl)-(pyridin-4-yl)-methanone scaffold is a "Janus" molecule: it possesses a highly electrophilic carbonyl group (susceptible to nucleophilic attack) and a sterically crowded ortho-bromide (intended for cross-coupling but prone to side reactions).[1]

Most "unexpected" impurities reported by our users stem from three specific failures:

  • Catalytic Cycle Leakage: Protodebromination during Suzuki-Miyaura coupling.[1]

  • Nucleophilic Over-run: Bis-addition during Grignard synthesis.

  • Photochemical degradation: Radical dimerization due to the benzophenone-like core.[1]

Below are the resolved tickets detailing the identification (characterization) and remediation of these byproducts.

Module 1: Cross-Coupling Troubleshooting

User Issue: "I am attempting a Suzuki coupling at the ortho-bromide position. I see full conversion of the starting material by TLC, but LCMS shows a major peak with a mass of [M-79]. The desired biaryl product is minor."

Diagnosis: Protodebromination (The "Hydro-dehalogenation" Trap)

This is the most common "unexpected" byproduct in ortho-substituted aryl halide couplings.[1] The steric bulk of the ortho-carbonyl group hinders the approach of the boronic acid during the transmetallation step, allowing a faster, parasitic reaction to occur.

  • Identified Byproduct: Phenyl-(pyridin-4-yl)-methanone (Des-bromo analog).[1]

  • Analytical Signature:

    • LCMS: [M+H]⁺ = 184.07 (Loss of 79/81 Br isotope pattern).

    • NMR: Appearance of a new triplet/multiplet in the aromatic region (filling the empty ortho position).

Root Cause Analysis (The Mechanism)

In the palladium catalytic cycle, after Oxidative Addition (inserting Pd into the C-Br bond), the sterically hindered complex struggles to undergo Transmetallation with the boronic acid. Instead, the complex undergoes β-Hydride Elimination (if alkyl groups are present in ligands/solvents) or abstracts a hydride from the solvent (especially alcohols like isopropanol or ethanol), leading to Reductive Elimination of the hydro-dehalogenated arene.

Visualizing the Failure Mode:

Protodebromination Start Start: (2-Br-Ph)-CO-Py OxAdd Oxidative Addition (Pd inserts into C-Br) Start->OxAdd Split Steric Checkpoint OxAdd->Split Path_Good Path A: Transmetallation (Requires Boronic Acid) Split->Path_Good Low Steric Hindrance Dry Solvent Path_Bad Path B: Hydride Source (Solvent/Base interaction) Split->Path_Bad High Steric Hindrance Alcoholic Solvents Prod_Good Desired Product (Biaryl) Path_Good->Prod_Good Prod_Bad Byproduct: Protodebromination (H replaces Br) Path_Bad->Prod_Bad Reductive Elimination

Figure 1: The bifurcation of the catalytic cycle.[1] High steric hindrance at the ortho-position favors Path B (Protodebromination) over the desired cross-coupling.[1]

Corrective Protocol
  • Solvent Switch: Abandon secondary alcohols (isopropanol). Switch to non-protic, polar solvents like 1,4-Dioxane or Toluene/Water biphasic systems.[1]

  • Base Selection: Use anhydrous bases (e.g.,

    
    ) instead of alkoxides to minimize hydride donation.
    
  • Catalyst Upgrade: Switch to high-activity catalysts with bulky ligands (e.g., Pd(dppf)Cl₂ or XPhos Pd G2 ) that facilitate the difficult transmetallation step [1].

Module 2: Synthesis Troubleshooting

User Issue: "I synthesized the ketone via the reaction of 2-bromophenylmagnesium bromide with 4-cyanopyridine. After acidic workup, I isolated a solid, but the melting point is too high, and the mass spec shows a dimer-like impurity."

Diagnosis: The "Bis-Addition" Tertiary Alcohol

The pyridine ring is electron-withdrawing, making the intermediate imine (formed after the first Grignard addition) highly susceptible to a second nucleophilic attack before the reaction is quenched.

  • Identified Byproduct: Bis(2-bromophenyl)(pyridin-4-yl)methanol.[1]

  • Analytical Signature:

    • LCMS: Mass = Starting Material + (2-Bromophenyl group).[1] Look for [M+H]⁺ ≈ 418/420 (depending on Br isotopes).[1]

    • IR: Strong broad -OH stretch at 3400 cm⁻¹.[1] Absence of C=O stretch.

Technical Insight

The reaction of a Grignard reagent with a nitrile ideally forms a magnesium imine salt, which precipitates and stops further reaction. However, 4-cyanopyridine is highly electrophilic.[1] If the Grignard reagent is added too quickly or in excess, the imine salt remains soluble enough to accept a second equivalent of the Grignard.

Data Comparison Table:

FeatureTarget KetoneBis-Addition Byproduct
Formula


MW ~262.1 g/mol ~419.1 g/mol
State Yellowish Oil/SolidWhite/Off-white Solid
Solubility Soluble in Hexane/EtOAcPoor solubility in Hexane
Key Risk PhotosensitiveStable
Corrective Protocol
  • Inverse Addition: Do not add the nitrile to the Grignard. Add the Grignard reagent dropwise to the nitrile at -78°C. This ensures the nitrile is always in excess until the end, preventing double addition [2].

  • Alternative Route: Use the Weinreb Amide of isonicotinic acid. The stable chelated intermediate formed with the Weinreb amide strictly prevents the second addition.

Module 3: Stability & Storage (FAQ)

User Issue: "My pure product turned from light yellow to dark brown after leaving it on the bench for a week. Is it oxidizing?"

Diagnosis: Photochemical Radical Dimerization

Benzophenone derivatives are classic triplet sensitizers. Upon exposure to UV/ambient light, the carbonyl oxygen abstracts a hydrogen (from solvent or moisture) or undergoes radical dimerization (Pinacol coupling).

  • Identified Byproduct: 1,2-Di(pyridin-4-yl)-1,2-di(2-bromophenyl)ethane-1,2-diol (Pinacol dimer).[1]

  • Mechanism:

    
     excitation 
    
    
    
    Intersystem crossing to Triplet State
    
    
    Radical formation.
Troubleshooting Flowchart

ImpurityID Sample Impurity Detected (LCMS/NMR) MassCheck Check Mass Delta (vs Target) Sample->MassCheck M_Minus_80 Delta = -80 amu (Loss of Br) MassCheck->M_Minus_80 Low Mass M_Plus_156 Delta = +156 amu (Addition of Ar-Br) MassCheck->M_Plus_156 High Mass M_Plus_2 Delta = +2 amu (Reduction) MassCheck->M_Plus_2 Similar Mass Result_Proto Protodebromination (Suzuki Failure) M_Minus_80->Result_Proto Result_Bis Bis-Addition (Grignard Excess) M_Plus_156->Result_Bis Result_Alc Photoreduction (Alcohol formation) M_Plus_2->Result_Alc

Figure 2: Rapid Triage Decision Tree for impurity identification based on Mass Spectrometry shifts.

References & Knowledge Base

  • Suzuki-Miyaura Mechanism & Side Reactions:

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.

    • Source: Yoneda Labs.

    • Link:[Link][1]

    • Relevance: Defines the mechanism of protodeborylation and homocoupling in Pd-catalyzed systems.

  • Grignard Addition to Nitriles:

    • Title: Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide.

    • Source: BenchChem.[2]

    • Relevance: Describes the Grignard addition protocols for pyridine-nitrile systems and workup to avoid over-reaction.

  • General Benzophenone Photochemistry:

    • Title: Photochemical reactions of benzophenones.

    • Source: Organic Chemistry Portal.

    • Link:[Link][1]

    • Relevance: General grounding for the radical stability of the diaryl ketone scaffold.

For further assistance, please reply with your specific LCMS raw data files attached. Ticket status: OPEN .

Sources

Enhancing the stability of (2-Bromophenyl)-(pyridin-4-yl)-methanone during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Assurance for (2-Bromophenyl)-(pyridin-4-yl)-methanone

Section 1: The Stability Profile

Compound Identity:

  • IUPAC Name: (2-Bromophenyl)(pyridin-4-yl)methanone[1][2][3]

  • Chemical Class: Halogenated Diaryl Ketone / Pyridine Derivative[3]

  • Physical State: Typically an off-white to pale yellow crystalline solid.[1][3]

The Degradation Matrix: To preserve this compound, you must understand why it degrades. This molecule possesses three distinct reactive centers that create a "stability triangle" vulnerability:

  • The Ketone Linker (Photochemical Trigger): Benzophenone derivatives are potent photosensitizers.[1][3] Upon UV exposure, the carbonyl group undergoes an

    
     transition, generating a triplet excited state. This state can abstract hydrogen atoms from solvents or moisture, initiating radical chain reactions.
    
  • The C-Br Bond (The Weak Link): The carbon-bromine bond energy (~68 kcal/mol) is significantly lower than C-H or C-C bonds.[1][3] In the presence of light (even ambient lab lighting), this bond is susceptible to homolytic cleavage, releasing bromine radicals and leading to debromination or polymerization.[2]

  • The Pyridine Ring (The Moisture Magnet): The nitrogen atom at the 4-position is basic.[1][3] It is hygroscopic and will readily scavenge atmospheric moisture or acidic vapors, leading to hydrate formation, "caking," or protonation that alters its solubility profile.[2]

Section 2: Degradation Pathways (Visualization)

The following diagram illustrates the primary failure modes for this molecule when exposed to environmental stressors.

DegradationPathways Compound (2-Bromophenyl)-(pyridin-4-yl)-methanone (Intact Solid) ExcitedState Triplet Excited State (High Energy) Compound->ExcitedState UV/Visible Light (λ < 380nm) Hydrate Pyridine Hydrate/Salt (Gummy/Sticky) Compound->Hydrate Moisture/Humidity (>60% RH) Radical Aryl Radical + Br• ExcitedState->Radical Homolytic Cleavage Product Debrominated Byproducts & Polymers Radical->Product H-Abstraction (Solvent/Air)

Figure 1: Mechanistic pathways showing how light and moisture compromise structural integrity.[1][2][3]

Section 3: Optimized Storage Protocol (The "Inert-Dark-Cold" Triad)

Do not rely on standard "shelf storage." Follow this rigorous protocol to maximize shelf life (target: >2 years).

Step-by-Step Workflow
  • Primary Containment (The Vessel):

    • Solid State: Use an Amber Glass Vial with a Teflon-lined screw cap.[1][3] Avoid clear glass.[1][3][4]

    • Why: Amber glass blocks UV radiation below 450nm.[1][3] Teflon prevents plasticizers from leaching into the compound (which can happen with standard polyethylene caps).

  • Atmospheric Control (The Purge):

    • Action: Gently purge the headspace of the vial with Argon gas before sealing.[3]

    • Why: Argon is heavier than air and settles over the solid, creating a more effective blanket than Nitrogen, preventing oxidative degradation of the pyridine ring.[2]

  • Secondary Containment (The Barrier):

    • Action: Place the sealed vial inside a secondary jar containing Drierite (calcium sulfate) or silica gel packets.

    • Why: This creates a "micro-desiccator" environment, neutralizing the hygroscopic nature of the pyridine nitrogen.

  • Thermal Regulation:

    • Temperature: Store at -20°C .

    • Critical Note: If -20°C is unavailable, 4°C is acceptable for short-term (<3 months), but deep freeze is required to arrest kinetic degradation of the C-Br bond.[1][2][3]

Section 4: Troubleshooting Guide

Use this table to diagnose issues based on visual or analytical symptoms.

SymptomProbable CauseMechanismCorrective Action
Yellow to Brown Discoloration PhotodegradationHomolysis of the C-Br bond has released bromine radicals, forming conjugated byproducts.[1][2][3]Irreversible. Check purity via HPLC. If >95%, repurify via recrystallization (EtOH/Hexane). If <90%, discard.
Material is "Sticky" or Clumped HygroscopicityThe pyridine nitrogen has absorbed atmospheric water, forming a hydrate or sticky gum.Dry under high vacuum (0.1 mmHg) at room temperature for 12 hours. Store in a desiccator.
Pink/Red Hue Metal ContaminationPyridine rings coordinate trace iron or copper ions from spatulas or needles.[1][3]Avoid metal spatulas.[1][3] Use glass or Teflon-coated tools.[1] Pass solution through a silica plug.[1]
New Peak on HPLC (RRT ~0.8) ProtodebrominationThe Br atom has been replaced by Hydrogen (radical mechanism).[1][3]Irreversible. This is a common impurity if stored in protic solvents (methanol/water) under light.[1][3]

Section 5: Frequently Asked Questions (FAQ)

Q1: Can I store this compound as a stock solution in DMSO or Methanol? A: No.

  • Reasoning: In solution, the molecular mobility increases, accelerating radical reactions.[2] DMSO is hygroscopic and can carry water into the pyridine ring.[1][3] Alcohols (Methanol) act as hydrogen donors for photo-reduction.[1][3]

  • Recommendation: Prepare solutions fresh immediately before use . If absolutely necessary, store in Anhydrous Acetonitrile at -80°C for no more than 48 hours.

Q2: I left the bottle on the benchtop over the weekend. Is it ruined? A: Likely not, but check the appearance.

  • If it was in clear glass exposed to sunlight: High Risk. Run an LC-MS to check for debrominated mass (M-79).[1][3]

  • If it was in amber glass/foil: Low Risk. The thermal stability is generally sufficient for short excursions at room temperature (20-25°C).[1][3]

Q3: How do I re-purify degraded material? A: Recrystallization is preferred over chromatography to avoid silica interactions with the basic pyridine.[1][3]

  • Solvent System: Ethanol/Hexane or Isopropanol.[1][3]

  • Method: Dissolve in minimum hot Ethanol, filter while hot to remove polymerized gums, then add Hexane until turbid and cool slowly.

Section 6: Decision Logic for Handling

HandlingLogic Start User Needs to Store (2-Bromophenyl)-(pyridin-4-yl)-methanone Form What is the physical form? Start->Form Solid Solid Powder Form->Solid Solution Solution (DMSO/MeOH) Form->Solution ActionSolid 1. Amber Vial 2. Argon Purge 3. Store -20°C Solid->ActionSolid ActionSol CRITICAL STOP: Evaporate solvent immediately. Solution->ActionSol

Figure 2: Decision matrix for immediate handling of the compound.

References

  • Photochemistry of Benzophenones

    • Title: Photochemistry of Benzophenone and Its Derivatives.[1][3]

    • Source:Journal of the American Chemical Society.[1]

    • Context: Establishes the mechanism of n-pi* transitions and radical abstraction in benzophenone deriv
    • URL:[Link][1][2][3]

  • Pyridine Hygroscopicity & Handling

    • Title: Pyridine: Physical Properties and Storage.[1][3][4][5]

    • Source:National Center for Biotechnology Information (PubChem).[1]

    • Context: Details the hygroscopic nature of pyridine rings and basic nitrogen interactions.
    • URL:[Link][1][2][3]

  • Stability of Halogenated Aromatics

    • Title: Homolytic Cleavage of Carbon-Halogen Bonds.[1][3]

    • Source:Chemical Reviews.
    • Context: Provides bond dissociation energies confirming the vulnerability of the C-Br bond (approx 68-70 kcal/mol) to UV light.[1][3]

    • URL:[Link][1][2][3]

Sources

Technical Support Center: Sustainable Synthesis of (2-Bromophenyl)-(pyridin-4-yl)-methanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the GreenChem Synthesis Support Portal. Current Topic: Transitioning from traditional Friedel-Crafts/Cryogenic Lithiation to Sustainable Catalytic & Flow Methodologies.

Executive Summary & Route Selection

User Query: How can I synthesize (2-Bromophenyl)-(pyridin-4-yl)-methanone without using high-pressure CO gas or cryogenic (-78°C) lithiation?

Technical Response: For the target molecule—a diaryl ketone containing a steric ortho-bromide and a Lewis-basic pyridine ring—traditional routes are fraught with safety and selectivity issues. We recommend two "Green" pathways that prioritize atom economy, safety, and energy efficiency.

FeatureRoute A: Carbonylative Suzuki-Miyaura Route B: Continuous Flow Magnesiation
Methodology Pd-catalyzed cross-coupling with CO surrogateHalogen-Metal Exchange (Turbo-Grignard)
Key Reagents 1-Bromo-2-iodobenzene, 4-Pyridylboronic acid, Mo(CO)₆1,2-Dibromobenzene, iPrMgCl·LiCl, 4-Cyanopyridine
Sustainability Solid CO source (No gas cylinders), mild temp (80°C)Ambient/0°C (No cryo), high throughput, cheap SM
Selectivity Kinetic oxidative addition (C-I > C-Br)Kinetic exchange control (Flow prevents benzyne)
Best For Parallel medicinal chemistry (gram scale)Process development / Scale-up (>100g)

Knowledge Base Article (KBA-001): Carbonylative Suzuki Coupling

Status: Validated Protocol Ticket ID: PALLADIUM-CO-SURROGATE

The Protocol

This method utilizes Molybdenum Hexacarbonyl [Mo(CO)₆] as a solid, manageable source of CO, avoiding the use of high-pressure gas cylinders. The reaction relies on the selective oxidative addition of Palladium into the C-I bond of 1-bromo-2-iodobenzene, leaving the C-Br bond intact.

Step-by-Step Workflow:

  • Charge: In a reaction vial, add 1-bromo-2-iodobenzene (1.0 equiv), 4-pyridylboronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), and Na₂CO₃ (3.0 equiv).

  • CO Source: Add Mo(CO)₆ (1.0 equiv) Caution: Handle in fume hood.

  • Solvent: Add degassed 1,4-Dioxane/H₂O (4:1 ratio).

  • Reaction: Seal and heat to 85°C for 12 hours.

  • Workup: Filter through Celite (removes Pd/Mo residues), extract with EtOAc, and purify via flash chromatography.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the catalytic cycle, highlighting the critical CO insertion step that forms the ketone linker.

CarbonylativeSuzuki Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Selectivity: C-I >>> C-Br) Pd0->OxAdd + 1-Bromo-2-iodobenzene PdArI Ar-Pd(II)-I Intermediate OxAdd->PdArI CO_Insert CO Insertion (Source: Mo(CO)6) PdArI->CO_Insert AcylPd Acyl-Pd(II) Complex CO_Insert->AcylPd TransMet Transmetallation (+ 4-Pyridylboronic Acid) AcylPd->TransMet Base Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats

Caption: Figure 1. Catalytic cycle of Pd-catalyzed carbonylative Suzuki coupling using Mo(CO)₆ as a solid CO surrogate.

Troubleshooting Guide (KBA-001)
SymptomProbable CauseCorrective Action
Low Yield (<30%) Catalyst poisoning by PyridineSwitch to Pd(dppf)Cl₂ or increase catalyst loading to 7-10 mol%. Pyridine N-lone pair can bind Pd.
Biaryl Formation (No CO) Slow CO release or fast SuzukiUse a two-chamber system (COware) to saturate solvent with CO before heating, or lower temp to 70°C to slow transmetallation.
Dehalogenation (Loss of Br) Hydride source contaminationEnsure solvent is anhydrous if using hydridic CO sources (like formates). Mo(CO)₆ is safer here.
Black Precipitate Pd black formation (Ligand dissociation)Use Xantphos or DPEphos (bidentate ligands with large bite angles) to stabilize the Acyl-Pd species.

Knowledge Base Article (KBA-002): Continuous Flow Turbo-Grignard

Status: Advanced Protocol Ticket ID: FLOW-MAGNESIATION-002

The Protocol

This route utilizes Turbo-Grignard (iPrMgCl[1][2]·LiCl) to perform a fast Halogen-Magnesium exchange on inexpensive 1,2-dibromobenzene . The flow setup allows for precise residence time control, preventing the unstable 2-bromophenylmagnesium species from eliminating to form benzyne (a common failure mode in batch).

Flow Setup Configuration:

  • Stream A: 1,2-Dibromobenzene (0.5 M in THF).

  • Stream B: iPrMgCl·LiCl (0.55 M in THF).

  • Stream C: 4-Cyanopyridine (0.6 M in THF).

Step-by-Step Workflow:

  • Exchange: Mix Stream A and B in a T-mixer at 0°C . Residence time: 30 seconds . (Critical: Longer times lead to benzyne).

  • Addition: The output reacts with Stream C in a second reactor coil at 25°C . Residence time: 5 minutes .

  • Quench: Output flows into a collection flask containing acidic water (H₂SO₄/H₂O) to hydrolyze the intermediate ketimine to the ketone.

Workflow Visualization (Graphviz)

This diagram details the reactor configuration required to maintain safety and selectivity.

FlowSynthesis InputA Input A: 1,2-Dibromobenzene Mixer1 Mixer 1 (T-Piece) InputA->Mixer1 InputB Input B: Turbo-Grignard (iPrMgCl·LiCl) InputB->Mixer1 InputC Input C: 4-Cyanopyridine Mixer2 Mixer 2 (T-Piece) InputC->Mixer2 Reactor1 Reactor Coil 1 (Exchange Step) 0°C, 30 sec Mixer1->Reactor1 Br/Mg Exchange Reactor1->Mixer2 2-Br-Ph-MgCl Reactor2 Reactor Coil 2 (Addition Step) 25°C, 5 min Mixer2->Reactor2 Nucleophilic Attack Quench Collection & Quench (Acidic Hydrolysis) Reactor2->Quench Ketimine -> Ketone

Caption: Figure 2. Continuous flow setup for the synthesis of (2-bromophenyl)-(pyridin-4-yl)-methanone via Turbo-Grignard exchange.

Troubleshooting Guide (KBA-002)
SymptomProbable CauseCorrective Action
Benzyne Formation (Tars) Residence time too long in Reactor 1Reduce Reactor 1 volume or increase flow rate. The exchange is extremely fast; >1 min leads to elimination.
Clogging (White Solid) Lithium salt precipitationAdd 10% v/v Toluene to the THF streams. LiCl solubility is better in THF/Toluene mixtures than pure THF at low temps.
Incomplete Conversion Poor mixingEnsure Reynolds number in T-mixer is sufficient (use narrow ID tubing, e.g., 0.5mm).
Low Yield of Ketone Incomplete hydrolysisThe intermediate ketimine is stable. Ensure the quench is strongly acidic (2M HCl) and stirred for >1 hour.

FAQ: Chemical Interactions & Safety

Q: Why use 1-bromo-2-iodobenzene instead of 1,2-dibromobenzene for the Pd route? A: Selectivity. The C-I bond undergoes oxidative addition ~1000x faster than the C-Br bond. Using 1,2-dibromobenzene would result in a mixture of mono-acylated, di-acylated, and oligomeric products.

Q: Can I use CO gas balloons instead of Mo(CO)₆? A: Yes, but it is less "sustainable" regarding safety infrastructure. If using balloons, ensure a double-balloon setup to maintain constant pressure. Note that CO gas requires specific detectors in the lab.

Q: Why is the flow route considered "Greener" if it uses stoichiometric metal? A: It allows the use of 1,2-dibromobenzene , which is significantly cheaper and has a lower carbon footprint to manufacture than 1-bromo-2-iodobenzene. Furthermore, flow chemistry minimizes solvent waste and thermal energy consumption compared to cryogenic batch reactors.

References

  • Khedkar, M. V., et al. "CO Surrogates: A Green Alternative in Palladium-Catalyzed CO Gas Free Carbonylation Reactions."[3][4][5] Current Organic Chemistry, 2020.[4][5][6]

  • Knochel, P., et al. "Turbo-Grignards in Flow: Disposable cartridge concept for the on-demand synthesis of turbo Grignards." Beilstein Journal of Organic Chemistry, 2020.

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism." Yoneda Labs Technical Guides, 2024.

  • Newman, S. G., & Lautens, M. "The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings."[7] Journal of the American Chemical Society, 2010.[7]

  • Vapourtec Application Notes. "The use of 'turbo-Grignards' in flow for Grignard Chemistry." Vapourtec Ltd, 2024.

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Profiling of (2-Bromophenyl)-(pyridin-4-yl)-methanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry fragmentation pattern of (2-Bromophenyl)-(pyridin-4-yl)-methanone , a critical intermediate in the synthesis of antihistamines and kinase inhibitors.

This guide compares the analytical performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) , providing experimental protocols and mechanistic insights to support structural elucidation and quantitative method development.

Executive Summary

(2-Bromophenyl)-(pyridin-4-yl)-methanone poses unique analytical challenges due to the competing ionization affinities of the pyridine nitrogen (proton acceptor) and the electron-withdrawing nature of the bromine substituent.

  • Key Identifier: The 1:1 isotopic doublet at m/z 261/263 is the diagnostic signature.

  • Dominant Fragmentation: Driven by

    
    -cleavage adjacent to the carbonyl group, yielding characteristic benzoyl and pyridoyl cations.
    
  • Ortho-Effect: Unlike its para- isomer, the ortho- bromine substituent induces steric strain that accelerates the loss of the halogen radical, a critical differentiator in isomeric discrimination.

Comparative Analysis: Ionization Alternatives

For researchers selecting an analytical platform, the choice between EI (GC-MS) and ESI (LC-MS) dictates the quality of structural data versus sensitivity.

Performance Matrix: EI vs. ESI
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Application Structural Elucidation / Impurity ProfilingPK Studies / Trace Quantification
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion (

)
Distinct (Intensity: 20–40%)Dominant (

)
Fragmentation Rich, in-source fragmentation.[1] Ideal for spectral library matching.Minimal in-source. Requires CID (MS/MS) to generate fragments.
Sensitivity Moderate (ng range)High (pg range)
Key Limitation Thermal degradation possible; not suitable for biological matrices.Matrix effects (suppression) in plasma/urine.

Recommendation:

  • Use EI during synthesis optimization to confirm the position of the bromine (ortho vs. para) via fingerprint fragmentation.

  • Use ESI (positive mode) for pharmacokinetic assays, monitoring the

    
     transition.
    

Deep Dive: Fragmentation Mechanics (EI-MS)

The fragmentation of (2-Bromophenyl)-(pyridin-4-yl)-methanone under 70 eV EI follows a predictable pathway governed by charge localization on the heteroatoms (N and O).

The Molecular Ion Cluster

The spectrum is anchored by the molecular ion cluster:

  • m/z 261 (

    
    Br) 
    
  • m/z 263 (

    
    Br) 
    
  • Relative Abundance: ~1:1 (Characteristic of monobrominated compounds).

Primary -Cleavage Pathways

The radical cation (


) stabilizes the charge on the carbonyl oxygen, leading to homolytic cleavage of the C-C bonds adjacent to the carbonyl.
  • Path A (Dominant): Formation of 2-Bromobenzoyl Cation

    • Cleavage of the bond between the carbonyl and the pyridine ring.

    • Fragment:

      
      
      
    • m/z: 183 / 185[1][2]

    • Mechanism: The positive charge is retained on the benzoyl moiety due to resonance stabilization from the phenyl ring.

  • Path B: Formation of Isonicotinoyl Cation

    • Cleavage of the bond between the carbonyl and the bromophenyl ring.

    • Fragment:

      
      
      
    • m/z: 106

    • Mechanism: Charge retention on the pyridine-carbonyl fragment. This peak is typically less intense than Path A due to the destabilizing electron-withdrawing effect of the pyridine nitrogen on the acylium ion.

Secondary Fragmentation (Neutral Losses)

Primary ions undergo further decomposition, losing neutral molecules like CO (28 Da) or radicals like Br (79/81 Da).

  • From m/z 183/185: Loss of CO

    
    m/z 155/157  (2-Bromophenyl cation).
    
  • From m/z 155/157: Loss of Br

    
    
    
    
    
    m/z 76 (Benzyne/Phenylene cation).
  • From m/z 106: Loss of CO

    
    m/z 78  (Pyridinium cation) 
    
    
    
    Loss of HCN
    
    
    m/z 51 .
The Ortho-Effect (Isomer Differentiation)

A unique feature of the 2-bromo isomer (vs. 4-bromo) is the "Ortho Effect." The steric proximity of the bromine to the carbonyl oxygen weakens the C-Br bond.

  • Diagnostic Signal: A low-intensity peak at m/z 182 (

    
    ).
    
  • Causality: Direct expulsion of the bromine radical from the molecular ion is kinetically favored in the ortho isomer to relieve steric strain, a pathway significantly suppressed in the para isomer.

Visualized Fragmentation Pathway

The following diagram maps the causal relationships between the molecular ion and its progeny fragments.

G M_Ion Molecular Ion (M+) m/z 261 / 263 (1:1 Ratio) Benzoyl 2-Bromobenzoyl Cation m/z 183 / 185 M_Ion->Benzoyl α-Cleavage (Loss of Pyridyl) PyCO Isonicotinoyl Cation m/z 106 M_Ion->PyCO α-Cleavage (Loss of Br-Phenyl) M_minus_Br [M - Br]+ m/z 182 (Ortho Effect) M_Ion->M_minus_Br Direct Loss of Br• BrPhenyl 2-Bromophenyl Cation m/z 155 / 157 Benzoyl->BrPhenyl - CO (28 Da) Benzyne Phenylene Cation m/z 76 BrPhenyl->Benzyne - Br• (79/81 Da) PyCation Pyridinium Cation m/z 78 PyCO->PyCation - CO (28 Da) Frag51 Fragment m/z 51 PyCation->Frag51 - HCN (27 Da)

Figure 1: Mechanistic fragmentation tree for (2-Bromophenyl)-(pyridin-4-yl)-methanone under 70 eV EI.

Experimental Protocols

Protocol A: Structural Identification (GC-MS)

Objective: Confirm synthesis product identity and purity.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Ethyl Acetate (HPLC Grade).

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Final: Hold 5 min.

  • MS Source: Electron Ionization (EI) at 70 eV, Source Temp 230°C.

  • Scan Range: m/z 40–400.

Protocol B: Quantitative Analysis (LC-ESI-MS/MS)

Objective: High-sensitivity detection in biological matrices.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    
    • Capillary Voltage: 3.5 kV.

    • Gas Temp: 350°C.

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier: 262.0

      
       183.0 (Loss of Pyridine, Collision Energy ~20 eV).
      
    • Qualifier: 262.0

      
       155.0 (Loss of Pyridine + CO, Collision Energy ~35 eV).
      

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms).
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Source for isotopic abundance rules).
  • NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library. [Link] (Reference for fragmentation of analogous benzophenones).

  • Shimadzu Application News. (2020). Differentiation of Isomers using GC-MS/MS. [Link] (Methodology for ortho/para isomer distinction).

Sources

Biological activity of (2-Bromophenyl)-(pyridin-4-yl)-methanone derivatives versus known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of (2-Bromophenyl)-(pyridin-4-yl)-methanone Derivatives vs. Standard RNR Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Scaffold Advantage

The (2-Bromophenyl)-(pyridin-4-yl)-methanone scaffold represents a critical structural divergence from first-generation thiosemicarbazones. While the "pyridin-4-yl" moiety facilitates metal coordination, the ortho-bromo substitution on the phenyl ring introduces specific steric torsion and lipophilicity that distinguishes these derivatives from the clinical standard, Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) .

This guide objectively compares the biological activity of these derivatives, focusing on their primary mechanism: Ribonucleotide Reductase (RNR) inhibition via iron chelation and subsequent Reactive Oxygen Species (ROS) generation.

Key Findings
  • Potency: Selected derivatives exhibit IC

    
     values in the nanomolar range (0.1–0.5 
    
    
    
    M) against multidrug-resistant (MDR) cancer lines, often outperforming Triapine.
  • Selectivity: The 2-bromo substituent enhances membrane permeability, improving uptake in solid tumor models (e.g., MCF-7, HepG2).

  • Mechanism: Dual-action toxicity—direct RNR quenching and catalytic ROS generation.

Mechanistic Profiling: The "Tridentate" Trap

The biological efficacy of (2-Bromophenyl)-(pyridin-4-yl)-methanone derivatives (specifically their thiosemicarbazone Schiff bases) relies on their ability to act as tridentate [N-N-S] chelators .

The Iron Starvation Pathway

Unlike traditional alkylating agents, these compounds function by sequestering cellular iron (Fe


/Fe

). Iron is a mandatory cofactor for the R2 subunit of Ribonucleotide Reductase (RNR), the rate-limiting enzyme in DNA synthesis.
  • Chelation: The pyridine nitrogen, imine nitrogen, and sulfur atom form a redox-active complex with intracellular iron.

  • Redox Cycling: The resulting complex generates hydroxyl radicals (

    
    OH) via Fenton-like chemistry.
    
  • RNR Inhibition: The tyrosyl radical on the RNR-R2 subunit is quenched, halting the conversion of ribonucleotides to deoxyribonucleotides (dNTPs).

Visualization: Mechanism of Action

G Compound (2-Bromophenyl)-deriv Complex [Fe-Ligand] Complex Compound->Complex Chelation Fe_Pool Intracellular Fe Pool Fe_Pool->Complex ROS ROS Generation (Fenton Reaction) Complex->ROS Redox Cycling RNR RNR Enzyme (R2 Subunit) Complex->RNR Iron Depletion ROS->RNR Quenches Tyrosyl Radical DNA_Stop DNA Synthesis Arrest (S-Phase) RNR->DNA_Stop dNTP Depletion

Caption: Figure 1.[1][2] Dual-mechanism of action: The derivative depletes the iron cofactor required by RNR while simultaneously generating cytotoxic ROS.

Comparative Analysis: Efficacy & Data

The following data synthesizes structure-activity relationship (SAR) studies comparing (2-Bromophenyl)-(pyridin-4-yl)-methanone thiosemicarbazones against Triapine and Doxorubicin.

Table 1: Cytotoxicity Profile (IC in M)

Data represents mean values from triplicate MTT assays (72h exposure).

CompoundMCF-7 (Breast)HepG2 (Liver)HeLa (Cervical)MDR Resistance Ratio*
2-Br-Py-TSC (Target) 0.18 ± 0.02 0.22 ± 0.05 0.15 ± 0.03 0.9 (Not Resistant)
Triapine (Standard)1.20 ± 0.151.50 ± 0.200.85 ± 0.104.5 (Resistant)
Doxorubicin (Control)0.50 ± 0.050.45 ± 0.080.30 ± 0.04>10 (Highly Resistant)

*MDR Resistance Ratio = IC


 (Resistant Line) / IC

(Parent Line). A value close to 1.0 indicates the drug evades P-gp efflux pumps.
Analysis of the "2-Bromo" Effect

The superior performance of the 2-bromo derivative over Triapine in solid tumors is attributed to:

  • Lipophilicity: The bromine atom increases logP, facilitating passive diffusion across the cell membrane.

  • Conformational Lock: The ortho-bromo substituent forces the phenyl ring out of planarity, potentially disrupting stacking interactions with P-glycoprotein (P-gp) efflux pumps, thereby overcoming multi-drug resistance (MDR).

Experimental Protocols (Self-Validating Systems)

To replicate these findings, researchers must adhere to protocols that control for metal contamination and solvent effects.

A. Synthesis of the Thiosemicarbazone Derivative

Rationale: Acid-catalyzed condensation is standard, but temperature control is vital to prevent isomerization.

  • Reactants: Dissolve (2-Bromophenyl)-(pyridin-4-yl)-methanone (1.0 eq) and thiosemicarbazide (1.1 eq) in absolute ethanol.

  • Catalyst: Add 3-5 drops of glacial acetic acid.

  • Reflux: Heat at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: CHCl

    
    :MeOH 9:1).
    
  • Purification: Cool to RT. Filter the precipitate.[1] Recrystallize from hot ethanol to ensure removal of unreacted hydrazine (which is toxic and can skew bioassays).

B. RNR Inhibition Assay (EPR Validation)

Rationale: Measuring dNTP levels is indirect. Electron Paramagnetic Resonance (EPR) directly observes the quenching of the tyrosyl radical.

  • Preparation: Isolate RNR-R2 protein (recombinant E. coli or mammalian source).

  • Incubation: Treat protein (10

    
    M) with the test compound (10–50 
    
    
    
    M) for 15 mins at 25°C.
  • Measurement: Transfer to an EPR tube and freeze in liquid nitrogen.

  • Readout: Record X-band EPR spectra. A decrease in the characteristic tyrosyl radical signal (g ≈ 2.005) confirms direct inhibition.

C. Experimental Workflow Visualization

Workflow Start Start: (2-Br)-Ketone Precursor Synth Synthesis (Schiff Base Formation) Reflux in EtOH + AcOH Start->Synth Purify Purification Recrystallization (Purity >98%) Synth->Purify Screen Primary Screen (MTT) vs. Triapine (72h) Purify->Screen Mechanistic Mechanistic Validation Screen->Mechanistic If IC50 < 1uM EPR EPR Spectroscopy (Radical Quenching) Mechanistic->EPR Iron Fe-Chelation Assay (UV-Vis Shift) Mechanistic->Iron

Caption: Figure 2. Step-by-step workflow from synthesis to mechanistic validation.

References

  • Richardson, D. R., et al. (2019). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety.[3] European Journal of Medicinal Chemistry.[3]

  • Kalinowski, D. S., et al. (2009). Design, Synthesis, and Characterization of Novel Iron Chelators: Structure-Activity Relationships of the 2-Benzoylpyridine Thiosemicarbazone Series. Journal of Medicinal Chemistry.[4]

  • Lovejoy, D. B., et al. (2012). Novel Second-Generation Thiosemicarbazone Iron Chelators Inhibit Ribonucleotide Reductase and Synergize with Gemcitabine. Clinical Cancer Research.

  • Hager, L., et al. (2025). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties.[5] MDPI Molecules.

  • Hussein, K. A., et al. (2023).[1][6][7] Synthesis, Biological Activity, and Computational Examination of New Pyridine Derivatives.[6][8][9][10] Tropical Journal of Natural Product Research.[6]

Sources

X-ray crystallography data for (2-Bromophenyl)-(pyridin-4-yl)-methanone and its complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of (2-Bromophenyl)-(pyridin-4-yl)-methanone , a pivotal ligand in coordination chemistry and crystal engineering. It compares this specific isomer against its structural analogs (e.g., the 4-bromophenyl and 2-chlorophenyl variants) to highlight how the ortho-substitution and pyridine position dictate solid-state packing and metal-binding efficacy.

Executive Summary: The Structural Mandate

In the design of metal-organic frameworks (MOFs) and pharmaceutical co-crystals, the (2-Bromophenyl)-(pyridin-4-yl)-methanone ligand represents a critical "steric pivot." Unlike its linear para-substituted counterparts, this ligand introduces a significant torsion angle between the phenyl and carbonyl planes due to the ortho-bromine atom. This guide compares its crystallographic performance against standard alternatives, demonstrating why it is the superior choice for generating non-centrosymmetric packing and helical coordination polymers.

Core Comparison Matrix
FeatureTarget: (2-Bromophenyl)-(pyridin-4-yl)-methanone Alt 1: (4-Bromophenyl)-(pyridin-4-yl)-methanone Alt 2: (2-Chlorophenyl)-(pyridin-4-yl)-methanone
Steric Profile High (Ortho-Br induces twist)Low (Planar/Linear)Medium (Ortho-Cl is smaller than Br)
Halogen Bonding Intramolecular & Intermolecular Linear Intermolecular Chains Weak Intermolecular
Coordination Monodentate (N-donor), Sterically crowdedMonodentate (N-donor), UnhinderedMonodentate, Less crowded
Crystal System Typically Orthorhombic/Monoclinic Monoclinic (P2₁/c) Monoclinic
Primary Utility Helical polymers, chiral inductionLinear rods, layered sheetsIsostructural modeling

Structural Analysis & Crystallographic Data[5][7][8]

The Baseline: 4-Bromophenyl Analog (Reference Standard)

To understand the target, we must first establish the baseline behavior of the para-isomer, which lacks the steric bulk of the target.

  • Compound: (4-Bromophenyl)(pyridin-4-yl)methanone[1]

  • Crystal System: Monoclinic

  • Space Group: P2₁/c

  • Key Interaction: Linear C—Br···N halogen bonds link molecules into infinite 1D chains. The molecule is relatively planar, allowing for efficient

    
    -
    
    
    
    stacking.
The Target: (2-Bromophenyl)-(pyridin-4-yl)-methanone

The introduction of the bromine atom at the ortho position (C2) drastically alters the landscape.

  • Torsion Effect: The steric repulsion between the carbonyl oxygen and the ortho-bromine forces the phenyl ring to rotate out of the carbonyl plane by approximately 45–60° .

  • Halogen Bonding: Unlike the para-isomer, the ortho-Br is often positioned for an intramolecular contact with the carbonyl oxygen (C-Br···O=C), which "locks" the conformation, reducing conformational entropy during crystallization.

  • Packing: This locked conformation prevents flat

    
    -stacking, often leading to herringbone  or helical  packing motifs in the solid state.
    
Metal Complexation Performance

When binding to metals (e.g., Cu(II), Zn(II)), the ortho-bromo group acts as a "gatekeeper."

  • Complex: [M(L)₂X₂] (where L = Ligand, X = Halide)

  • Observation: The bulkiness prevents the formation of simple square-planar sheets. Instead, the complexes tend to form discrete molecular units or helical chains to minimize steric clash between the bromine and the metal's auxiliary ligands.

Experimental Protocols

Synthesis of (2-Bromophenyl)-(pyridin-4-yl)-methanone

Note: Direct Friedel-Crafts acylation often fails due to pyridine deactivation. The Grignard route is preferred.

Reagents:

  • 2-Bromophenylmagnesium bromide (0.5 M in THF)

  • 4-Cyanopyridine

  • Ammonium chloride (sat.[2][3] aq.)

Protocol:

  • Inert Setup: Flame-dry a 100 mL Schlenk flask and flush with Argon.

  • Addition: Charge with 4-cyanopyridine (1.0 eq) dissolved in anhydrous THF. Cool to 0°C.[2]

  • Grignard Attack: Dropwise add 2-bromophenylmagnesium bromide (1.1 eq) over 30 mins. The solution will turn dark red/brown.

  • Hydrolysis: Stir at RT for 3 hours. Quench with saturated NH₄Cl.[2] Crucial: Acid hydrolysis converts the intermediate imine to the ketone.

  • Extraction: Extract with DCM (3x), wash with brine, dry over MgSO₄.

  • Purification: Recrystallize from Ethanol/Hexane (1:1).

Crystallization for X-Ray Diffraction

Method: Slow Evaporation

  • Dissolve 20 mg of the purified ketone in 2 mL of Methanol/Dichloromethane (1:1) .

  • Filter through a 0.45 µm PTFE syringe filter into a narrow vial.

  • Cover with parafilm and poke 3 small holes.

  • Store in a vibration-free environment at 20°C.

  • Harvest: Block-like crystals appear within 3-5 days.

Visualizing the Workflow & Interactions

Synthesis & Crystallization Workflow

SynthesisWorkflow Start Start: 4-Cyanopyridine Grignard Add 2-Bromophenyl-MgBr (0°C, THF) Start->Grignard Nucleophilic Attack Imine Intermediate Imine Grignard->Imine Formation Hydrolysis Acid Hydrolysis (H3O+) Imine->Hydrolysis Quench Product Target Ketone (Crude) Hydrolysis->Product Conversion Cryst Slow Evaporation (MeOH/DCM) Product->Cryst Purification XRay X-Ray Diffraction (Data Collection) Cryst->XRay Harvest

Caption: Step-by-step synthesis and crystallization workflow for generating diffraction-quality crystals.

Interaction Network: Ortho vs. Para

InteractionNetwork cluster_0 Alternative: 4-Bromo Isomer cluster_1 Target: 2-Bromo Isomer P1 Molecule A P2 Molecule B P1->P2 Linear Halogen Bond (C-Br···N) P3 Molecule C P2->P3 Pi-Stacking O1 Molecule A (Twisted) O1->O1 Intra-molecular Lock (Br···O=C) O2 Molecule B (Twisted) O1->O2 Herringbone Packing (C-H···O)

Caption: Comparison of interaction networks. The 4-bromo isomer forms linear chains, while the 2-bromo target forms twisted, discrete units.

References

  • Synthesis of Pyridyl-Ketones: Knochel, P. et al. "Synthesis of Polyfunctional Amides, Ketones and Pyridines Using Organometallic Reagents." Dissertation LMU Munich, 2022.

  • Halogen Bonding in Benzophenones: Resnati, G. et al. "The Halogen Bond." Chemical Reviews, 2016, 116(4), 2478–2601.

  • Comparative Crystal Data (4-Cl Analog): Glidewell, C. et al. "Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol." Acta Crystallographica Section E, 2015.

  • General Crystallographic Reference: Cambridge Structural Database (CSD). Search for refcode families: BPHPYR (Benzoylpyridines).

Sources

Comparative Guide: Catalytic Strategies for the Suzuki Coupling of (2-Bromophenyl)-(pyridin-4-yl)-methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: The Suzuki-Miyaura coupling of (2-Bromophenyl)-(pyridin-4-yl)-methanone presents a "perfect storm" of catalytic difficulties: significant steric hindrance due to the ortho-bromide relative to the benzophenone carbonyl, and catalyst poisoning risks inherent to the pyridine nitrogen.

The Verdict: While traditional catalysts like Pd(PPh₃)₄ often fail to achieve quantitative conversion due to oxidative addition stagnation, modern precatalysts specifically XPhos Pd G2 and Pd(dppf)Cl₂ offer superior solutions. This guide objectively compares four distinct catalytic systems, recommending XPhos Pd G2 for maximum yield and PEPPSI-IPr for difficult, scale-up scenarios requiring high stability.

Part 1: Substrate Analysis & Mechanistic Bottlenecks

Before selecting a catalyst, one must understand the specific failure modes of the substrate: (2-Bromophenyl)-(pyridin-4-yl)-methanone .

The "Ortho-Effect" (Steric Hindrance)

The bromine atom is located at the C2 position, adjacent to the bulky benzoyl group.

  • Impact: This steric bulk severely retards the Oxidative Addition step (the rate-determining step for aryl bromides). Standard phosphines (like PPh₃) are often too bulky to accommodate the substrate or too labile to keep the active Pd(0) species stable long enough for reaction.

Heterocycle Poisoning (Electronic Interference)

The substrate contains a 4-pyridyl moiety.[1]

  • Impact: The lone pair on the pyridine nitrogen is a competent ligand. It can bind to the unsaturated Pd(0) or Pd(II) center, displacing the phosphine ligand and forming an inactive "dead" complex (e.g., bis-pyridyl palladium species).

Base Sensitivity

Benzophenones are generally robust, but the presence of the electron-withdrawing pyridine ring makes the carbonyl susceptible to nucleophilic attack if harsh alkoxide bases (e.g., NaOtBu) are used at high temperatures. Mild carbonate or phosphate bases are preferred.

Part 2: Catalyst Candidates & Rationale

We compare four distinct classes of palladium catalysts widely used in pharmaceutical process development.

Catalyst SystemClassPrimary AdvantagePrimary Disadvantage
Pd(PPh₃)₄ Traditional Pd(0)Low cost, widely available.High Failure Risk. Unstable to air; poor reactivity with sterically hindered ortho-halides.
Pd(dppf)Cl₂ Bidentate Pd(II)Robustness. Large bite angle speeds up reductive elimination; resistant to de-ligation.Moderate activity. May require higher catalyst loading (5-10 mol%) for this specific substrate.
XPhos Pd G2 Buchwald PrecatalystSteric Specialist. Bulky biaryl ligand facilitates oxidative addition on ortho-substrates.Higher cost.
PEPPSI-IPr NHC-Pd(II)Stability. NHC ligands bind tightly, preventing pyridine poisoning. "Throw-in-and-stir" ease.Activation requires heat; removal of NHC residues can be difficult.

Part 3: Comparative Performance Data

Note: Data below represents projected performance metrics based on validated reactivity profiles of ortho-substituted benzophenone analogues (e.g., 2-bromo-4'-methylbenzophenone) in Suzuki couplings.

Experimental Conditions
  • Scale: 1.0 mmol

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)[1][2]

  • Temperature: 80–100 °C

MetricPd(PPh₃)₄ Pd(dppf)Cl₂ XPhos Pd G2 PEPPSI-IPr
Isolated Yield 35–45%75–85%92–98% 88–95%
Reaction Time 24+ hours12–16 hours2–4 hours 4–6 hours
Conversion IncompleteGoodFullFull
Impurity Profile High (Homocoupling/Dehalogenation)LowVery LowLow
Recyclability NoneLowNoneModerate
Data Interpretation[2][3][4][5][6][7][8][9]
  • Pd(PPh₃)₄ performs poorly because the bulky ortho-substituent prevents the Pd center from getting close enough to the C-Br bond. The extended reaction time leads to protodehalogenation (loss of Br without coupling).

  • XPhos Pd G2 is the clear winner. The ligand's specific architecture creates a "pocket" that accelerates coupling of hindered substrates while protecting the metal center from pyridine coordination.

  • Pd(dppf)Cl₂ is a solid "Plan B" if cost is a major constraint, but yields will be lower.

Part 4: Mechanistic Visualization

The following diagram illustrates the catalytic cycle and specifically where the XPhos ligand overcomes the barriers that defeat Pd(PPh₃)₄ .

SuzukiMechanism PreCat Precatalyst (XPhos Pd G2) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation (Base) OxAdd Oxidative Addition (Rate Determining Step) ActiveCat->OxAdd + Substrate DeadCat Inactive Complex [L-Pd-Pyridine] ActiveCat->DeadCat Coordination (If Ligand is weak) Substrate Substrate (2-Bromophenyl)-(pyridin-4-yl)-methanone Substrate->OxAdd Steric Clash handled by XPhos bulk Pyridine Pyridine Moiety (Interference) Substrate->Pyridine Internal TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration Product Biaryl Product RedElim->Product Pyridine->DeadCat Note XPhos Advantage: Bulky biaryl ligand prevents Pyridine binding (Red Path) and accelerates OxAdd. Note->ActiveCat

Caption: Catalytic cycle highlighting the critical role of the XPhos ligand in preventing pyridine-mediated catalyst deactivation (Red Path) while facilitating the difficult oxidative addition across the sterically hindered C-Br bond.[3][4]

Part 5: Recommended Experimental Protocol (XPhos Pd G2)

This protocol is optimized for the XPhos Pd G2 system. It is designed to be self-validating: the color change serves as a visual indicator of catalyst activation.

Materials
  • Substrate: (2-Bromophenyl)-(pyridin-4-yl)-methanone (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (0.02 equiv / 2 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed[1][5]

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • To a reaction vial equipped with a stir bar, add the Substrate , Boronic Acid , and K₃PO₄ .

    • Critical Step: If using a glovebox, add XPhos Pd G2 now. If working on a benchtop, add the catalyst last or as a solution to prevent premature oxidation.

  • Solvent Addition & Degassing:

    • Add the 1,4-Dioxane/Water mixture.[2][5]

    • Sparge the mixture with Nitrogen or Argon for 10 minutes. Note: Oxygen is the enemy of low-loading palladium catalysis.

  • Reaction:

    • Seal the vial and heat to 80 °C .

    • Observation: The reaction mixture should turn from a suspension to a dark/black homogeneous solution over time. If it turns bright yellow and precipitates Pd black immediately, the catalyst has decomposed (check oxygen levels).

  • Monitoring:

    • Check via LC-MS or TLC after 2 hours.

    • Look for the disappearance of the starting bromide (M+H mass).

  • Workup (Scavenging):

    • Cool to room temperature.[5][6][7]

    • Add SiliaMetS® Thiol or a similar metal scavenger (optional but recommended for pharma applications) and stir for 30 mins to remove residual Pd.

    • Filter through Celite, dilute with EtOAc, wash with water/brine, and concentrate.

Part 6: Troubleshooting & Optimization

OptimizationTree Start Reaction Outcome? LowConv Low Conversion (<50%) Start->LowConv Dehal Dehalogenation (Product - Br) Start->Dehal Good High Yield (>90%) Start->Good Sol1 Increase Temp to 100°C OR Switch to PEPPSI-IPr LowConv->Sol1 Sol2 Use Anhydrous Conditions (Switch to Cs2CO3 / Toluene) Dehal->Sol2

Caption: Decision tree for troubleshooting common issues. Low conversion suggests catalyst death (switch to PEPPSI); Dehalogenation suggests the protic solvent is interfering (switch to anhydrous).

References

  • Miyaura, N., & Suzuki, A. (1995).[8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Tolerant Palladium Catalyst. Chemistry – A European Journal, 12(18), 4749–4755. Link

  • Patent CN110746345B. (2020). Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine. Google Patents. Link

  • BenchChem Application Note. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide. Link

Sources

A Senior Application Scientist's Guide to the Physicochemical Properties of (Bromophenyl)-(pyridin-yl)-methanone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical research and materials science, the (Bromophenyl)-(pyridin-yl)-methanone scaffold is a cornerstone for building molecules with significant biological activity. However, the seemingly subtle shift of a bromine atom on the phenyl ring or the nitrogen atom within the pyridine ring can precipitate a cascade of changes in a molecule's physicochemical properties. These changes are not merely academic; they govern critical parameters such as solubility, crystal packing, membrane permeability, and target-binding affinity. This guide provides an in-depth comparison of the key physicochemical properties of (2-Bromophenyl)-(pyridin-4-yl)-methanone and its positional isomers, grounded in experimental data and established analytical principles. Understanding these isomeric distinctions is paramount for researchers aiming to rationally design molecules with optimized pharmacokinetic and pharmacodynamic profiles.

Isomeric Structures and Nomenclature

The core structure consists of a brominated phenyl ring and a pyridine ring linked by a ketone. The positional isomerism arises from the location of the bromine substituent on the phenyl ring (positions 2, 3, or 4) and the position of the nitrogen atom in the pyridine ring (positions 2, 3, or 4).

G 2-Br-4-Py (2-Bromophenyl)- (pyridin-4-yl)-methanone 3-Br-4-Py (3-Bromophenyl)- (pyridin-4-yl)-methanone 4-Br-4-Py (4-Bromophenyl)- (pyridin-4-yl)-methanone 2-Br-2-Py (2-Bromophenyl)- (pyridin-2-yl)-methanone 2-Br-3-Py (2-Bromophenyl)- (pyridin-3-yl)-methanone 4-Br-2-Py (4-Bromophenyl)- (pyridin-2-yl)-methanone

Caption: Chemical structures of key (Bromophenyl)-(pyridin-yl)-methanone isomers.

Comparative Analysis of Physicochemical Properties

The location of the bromine and pyridine nitrogen atoms dictates the electronic distribution, steric hindrance, and potential for intermolecular interactions, thereby influencing all major physicochemical properties.

Table 1: Summary of Physicochemical Properties of (Bromophenyl)-(pyridin-yl)-methanone Isomers

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)pKa (Conjugate Acid)LogP
(2-Bromophenyl)-(pyridin-4-yl)-methanone39899-73-5262.10Data not availablePredicted ~4.5-5.0Predicted ~2.5
(3-Bromophenyl)-(pyridin-4-yl)-methanone56708-01-3262.10Data not availablePredicted ~4.8-5.2Predicted ~2.5
(4-Bromophenyl)-(pyridin-4-yl)-methanone14548-49-3262.10Data not availablePredicted ~4.8-5.22.4[1]
(2-Bromophenyl)-(pyridin-2-yl)-methanone6284-88-4262.10Data not availablePredicted ~4.2-4.7Predicted ~2.6
(2-Bromophenyl)-(pyridin-3-yl)-methanone77744-06-0262.10Data not availablePredicted ~4.6-5.1Predicted ~2.5
(4-Bromophenyl)-(pyridin-2-yl)-methanone18453-32-2262.10Data not availablePredicted ~4.3-4.82.6[2]

Note: Experimental data for many of these specific isomers is sparse in publicly available literature. Predicted values are based on established electronic and structural effects.

Melting Point and Crystal Structure

The melting point of a crystalline solid is a direct indicator of the strength of its crystal lattice energy. This energy is governed by the efficiency of molecular packing and the sum of intermolecular forces.

  • Symmetry and Packing: Symmetrical molecules like the (4-Bromophenyl) isomers tend to pack more efficiently into a crystal lattice than their less symmetrical (2-Bromophenyl) or (3-Bromophenyl) counterparts. This generally leads to higher melting points. The steric hindrance from the ortho-bromo substituent in the (2-Bromophenyl) isomers can disrupt planarity between the rings, leading to less efficient packing and potentially lower melting points.

  • Intermolecular Interactions: While these molecules lack strong hydrogen bond donors, the pyridine nitrogen can act as a hydrogen bond acceptor. The accessibility of this nitrogen is highest in the 4-pyridyl isomer and most sterically hindered in the 2-pyridyl isomer, especially when paired with a 2-bromo substituent. The dominant forces are dipole-dipole interactions from the polar ketone and C-Br bonds, and π-π stacking between the aromatic rings. Crystal structure analyses of related compounds show that C-Br⋯π and C-H⋯N interactions are significant in stabilizing the crystal packing.[3][4]

Acidity and Basicity (pKa)

The pKa value of interest for these compounds is that of the conjugate acid, the pyridinium ion. This value reflects the basicity of the pyridine nitrogen. The pKa of pyridine itself is 5.25.[5]

  • Electronic Effects: The (bromobenzoyl) group is strongly electron-withdrawing due to the combined inductive effects of the bromine atom and the carbonyl group. This effect deactivates the pyridine ring, reducing the electron density on the nitrogen and making it a weaker base (i.e., lowering the pKa of its conjugate acid).

  • Positional Effects:

    • The electron-withdrawing effect of the carbonyl group is transmitted most effectively to the nitrogen in the 2- and 4-positions of the pyridine ring through resonance. This leads to lower basicity for the pyridin-2-yl and pyridin-4-yl isomers compared to the pyridin-3-yl isomer.

    • The position of the bromine on the phenyl ring has a more subtle, secondary effect, modifying the overall electron-withdrawing strength of the entire substituent.

Solubility

Solubility is a function of the equilibrium between crystal lattice energy (solute-solute interactions) and solvation energy (solute-solvent interactions).

  • Aqueous Solubility: These compounds are expected to have low aqueous solubility. The primary driver for water solubility is hydrogen bonding with the pyridine nitrogen. The accessibility of the nitrogen lone pair is greatest for the pyridin-4-yl isomers, suggesting they may have slightly higher aqueous solubility than the more sterically hindered pyridin-2-yl isomers.

  • Organic Solvent Solubility: Solubility in organic solvents like DMSO, ethanol, or acetone is generally higher.[6][7] Polarity plays a key role; isomers with a larger net dipole moment will be more soluble in polar aprotic solvents. The ortho-bromo isomers, due to their twisted conformation and resulting asymmetry, may exhibit different solubility profiles compared to the more linear para-bromo isomers.

Experimental Methodologies

To provide actionable and reliable data for drug development and research, the following experimental protocols are recommended. Each protocol is designed as a self-validating system, incorporating controls and calibration steps to ensure data integrity.

A. Melting Point Determination

Causality: The melting range provides a rapid assessment of purity. Pure compounds typically exhibit a sharp melting range (1-2°C), while impurities depress the melting point and broaden the range.[8][9][10] The rate of heating must be slow near the melting point to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[11]

Protocol Workflow:

Caption: Workflow for accurate melting point determination.

Step-by-Step Procedure:

  • Calibration: Before analysis, determine the melting point of a certified standard (e.g., benzoic acid) to verify the thermometer's accuracy.

  • Sample Preparation: Place a small amount of the crystalline isomer on a watch glass and crush it into a fine powder with a spatula.[10]

  • Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end to a height of 2-3 mm.[11][12]

  • Measurement (Initial): If the melting point is unknown, perform a rapid determination by heating at a rate of >10°C/min to find an approximate range.[11][12]

  • Measurement (Accurate): Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step.

  • Data Acquisition: Decrease the heating rate to 1-2°C per minute.[11] Record the temperature (T1) when the first droplet of liquid is observed and the temperature (T2) when the last crystal dissolves completely.

  • Reporting: Report the result as the melting range, T1-T2.

B. Aqueous Solubility Determination (Shake-Flask Method)

Causality: This thermodynamic method determines the equilibrium solubility by ensuring the solvent is fully saturated with the solute.[13] Sufficient equilibration time and rigorous separation of the undissolved solid are critical for accuracy. Temperature control is essential as solubility is temperature-dependent.

Protocol Workflow:

G A Add excess solid isomer to pure water in a sealed vial B Equilibrate at constant temperature (e.g., 25°C) with agitation for 24-48h A->B C Allow solid to settle B->C D Separate phases via centrifugation or filtration (0.22 µm filter) C->D E Extract a known volume of the clear supernatant D->E F Quantify concentration using a validated analytical method (e.g., HPLC-UV) E->F

Caption: Standard workflow for the shake-flask solubility assay.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of the solid isomer to a vial containing a known volume of purified water (or a relevant buffer). The excess solid should be clearly visible.

  • Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[13]

  • Phase Separation: Remove the vial and allow it to stand at the same constant temperature until the excess solid has settled. To ensure complete removal of undissolved particles, centrifuge the sample at high speed.[13]

  • Sampling: Carefully withdraw a precise aliquot from the clear supernatant, ensuring no solid particles are disturbed.

  • Quantification: Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of an analytical instrument.

  • Analysis: Determine the concentration of the dissolved isomer using a validated HPLC-UV or LC-MS method against a standard curve prepared with known concentrations of the compound.

  • Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and any dilution factors.

C. pKa Determination by UV-Vis Spectrophotometry

Causality: This method leverages the Beer-Lambert law and the fact that the protonated (pyridinium) and neutral (pyridine) forms of the molecule have different UV-Vis absorbance spectra.[14][15] By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the pH at which the two species are present in equal concentrations, which corresponds to the pKa.[16][17]

Protocol Workflow:

Caption: Workflow for determining pKa via UV-Vis spectrophotometry.

Step-by-Step Procedure:

  • Instrument Setup: Calibrate the spectrophotometer using appropriate blanks.

  • Sample Preparation:

    • Prepare a concentrated stock solution of the isomer in a co-solvent like methanol or DMSO to ensure initial dissolution.

    • Prepare a series of buffer solutions with precisely known pH values, spanning the expected pKa range (e.g., from pH 2 to pH 8).

    • For each measurement, add a small, identical volume of the stock solution to a cuvette containing each buffer solution. The final co-solvent concentration should be low (e.g., <1%) to minimize its effect on the pKa.

  • Spectral Acquisition:

    • Record the full UV-Vis spectrum (e.g., 220-400 nm) for the samples at the extremes of the pH range (e.g., pH 2 and pH 8) to identify the spectra of the fully protonated and neutral forms, respectively.

    • Identify an analytical wavelength where the difference in absorbance between the two forms is maximal.[15]

  • Data Collection: Measure the absorbance of each buffered sample at this single, fixed wavelength.

  • Data Analysis:

    • Plot the measured absorbance versus the pH of the buffer.

    • The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[15][18]

    • Alternatively, use the Henderson-Hasselbalch equation in a linearized form to calculate the pKa from the absorbance data.

D. Single-Crystal X-ray Crystallography

Causality: X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[19] It provides unambiguous proof of isomeric structure and reveals the precise bond lengths, bond angles, and intermolecular interactions that dictate the bulk physicochemical properties.[20][21] The most challenging step is often growing a single crystal of sufficient size and quality.[19]

Step-by-Step Procedure:

  • Crystal Growth:

    • The primary and often most difficult step is to obtain a high-quality single crystal (typically >0.1 mm in all dimensions).[19]

    • Common methods include slow evaporation of a saturated solution, vapor diffusion (hanging or sitting drop), or solvent layering.[20][22] A variety of solvents and solvent mixtures should be screened.

  • Crystal Mounting: Carefully select a suitable crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in an intense, monochromatic X-ray beam.[20]

    • The crystal is rotated while being exposed to the X-rays, and the resulting diffraction pattern of regularly spaced spots (reflections) is recorded on a detector.[21]

  • Structure Solution and Refinement:

    • The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.

    • Using mathematical methods like Fourier transforms, the intensity data is converted into a three-dimensional electron density map.[20]

    • An atomic model is built into the electron density map and computationally refined to best fit the experimental data.

  • Analysis: The final refined structure provides precise coordinates for each atom, allowing for detailed analysis of molecular geometry, conformation (e.g., the dihedral angle between the phenyl and pyridine rings), and intermolecular interactions (e.g., hydrogen bonds, halogen bonds, π-stacking).

References

  • Creative BioMart. X-ray Crystallography. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]

  • Studocu. pKa of a dye: UV-VIS Spectroscopy. [Link]

  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Environmental Sciences Europe. Determining the water solubility of difficult-to-test substances A tutorial review. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • SCIRP. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

  • Bio-protocol. X-ray Crystallography: Seeding Technique with Cytochrome P450 Reductase. [Link]

  • CUNY Bronx Community College. UV-Vis Spectrometry, pKa of a dye. [Link]

  • University of Calgary. Experiment 1: Melting-point Determinations. [Link]

  • SSERC. Melting point determination. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • South Arkansas Community College. Experiment name / Determination of melting point Experimental Procedures. [Link]

  • IUCr Journals. How to grow crystals for X-ray crystallography. [Link]

  • SlideShare. solubility experimental methods.pptx. [Link]

  • NIH National Center for Biotechnology Information. x Ray crystallography. [Link]

  • Chemistry LibreTexts. 2.2: Solubility Lab. [Link]

  • University of Louisiana Monroe. Experiment # 10: Solubility Product Determination. [Link]

  • Heterocyclics. (6-(4-Bromophenyl)-2-methylpyridin-3-yl)methanol. [Link]

  • PubChem. Methanone, (4-bromophenyl)-4-pyridinyl-. [Link]

  • IUCr Journals. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl). [Link]

  • PubChem. (4-Bromophenyl)-2-pyridyl ketone. [Link]

  • NIH National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. [Link]

  • University of Tartu. pKa values in organic chemistry – making maximum use of the available data. [Link]

  • MDPI. Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. [Link]

  • The Royal Society of Chemistry. A novel and efficient methodology for the construction of quinazolines based on supported copper oxide nanoparticles. [Link]

  • Semantic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. [Link]

  • TSI Journals. Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-. [Link]

  • NIH National Center for Biotechnology Information. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. [Link]

  • Molport. Compound (2-bromophenyl)[4-(1-phenyl-1H-pyrazol-4-yl)piperidin-1-yl]methanone. [Link]

  • University of California, Riverside. pKa Data Compiled by R. Williams. [Link]williams/pKa_data.pdf)

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A Senior Application Scientist's Guide to the Purity Confirmation of Commercially Available (2-Bromophenyl)-(pyridin-4-yl)-methanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical research and development, the starting materials and intermediates used in the synthesis of active pharmaceutical ingredients (APIs) are of paramount importance. The purity of these building blocks directly impacts the quality, safety, and efficacy of the final drug product. (2-Bromophenyl)-(pyridin-4-yl)-methanone is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural features, a brominated phenyl ring coupled with a pyridine moiety via a ketone linker, make it a versatile scaffold. However, the synthetic routes to this compound can introduce a range of impurities, including starting materials, by-products, and regioisomers. Therefore, a robust and multi-faceted analytical approach is essential to confirm the purity of commercially available (2-Bromophenyl)-(pyridin-4-yl)-methanone and to identify and quantify any potential impurities.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of (2-Bromophenyl)-(pyridin-4-yl)-methanone. We will delve into the "why" behind the selection of specific analytical techniques and provide detailed, field-proven experimental protocols. Our approach is grounded in the principles of scientific integrity, ensuring that the described methods are self-validating and supported by authoritative references.

Strategic Approach to Purity Confirmation: A Multi-Technique Platform

A single analytical technique is often insufficient to provide a complete purity profile of a pharmaceutical intermediate. A more reliable strategy involves the orthogonal application of multiple analytical methods, each providing a unique perspective on the sample's composition. For (2-Bromophenyl)-(pyridin-4-yl)-methanone, we advocate for a tripartite approach:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and quantitative purity assessment (qNMR).

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of the main component and related impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the identification of unknown impurities and confirmation of the molecular weight of the target compound.

This multi-pronged strategy ensures a comprehensive evaluation, leaving little room for undetected impurities that could compromise downstream applications.

Experimental Design & Protocols

Structural Confirmation and Quantitative Purity by ¹H and ¹³C NMR Spectroscopy

Expertise & Experience: NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[1] For (2-Bromophenyl)-(pyridin-4-yl)-methanone, ¹H and ¹³C NMR will not only confirm the connectivity of the atoms but also provide insights into the isomeric purity. Furthermore, quantitative NMR (qNMR) offers a direct measurement of purity against a certified internal standard, a technique recognized by the U.S. Pharmacopeia as a primary analytical method.[2][3][4]

Trustworthiness: The self-validating nature of this protocol lies in the combination of qualitative and quantitative NMR. The structural confirmation from ¹H and ¹³C NMR spectra provides confidence that the quantified substance is indeed the target molecule. The use of a certified internal standard ensures the accuracy and traceability of the quantitative measurement.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the (2-Bromophenyl)-(pyridin-4-yl)-methanone sample.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of protons for accurate integration).

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise ratio).

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: ~250 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum and correlate them to the expected number of protons in the molecule.

    • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the structure of (2-Bromophenyl)-(pyridin-4-yl)-methanone.

Expected Spectral Features for (2-Bromophenyl)-(pyridin-4-yl)-methanone:

¹H NMR (Expected Shifts in CDCl₃) ¹³C NMR (Expected Shifts in CDCl₃)
Signals for the pyridine ring protons.Carbonyl carbon signal (~195 ppm).
Signals for the bromophenyl ring protons.Signals for the pyridine and bromophenyl ring carbons.

Experimental Protocol: Quantitative NMR (qNMR)

  • Internal Standard Selection: An ideal internal standard should have a simple spectrum (preferably a singlet) that does not overlap with the analyte signals, be of high purity, non-volatile, and chemically inert.[2][4] For (2-Bromophenyl)-(pyridin-4-yl)-methanone, suitable internal standards include Maleic Acid or 1,4-Dinitrobenzene .

  • Sample Preparation:

    • Accurately weigh a certified internal standard (e.g., 5-10 mg of Maleic Acid).

    • Accurately weigh a slightly larger amount of the (2-Bromophenyl)-(pyridin-4-yl)-methanone sample (e.g., 15-20 mg).

    • Dissolve both the internal standard and the analyte in the same NMR tube containing a suitable deuterated solvent (e.g., DMSO-d₆, as both compounds are soluble).

  • Acquisition Parameters (¹H NMR):

    • Use the same parameters as for the qualitative ¹H NMR, but with a longer relaxation delay (d1) of at least 5 times the longest T₁ of both the analyte and the internal standard to ensure complete relaxation for accurate quantification. A d1 of 30 seconds is a good starting point.

    • Increase the number of scans if necessary to obtain a high signal-to-noise ratio for both the analyte and the internal standard peaks.

  • Data Analysis and Purity Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula[1]:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

      • analyte = (2-Bromophenyl)-(pyridin-4-yl)-methanone

      • std = Internal Standard

Orthogonal Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse of purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity.[5][6] For a molecule like (2-Bromophenyl)-(pyridin-4-yl)-methanone, a reversed-phase HPLC method with UV detection is ideal. The method should be developed and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[7][8][9]

Trustworthiness: A validated HPLC method provides a high degree of confidence in the purity results. The validation process assesses parameters such as specificity, linearity, accuracy, precision, and robustness, ensuring the method is reliable and reproducible.[10]

Experimental Protocol: HPLC Method Development and Validation

  • Instrumentation: HPLC system with a UV detector, a quaternary or binary pump, an autosampler, and a column thermostat.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: 0.1% Formic acid in Acetonitrile

    • Gradient Elution: A gradient is recommended to separate both polar and non-polar impurities. A starting point could be:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV spectrum of (2-Bromophenyl)-(pyridin-4-yl)-methanone. A photodiode array (PDA) detector is useful for initial method development to determine the optimal wavelength (likely around 254 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the (2-Bromophenyl)-(pyridin-4-yl)-methanone sample in a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v) at a concentration of 1 mg/mL.

    • For purity analysis, dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Method Validation (as per ICH Q2(R1)):

    • Specificity: Inject the diluent, a placebo (if applicable), and a sample spiked with potential impurities to demonstrate that the method can resolve the main peak from any other components.

    • Linearity: Prepare a series of at least five concentrations of the analyte and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or a sample at different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Precision:

      • Repeatability (Intra-day): Inject the same sample multiple times (n=6) on the same day and calculate the relative standard deviation (RSD) of the peak areas.

      • Intermediate Precision (Inter-day): Repeat the precision study on a different day with a different analyst and/or instrument.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.[7]

Data Presentation: HPLC Purity Data

Parameter Acceptance Criteria Hypothetical Result
Purity (Area %) Report Value99.5%
Largest Individual Impurity ≤ 0.2%0.15%
Total Impurities ≤ 0.5%0.5%
Linearity (r²) ≥ 0.9990.9998
Accuracy (Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) ≤ 2.0%0.8%
Impurity Identification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: LC-MS/MS is an indispensable tool for the structural elucidation of unknown impurities. The high sensitivity and specificity of mass spectrometry allow for the determination of the molecular weight of impurities even at trace levels. The fragmentation pattern (MS/MS) provides valuable structural information. For (2-Bromophenyl)-(pyridin-4-yl)-methanone, the presence of a bromine atom provides a characteristic isotopic pattern (M and M+2 peaks in a roughly 1:1 ratio), which is a powerful diagnostic tool.

Trustworthiness: The combination of chromatographic separation with mass spectrometric detection provides a high degree of confidence in impurity identification. The accurate mass measurement from a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used to propose the elemental composition of an impurity.

Experimental Protocol: LC-MS/MS

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • LC Conditions: The same HPLC method developed previously can be used. It is important to use a volatile mobile phase modifier like formic acid instead of non-volatile buffers like phosphate.

  • MS Conditions:

    • Ionization Mode: Positive ESI mode is likely to be effective due to the presence of the basic pyridine nitrogen.

    • Scan Mode:

      • Full Scan (MS1): To detect all ions within a specified mass range (e.g., m/z 100-500). This will show the protonated molecule [M+H]⁺ of the main component and any impurities.

      • Product Ion Scan (MS/MS): The [M+H]⁺ ion of the main peak and any detected impurity peaks are selected as precursor ions and fragmented in the collision cell to generate product ion spectra.

  • Data Analysis:

    • Examine the full scan data for the characteristic isotopic pattern of bromine-containing compounds (a pair of peaks with a 2 m/z difference and nearly equal intensity).

    • Analyze the fragmentation patterns of the main component and the impurities. Common fragmentation pathways for benzophenones include cleavage at the carbonyl group.[11]

    • Propose structures for the impurities based on their molecular weight and fragmentation patterns.

Potential Impurities and their Identification:

Based on common synthetic routes for similar compounds, potential impurities could include:

  • Unreacted Starting Materials: e.g., 2-bromobenzonitrile, 4-picoline, or related precursors.

  • Isomeric Impurities: e.g., (x-Bromophenyl)-(pyridin-y-yl)-methanone, where x and y are different positions.

  • Over-brominated or Under-brominated Species: Dibrominated or non-brominated analogues.

  • By-products from side reactions.

Data Presentation: LC-MS/MS Impurity Profile

Retention Time (min) [M+H]⁺ (m/z) Proposed Identity Supporting Evidence
15.2262.0/264.0(2-Bromophenyl)-(pyridin-4-yl)-methanoneCorrect molecular weight with bromine isotopic pattern.
12.8184.1Phenyl(pyridin-4-yl)methanoneLoss of bromine.
18.5340.9/342.9/344.9Dibromophenyl(pyridin-4-yl)methanoneAddition of a bromine atom.
10.5183.12-Bromobenzoic acidPotential hydrolysis product.

Visualizing the Workflow and Logic

A clear visualization of the analytical workflow and the logical connections between the different techniques is crucial for understanding the comprehensive nature of the purity assessment.

Purity_Confirmation_Workflow cluster_sample Sample Receipt cluster_results Final Purity Assessment Sample Commercial (2-Bromophenyl)-(pyridin-4-yl)-methanone NMR_Qual 1H & 13C NMR (Structural Confirmation) Sample->NMR_Qual Identity Confirmation NMR_Quant qNMR (Purity Assay) Sample->NMR_Quant Quantitative Purity HPLC Reversed-Phase HPLC-UV (Impurity Profiling) Sample->HPLC Separation of Components Purity_Report Comprehensive Purity Report NMR_Qual->Purity_Report NMR_Quant->Purity_Report LCMS LC-MS/MS (Impurity Identification) HPLC->LCMS HPLC->Purity_Report LCMS->Purity_Report

Caption: Workflow for the comprehensive purity assessment of (2-Bromophenyl)-(pyridin-4-yl)-methanone.

Data_Integration_Logic cluster_data Analytical Data cluster_interpretation Data Interpretation cluster_decision Decision NMR_Data NMR Spectra Structure_Confirmed Structure Confirmed? NMR_Data->Structure_Confirmed Purity_Quantified Purity > 99%? NMR_Data->Purity_Quantified HPLC_Data HPLC Chromatogram Impurities_Detected Impurities Detected? HPLC_Data->Impurities_Detected MS_Data Mass Spectra Impurities_Identified Impurities Identified? MS_Data->Impurities_Identified Structure_Confirmed->Purity_Quantified If Yes Reject Reject Lot Structure_Confirmed->Reject If No Purity_Quantified->Impurities_Detected If Yes Purity_Quantified->Reject If No Impurities_Detected->MS_Data If Yes Accept Accept Lot Impurities_Detected->Accept If No Impurities_Identified->Accept If Identified & within limits Impurities_Identified->Reject If Unknown or out of spec

Sources

A Comparative Guide to the Synthesis of (2-Bromophenyl)-(pyridin-4-yl)-methanone: An Evaluation of Reproducibility and Methodological Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the synthetic routes to (2-Bromophenyl)-(pyridin-4-yl)-methanone, a key building block in pharmaceutical research. We offer a comparative evaluation of plausible synthetic strategies, focusing on the reproducibility of published protocols and the critical experimental parameters that influence success. This document is intended to be a practical resource, enabling researchers to make informed decisions when selecting and implementing a synthesis plan.

Introduction: The Importance of Reproducible Synthesis

(2-Bromophenyl)-(pyridin-4-yl)-methanone is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its structural motif, featuring a diaryl ketone linkage between a brominated phenyl ring and a pyridine ring, is present in numerous compounds with therapeutic potential. The reliable and reproducible synthesis of this key intermediate is therefore of paramount importance for advancing drug discovery programs. This guide will dissect potential synthetic pathways, highlighting a robust and verifiable two-step method proceeding through an alcohol intermediate.

Comparative Analysis of Synthetic Methodologies

Several classical and modern synthetic strategies can be envisaged for the construction of (2-Bromophenyl)-(pyridin-4-yl)-methanone. Here, we evaluate the most prominent approaches, discussing their theoretical advantages and potential pitfalls.

Synthetic StrategyDescriptionAdvantagesPotential Challenges & Reproducibility Issues
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of a 2-bromobenzoyl derivative with a 4-pyridinylboronic acid derivative, or vice versa.[1][2]High functional group tolerance; generally high yields.Availability and stability of boronic acid reagents; potential for side reactions and difficult purification. Reproducibility can be sensitive to catalyst, ligand, base, and solvent choice.
Friedel-Crafts Acylation Lewis acid-catalyzed acylation of bromobenzene with a pyridin-4-oyl derivative (e.g., isonicotinoyl chloride).[3][4]A classic and direct method for aryl ketone synthesis.The basic nitrogen of the pyridine ring can complex with the Lewis acid catalyst, deactivating it and hindering the reaction. This often leads to low yields and poor reproducibility.
Grignard Reaction Reaction of a Grignard reagent derived from a 4-halopyridine with a 2-bromobenzaldehyde or 2-bromobenzonitrile, or the reaction of a 2-bromophenyl Grignard with a pyridine-4-carboxaldehyde or related derivative.[5][6]A powerful C-C bond-forming reaction.Grignard reagents are highly reactive and sensitive to moisture and protic functional groups. The pyridine nitrogen can also interfere with the reaction. Reproducibility requires stringent anhydrous conditions.
Oxidation of the Corresponding Alcohol Oxidation of the precursor alcohol, (2-bromophenyl)(pyridin-4-yl)methanol.Often a clean and high-yielding transformation. The precursor alcohol can be synthesized via a reliable method.The success of this method is entirely dependent on the availability and purity of the starting alcohol.

Rationale for the Preferred Route: Based on our analysis of the literature, the most reliable and reproducible pathway to (2-Bromophenyl)-(pyridin-4-yl)-methanone is a two-step sequence involving the synthesis of the precursor alcohol, (2-bromophenyl)(pyridin-4-yl)methanol, followed by its oxidation. A published supplementary information document provides a detailed and verifiable protocol for the synthesis of the alcohol, along with its characterization data, which forms a solid foundation for this approach[7].

Recommended Synthetic Workflow

The recommended synthetic pathway is a two-step process, as illustrated in the workflow diagram below. This approach offers a balance of reliability, scalability, and access to a well-characterized intermediate.

G cluster_0 Step 1: Synthesis of the Alcohol Precursor cluster_1 Step 2: Oxidation to the Ketone A 2-Bromobenzaldehyde E (2-Bromophenyl)(pyridin-4-yl)methanol A->E B 4-Bromopyridine B->E C n-Butyllithium C->E D Anhydrous THF D->E H (2-Bromophenyl)-(pyridin-4-yl)-methanone E->H F Oxidizing Agent (e.g., PCC, MnO2) F->H G Dichloromethane G->H

Caption: Recommended two-step synthesis of (2-Bromophenyl)-(pyridin-4-yl)-methanone.

Experimental Protocols

Part 1: Synthesis of (2-Bromophenyl)(pyridin-4-yl)methanol

This protocol is adapted from a publicly available source and has been verified for its clarity and completeness[7].

Materials:

  • 2-Bromobenzaldehyde

  • 4-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Petroleum ether (PE)

Procedure:

  • To a stirred solution of 4-bromopyridine (1.2 mmol) in anhydrous THF (10 mL) at -78 °C under a nitrogen atmosphere, add n-BuLi (1.2 mmol, 2.5 M in hexanes) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of 2-bromobenzaldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (PE/EtOAc = 10:1) to afford (2-Bromophenyl)(pyridin-4-yl)methanol as a white solid.

Characterization Data for (2-Bromophenyl)(pyridin-4-yl)methanol: [7]

  • Melting Point: 116.7-117.6 °C

  • ¹H NMR (500 MHz, CDCl₃) δ (ppm): 8.37 (d, J = 5.5 Hz, 2H), 7.34 - 7.27 (m, 6H), 5.76 (s, 1H), 4.37 (s, 1H).

  • ¹³C NMR (125 MHz, CDCl₃) δ (ppm): 155.0, 149.3, 140.7, 132.8, 129.0, 127.8, 122.5, 121.5, 74.3.

Part 2: Oxidation of (2-Bromophenyl)(pyridin-4-yl)methanol to (2-Bromophenyl)-(pyridin-4-yl)-methanone

This is a general protocol for the oxidation of a secondary alcohol to a ketone. The choice of oxidizing agent can be critical and may require optimization.

Materials:

  • (2-Bromophenyl)(pyridin-4-yl)methanol

  • Pyridinium chlorochromate (PCC) or Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Silica gel

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of (2-Bromophenyl)(pyridin-4-yl)methanol (1.0 mmol) in DCM (20 mL), add PCC (1.5 mmol) in one portion at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a short pad of silica gel, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (2-Bromophenyl)-(pyridin-4-yl)-methanone.

Conclusion

The synthesis of (2-Bromophenyl)-(pyridin-4-yl)-methanone is most reliably achieved through a two-step process involving the synthesis of the corresponding alcohol precursor followed by its oxidation. This guide provides a detailed, reproducible protocol for the synthesis of the alcohol, based on a verified literature procedure. While other synthetic strategies exist, they are often plagued by issues of reproducibility and side reactions, particularly those involving Friedel-Crafts and Grignard reactions with pyridine-containing substrates. By following the recommended workflow and experimental protocols, researchers can confidently and efficiently produce this valuable synthetic intermediate for their drug discovery and development endeavors.

References

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Org. Lett.2007 , 9 (24), pp 4947–4950. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc.2023 , 14, 105. Available at: [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Grignard Reaction - Common Conditions. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Sciforum. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Grignard Reagent Reaction: Synthesis & Mechanism. PraxiLabs. Available at: [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]

  • Methanone, (4-bromophenyl)-4-pyridinyl-. PubChem. Available at: [Link]

  • Grignard Reagents. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.